Pitavastatin lactone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKVAFYQRWVAJ-MCBHFWOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141750-63-2 | |
| Record name | Pitavastatin lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141750632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PITAVASTATIN LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULK88EV7VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Pitavastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely used in the treatment of hypercholesterolemia. The synthesis of pitavastatin, a complex synthetic molecule, involves several intricate steps, with pitavastatin lactone emerging as a crucial intermediate. This technical guide provides a comprehensive overview of the primary synthetic pathways leading to this compound, complete with detailed experimental protocols, quantitative data, and process flow visualizations. The lactone is not only a key precursor in several convergent synthetic strategies but also a major metabolite and a potential impurity formed during the synthesis or degradation of pitavastatin. A thorough understanding of its synthesis is therefore critical for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).
Core Synthetic Strategies
The industrial synthesis of pitavastatin is predominantly achieved through convergent strategies, which involve the separate synthesis of the complex quinoline core and the chiral side-chain, followed by their coupling. This compound plays a central role in these pathways, often as a stable, crystalline intermediate that facilitates purification. Two of the most prominent coupling methods are the Wittig reaction and the Julia-Kocienski olefination.
Synthesis via Wittig Reaction
The Wittig reaction is a widely employed method for the formation of the pivotal carbon-carbon double bond in the pitavastatin side chain. This pathway typically involves the reaction of a phosphonium ylide derived from the quinoline core with a chiral aldehyde precursor of the side chain.
A particularly efficient variation of this route utilizes a pre-formed lactonized side-chain precursor, which simplifies the synthesis and purification of the coupled product. The reaction between the triphenylphosphonium bromide salt of the quinoline moiety and a protected chiral lactonized aldehyde affords the protected this compound, which is then converted to pitavastatin.
Synthesis via Julia-Kocienski Olefination
The Julia-Kocienski olefination offers an alternative and often more stereoselective method for constructing the (E)-alkene bond of the side chain. This reaction involves coupling a sulfone derivative of the quinoline core with the chiral side-chain aldehyde. This method is particularly advantageous for minimizing the formation of the undesired (Z)-isomer, a common impurity in the Wittig reaction.
The sulfone of the quinoline heterocycle is prepared from the corresponding quinoline methanol derivative. The subsequent olefination with the protected chiral side-chain aldehyde, typically in the presence of a strong base like sodium hexamethyldisilazide (NaHMDS), yields the protected this compound.
Quantitative Data Summary
The efficiency of the synthesis is a critical factor in pharmaceutical manufacturing. The following tables summarize the reported yields for the key transformations in the synthesis of this compound and its conversion to pitavastatin calcium.
Table 1: Yields for the Synthesis of Protected this compound
| Reaction Type | Quinoline Precursor | Side-Chain Precursor | Yield (%) | Reference |
| Wittig Reaction | Quinoline Phosphonium Salt | Lactonized Aldehyde | 75% | [1] |
| Julia-Kocienski Olefination | Quinoline Sulfone Derivative | Lactonized Aldehyde | 66-71% | [2][3] |
| Modified Julia Olefination | Quinoline Sulfonyl Derivative | Protected Hexanoate | 85-90% (Coupled Intermediate) | [4] |
Table 2: Yields for the Conversion of Protected Lactone to Pitavastatin Calcium
| Starting Material | Reaction Steps | Reagents | Yield (%) | Reference |
| O-tert-butyldimethylsilyl-protected this compound | Deprotection, Hydrolysis, Cation Exchange | TBAF/AcOH, NaOH, CaCl₂ | 93% | [1] |
| Pitavastatin tert-butyl ester | Hydrolysis and Salt Formation | NaOH, CaCl₂ | Not specified |
Experimental Protocols
This section provides detailed experimental methodologies for the key steps in the synthesis of this compound and its subsequent conversion to pitavastatin calcium.
Synthesis of the Quinoline Core Precursors
The synthesis of the pitavastatin quinoline core typically starts from simpler aromatic precursors and involves the construction of the quinoline ring system followed by functionalization to introduce the reactive group for the coupling reaction.
Protocol 1: Synthesis of (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol
This alcohol is a common precursor for both the phosphonium salt and the sulfone derivatives.
-
Reaction: The synthesis often involves a Friedländer annulation between a 2-amino-4'-fluorobenzophenone and a cyclopropyl-substituted β-ketoester, followed by reduction of the resulting ester.
-
Reagents and Conditions:
-
Step 1 (Friedländer Annulation): 2-Amino-4'-fluorobenzophenone, methyl 3-cyclopropyl-3-oxopropanoate, sulfuric acid, methanol, 65°C, 22 hours.
-
Step 2 (Reduction): Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, DIBAL-H, toluene, 0°C, 1 hour.
-
-
Work-up and Purification: After the annulation, the methanol is distilled off, and the product is precipitated by adding water and adjusting the pH. The crude product is filtered and dried. For the reduction, the reaction is quenched with HCl, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure.
Protocol 2: Synthesis of triphenyl[2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ylmethyl)-phosphonium]bromide (Wittig Salt)
-
Reaction: This protocol describes the conversion of the quinoline methanol to the corresponding phosphonium bromide.
-
Reagents and Conditions:
-
Step 1 (Bromination): (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, phosphorus tribromide, dichloromethane, 25°C, 1 hour.
-
Step 2 (Phosphonium Salt Formation): 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, triphenylphosphine, toluene, 100-110°C.
-
-
Work-up and Purification: After bromination, the reaction is quenched with sodium bicarbonate solution, and the product is extracted. The phosphonium salt precipitates from the reaction mixture and can be purified by recrystallization from a suitable solvent like toluene.
Protocol 3: Synthesis of 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline (Julia-Kocienski Sulfone)
-
Reaction: This multi-step protocol converts the quinoline methanol to a sulfone suitable for the Julia-Kocienski olefination.
-
Reagents and Conditions:
-
Step 1 (Bromination): (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, phosphorus tribromide, dichloromethane.
-
Step 2 (Thioether Formation): 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, 2-mercaptobenzimidazole, sodium hydroxide, acetone/water, 0-5°C.
-
Step 3 (Oxidation and Methylation): 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, hydrogen peroxide, dimethyl sulfate, sodium hydroxide, dichloromethane, 10-30°C.
-
-
Work-up and Purification: Each step involves appropriate aqueous work-up and extraction. The final sulfone product is purified by precipitation from methanol.
Synthesis of the Chiral Side-Chain Precursor
The stereochemistry of the dihydroxyheptenoate side chain is crucial for the biological activity of pitavastatin. Its synthesis is a key challenge and often involves enzymatic resolutions or asymmetric synthesis. A common precursor is a protected form of (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate or a related lactonized aldehyde. Chemoenzymatic processes using enzymes like 2-deoxyribose-5-phosphate aldolase (DERA) are highly effective for establishing the correct stereochemistry with high enantiomeric purity.
Coupling Reactions
Protocol 4: Wittig Reaction for Protected this compound
-
Reaction: Coupling of the quinoline phosphonium salt with a chiral side-chain aldehyde.
-
Reagents and Conditions: Triphenyl[2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ylmethyl)-phosphonium]bromide, tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, potassium carbonate, dimethyl sulfoxide (DMSO), 75°C, 7 hours.
-
Work-up and Purification: The reaction mixture is cooled, and water is added to precipitate the crude product. The solid is filtered and purified by recrystallization from methanol.
Protocol 5: Julia-Kocienski Olefination for Protected this compound
-
Reaction: Coupling of the quinoline sulfone with a chiral side-chain aldehyde.
-
Reagents and Conditions: 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline, (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate, sodium tert-butoxide, tetrahydrofuran (THF), -20°C.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified. This method is reported to yield the coupled product with very low levels of the (Z)-isomer impurity.
Final Deprotection and Salt Formation
Protocol 6: Conversion of Protected Lactone to Pitavastatin Calcium
-
Reaction: This one-pot procedure involves the deprotection of the silyl ether, hydrolysis of the lactone, and formation of the calcium salt.
-
Reagents and Conditions:
-
Deprotection: O-tert-butyldimethylsilyl-protected this compound, tetrabutylammonium fluoride (TBAF), acetic acid.
-
Hydrolysis: Sodium hydroxide (aqueous).
-
Salt Formation: Calcium chloride.
-
-
Work-up and Purification: The final pitavastatin calcium salt precipitates from the aqueous solution and is collected by filtration, washed with water, and dried.
Formation of this compound as a Metabolite and Degradation Product
While a key synthetic intermediate, this compound is also the major metabolite of pitavastatin in humans. This metabolic pathway involves glucuronidation of the carboxylic acid moiety of pitavastatin by UDP-glucuronosyltransferases (UGTs), followed by spontaneous intramolecular cyclization to form the lactone.
Furthermore, pitavastatin can degrade to form the lactone under acidic conditions. This is an important consideration during the manufacturing process and for the stability of the final drug product. The presence of this compound as an impurity is therefore closely monitored in quality control procedures.
Conclusion
The synthesis of this compound is a critical aspect of the overall manufacturing process of pitavastatin. The choice of synthetic strategy, particularly between the Wittig reaction and the Julia-Kocienski olefination, has significant implications for yield, stereoselectivity, and impurity profile. The lactone's role as both a key intermediate and a potential impurity underscores the importance of a well-controlled and optimized synthetic process. This guide provides a foundational understanding of these pathways for professionals in drug development and manufacturing, enabling informed decisions for the efficient and high-quality production of pitavastatin.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Pitavastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Pitavastatin lactone, a principal metabolite of the HMG-CoA reductase inhibitor, Pitavastatin. This document collates critical data from various scientific sources, presenting them in a structured format to facilitate research and development. It includes detailed experimental protocols for key analytical methods and visual diagrams to illustrate metabolic pathways and experimental workflows.
Introduction
This compound ((4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one) is the major metabolite of Pitavastatin, a potent statin used for the treatment of hypercholesterolemia.[1][2] In the body, Pitavastatin undergoes glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT2B7, to form an ester glucuronide conjugate.[3][4] This conjugate then undergoes a non-enzymatic, intramolecular rearrangement to form the stable lactone form.[5][6] Notably, this conversion is reversible, and the lactone can be hydrolyzed back to the active parent acid, Pitavastatin.[5][6] Understanding the physicochemical properties, stability, and analytical methodologies of this compound is crucial for pharmacokinetic studies, drug-drug interaction assessments, and overall drug development.[7]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are essential for its handling, formulation, and analysis.
Table 1: General Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one | [8] |
| CAS Number | 141750-63-2 | [8][9] |
| Molecular Formula | C25H22FNO3 | [8][9] |
| Molar Mass | 403.45 g/mol | [8][9] |
| Appearance | Solid | [10] |
| Melting Point | 92-95°C | [9] |
| Boiling Point | 616.9 ± 55.0 °C (Predicted) | [9] |
| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [9] |
| Refractive Index | 1.727 (Predicted) | [9] |
| XlogP | 4.3 | [8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| DMSO | 30 mg/mL | [6] |
| DMF | 30 mg/mL | [6] |
| Ethanol | 10 mg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [6] |
Spectral Data
Spectral analysis is fundamental for the identification and quantification of this compound. Key spectral data are summarized below.
Table 3: Spectral Information for this compound
| Technique | Data | Source(s) |
| Mass Spectrometry (LC-MS/MS) | Positive ESI, MRM Transition: m/z 404.2 → 290.3 | [11][12] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | MH+: found: 404.1656 | [13] |
| ¹³C-NMR (75 MHz, acetone-d₆) | 169.8 (C-1), 163.3 (d, J = 245.1 Hz), 161.4 (Ar), 148.2 (Ar), 145.8 (Ar), 134.0 (d, J = 3.3 Hz), 133.4 (C-6), 132.7 (br s), 130.1 (Ar), 129.9 (Ar), 129.7 (C-7), 128.7 (Ar), 126.53 (Ar), 126.49 (Ar), 126.4 (Ar), 116.3 (d, J = 21.6 Hz), 116.1 (d, J = 21.6 Hz), 73.4 (C-5), 63.0 (C-3), 39.2 (C-2), 35.9 (C-4), 15.9 (CH(CH₂)₂), 11.7 (br s, CH(CH₂)₂) | [13] |
| Infrared (IR) (KBr) | 3424, 3063, 3007, 2954, 2922, 1708, 1513, 1488, 1255, 1222, 1159, 1034, 764, 668 cm⁻¹ | [13] |
| UV λmax | 245 nm | [5] |
Stability and Interconversion
This compound is notably unstable in plasma, where it readily converts to its parent acid form, Pitavastatin.[11] This interconversion presents a significant challenge for accurate bioanalysis in pharmacokinetic studies. Research has shown that this conversion can be effectively inhibited by acidifying the plasma samples. The addition of a pH 4.2 buffer solution to freshly collected plasma samples has been demonstrated to prevent the interconversion, ensuring the stability of both analytes during sample processing and storage.[11]
Experimental Protocols
Accurate quantification of this compound requires robust and validated analytical methods. The following sections detail common experimental protocols.
This method allows for the simultaneous determination of Pitavastatin and this compound.[11][12]
-
Sample Preparation and Stabilization:
-
Collect blood samples in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Immediately after collection, add a pH 4.2 buffer solution to the plasma to prevent the conversion of the lactone to the acid form.[11]
-
For protein precipitation, add acetonitrile to the plasma sample.
-
Alternatively, perform a liquid-liquid extraction.
-
Vortex mix the sample and then centrifuge to pellet the precipitated proteins or separate the layers.
-
Transfer the supernatant (or organic layer) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column (e.g., BDS Hypersil C8 or Agilent Zorbax SB-C18).[12]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., 0.2% acetic acid or 0.1% formic acid). A typical composition is methanol-0.2% acetic acid in water (70:30, v/v).[12]
-
Flow Rate: Typically in the range of 0.4-1.0 mL/min.[12]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[12]
-
-
Mass Spectrometric Conditions:
HPTLC can be employed as a stability-indicating method to separate Pitavastatin from its degradation products.[14]
-
Sample Preparation for Forced Degradation:
-
Prepare solutions of Pitavastatin in 0.1N HCl (acidic), 0.1N NaOH (basic), water (neutral), and 3% H₂O₂ (oxidative) to study hydrolysis and oxidation.[14]
-
Expose the solid drug to dry heat (e.g., 60°C) and sunlight to assess thermal and photolytic degradation.[14]
-
After exposure for a defined period, dilute the samples appropriately with a suitable solvent like methanol.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A suitable mixture of solvents, for example, toluene:ethyl acetate:formic acid in an optimized ratio.
-
Application: Apply samples as bands using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at a specific wavelength (e.g., 245 nm).
-
Visualizations
Diagrams illustrating key processes can aid in the comprehension of the lactone's behavior and analysis.
Caption: Metabolic conversion of Pitavastatin to this compound.
Caption: Workflow for the bioanalysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | 141750-63-2 [chemicalbook.com]
- 8. This compound | C25H22FNO3 | CID 9801294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [chembk.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajpaonline.com [ajpaonline.com]
Biological Activity of Pitavastatin Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pitavastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. While the therapeutic effects of pitavastatin are primarily attributed to its active hydroxy acid form, its major metabolite, pitavastatin lactone, also warrants scientific investigation. This technical guide provides an in-depth overview of the biological activity of this compound, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. This compound is generally considered an inactive metabolite; however, it can be converted back to the active acid form and exhibits some independent biological effects.[1] This document aims to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction: Pitavastatin and its Lactone Metabolite
Pitavastatin is a third-generation statin characterized by a unique cyclopropyl group, which contributes to its high efficacy in lowering low-density lipoprotein cholesterol (LDL-C).[2] Like other statins, pitavastatin is administered in its active acid form. In the body, pitavastatin undergoes glucuronidation, followed by the formation of its principal metabolite, this compound.[3] This lactonization process is a key step in its metabolism. While some statins are administered as inactive lactone prodrugs that are hydrolyzed to their active acid forms, pitavastatin is administered as the active acid.[1] The lactone form is the major metabolite found in human plasma and is subject to interconversion with the active acid form, a process that is pH-dependent.
Mechanism of Action and Biological Activity
The primary mechanism of action of pitavastatin is the competitive inhibition of HMG-CoA reductase. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.[3]
HMG-CoA Reductase Inhibition
Pitavastatin acid is a potent inhibitor of HMG-CoA reductase. The lactone form is generally considered to be less active or inactive in this regard. However, some evidence suggests that this compound itself may possess HMG-CoA reductase inhibitory activity, albeit significantly less than the acid form.[4][5] The interconversion of the lactone back to the active acid form in vivo complicates the assessment of its independent activity.
Pleiotropic Effects and Signaling Pathways
Beyond lipid-lowering, pitavastatin exhibits several "pleiotropic" effects that are independent of its action on cholesterol synthesis. These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates, which are crucial for the post-translational modification of small GTP-binding proteins like RhoA.
The inhibition of HMG-CoA reductase by pitavastatin reduces the downstream production of mevalonate and subsequently, isoprenoids such as geranylgeranyl pyrophosphate (GGPP). GGPP is essential for the prenylation and activation of RhoA. By depleting GGPP, pitavastatin prevents the activation of RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The inactivation of the RhoA/ROCK pathway leads to several beneficial vascular effects, including the upregulation of endothelial nitric oxide synthase (eNOS) expression and activity, which improves endothelial function.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of pitavastatin and its lactone form.
| Compound | Assay | System | IC50 / Ki | Reference |
| Pitavastatin (Acid) | HMG-CoA Reductase Inhibition | Rat Liver Microsomes | 6.8 nM (IC50) | [2] |
| Pitavastatin (Acid) | Cholesterol Synthesis Inhibition | HepG2 cells | 5.8 nM (IC50) | [2] |
| Pitavastatin Calcium | HMG-CoA Reductase Inhibition | Not Specified | 1.7 nM (Ki) | [6] |
| This compound | CYP3A4/5-mediated paclitaxel 3-hydroxylation | Human Liver Microsomes | > 25 µM (IC50) | [7] |
| This compound | CYP2C8, CYP2C9, CYP2C19 activities | Human Liver Microsomes | Minimal inhibitory effects | [7] |
Table 1: In Vitro Inhibitory Activity of Pitavastatin and its Lactone.
| Parameter | Pitavastatin Dose | % Change from Baseline | Study Population | Reference |
| LDL-C Reduction | 2 mg/day | -39.8% | Hypercholesterolemic patients | [8] |
| Total Cholesterol Reduction | 2 mg/day | -26.9% | Hypercholesterolemic patients | [8] |
| HDL-C Increase | 2 mg/day | +6.0% | Hypercholesterolemic patients | [8] |
Table 2: Clinical Efficacy of Pitavastatin on Lipid Parameters.
Experimental Protocols
This section provides an overview of key experimental methodologies used to assess the biological activity of pitavastatin and its lactone.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, utilizing NADPH as a cofactor. The rate of NADPH consumption is directly proportional to the enzyme's activity.
-
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Method:
-
Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH.
-
Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (solvent only).
-
Initiate the reaction by adding HMG-CoA reductase to each well.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 10-20 minutes).
-
Calculate the rate of NADPH consumption (decrease in A340/min).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Western Blot for eNOS Expression in HUVECs
This protocol details the measurement of endothelial nitric oxide synthase (eNOS) protein levels in Human Umbilical Vein Endothelial Cells (HUVECs) following treatment with pitavastatin.
-
Cell Culture and Treatment:
-
Culture HUVECs in appropriate endothelial cell growth medium.
-
Seed cells in culture plates and allow them to reach 70-80% confluency.
-
Treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for eNOS overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
RhoA Activation Assay (Pull-Down Assay)
This assay measures the amount of active, GTP-bound RhoA in cell lysates.
-
Principle: A fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) is used to specifically pull down the active, GTP-bound form of RhoA from cell lysates. The amount of pulled-down RhoA is then quantified by Western blotting.
-
Materials:
-
Rhotekin-RBD agarose beads
-
Cell lysis buffer
-
Primary antibody against RhoA
-
HRP-conjugated secondary antibody
-
-
Method:
-
Treat cells (e.g., HUVECs) with this compound as described above.
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with Rhotekin-RBD agarose beads to pull down active RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-RhoA antibody.
-
As a control, run a parallel Western blot on the total cell lysates to determine the total amount of RhoA.
-
The ratio of pulled-down RhoA to total RhoA represents the level of RhoA activation.
-
Signaling Pathways and Visualizations
The biological effects of this compound are intrinsically linked to the broader pathways influenced by statins. The following diagrams, generated using the DOT language, illustrate these key pathways.
Figure 1: The HMG-CoA Reductase pathway and the role of pitavastatin.
References
- 1. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound - GalChimia [catalog.galchimia.com]
- 5. adooq.com [adooq.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Effects of acid and lactone forms of eight HMG-CoA reductase inhibitors on CYP-mediated metabolism and MDR1-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Metabolite: An In-depth Technical Guide to the Discovery and History of Pitavastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pitavastatin, a potent synthetic inhibitor of HMG-CoA reductase, has a well-established role in the management of hypercholesterolemia. A pivotal aspect of its clinical profile is its metabolic fate, leading to the formation of its major, yet inactive, metabolite, pitavastatin lactone. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to pitavastatin and its lactone. It details the metabolic pathway, presents structured quantitative data for comparative analysis, and offers insights into the experimental protocols that have been fundamental in elucidating the biotransformation of this important lipid-lowering agent.
A Brief History of Pitavastatin
The journey of pitavastatin began in Japan, where it was discovered by Nissan Chemical Industries.[1][2] The compound, initially known by various names including itavastatin, nisvastatin, and NK-104, was patented in 1987.[1] Further development was spearheaded by Kowa Pharmaceuticals, Ltd., in Tokyo.[1][2] After extensive clinical trials, pitavastatin was first approved for medical use in Japan in 2003 for the treatment of hypercholesterolemia.[1][3][4] Its global reach expanded with its approval in the United States by the Food and Drug Administration (FDA) in August 2009, where it is marketed under the brand name Livalo.[1] Approval in the United Kingdom by the Medicines and Healthcare products Regulatory Agency (MHRA) followed in August 2010.[1]
The Discovery of this compound: A Major Metabolite
During the preclinical and clinical development of pitavastatin, comprehensive metabolic studies were conducted to understand its pharmacokinetic and pharmacodynamic profile. It was in these early phase studies that this compound was identified as the major metabolite in humans.[5][6][7] Unlike the parent drug, this compound is pharmacologically inactive.[8][9] However, it is noteworthy that the lactone can be reversibly converted back to the active open-acid form of pitavastatin, suggesting a dynamic equilibrium between the two molecules in the body.[9]
The formation of this compound is not a direct metabolic step but rather a consequence of glucuronidation, a major phase II metabolic pathway.
The Metabolic Pathway: From Pitavastatin to its Lactone
The primary route of pitavastatin metabolism is glucuronidation, with minimal involvement of the cytochrome P450 (CYP) enzyme system.[10] This characteristic distinguishes it from many other statins and reduces the potential for drug-drug interactions.
The process begins with the enzymatic conjugation of a glucuronic acid moiety to the carboxylic acid group of pitavastatin, forming a pitavastatin glucuronide conjugate. This reaction is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes in the liver, primarily UGT1A3 and UGT2B7.[6][7][11] Subsequently, this glucuronide conjugate undergoes a non-enzymatic intramolecular rearrangement, leading to the elimination of the glucuronic acid and the formation of the stable, six-membered ring structure of this compound.[6][7]
Quantitative Data Summary
The following tables summarize the key physicochemical and pharmacokinetic properties of pitavastatin and this compound.
Table 1: Physicochemical Properties
| Property | Pitavastatin | This compound |
| Molecular Formula | C₂₅H₂₄FNO₄[12] | C₂₅H₂₂FNO₃[13] |
| Molecular Weight | 421.5 g/mol [12] | 403.4 g/mol [13] |
| IUPAC Name | (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | (4R,6S)-6-[(1E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxy-2H-pyran-2-one |
| CAS Number | 147511-69-1 | 141750-63-2[13] |
| Appearance | White to pale-yellow powder[2] | White to off-white solid |
Table 2: Pharmacokinetic Parameters
| Parameter | Pitavastatin | This compound |
| Bioavailability | >60%[11] | Not directly administered |
| Time to Peak (Tmax) | ~1 hour[11] | Follows formation from parent drug |
| Protein Binding | >99% (mainly albumin and alpha-1 acid glycoprotein)[11] | Data not extensively reported |
| Volume of Distribution (Vd) | ~148 L[11] | Data not available |
| Elimination Half-life (t½) | ~12 hours[11] | Dependent on formation and conversion rates |
| Primary Route of Elimination | Feces (~79%)[11] | Metabolite is excreted |
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of this compound is often achieved from pitavastatin through acid-catalyzed intramolecular cyclization.
Protocol for Lactonization of Pitavastatin:
-
Dissolution: Dissolve pitavastatin calcium in a suitable organic solvent mixture, such as tetrahydrofuran and methanol.
-
Acidification: Cool the solution to 0-10°C and acidify to a pH of approximately 3 using a dilute acid (e.g., hydrochloric acid solution).
-
Lactonization: Stir the acidified solution. The reaction can be heated gently (e.g., in toluene) to drive the cyclization to completion.
-
Extraction: After the reaction is complete, neutralize the mixture and extract the this compound into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude lactone can be further purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.[14]
In Vitro UGT-Mediated Metabolism Assay
This assay is crucial for identifying the specific UGT enzymes responsible for the glucuronidation of pitavastatin, the precursor step to lactone formation.
Protocol for UGT Metabolism Assay:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Magnesium chloride
-
A specific recombinant human UGT enzyme (e.g., UGT1A3 or UGT2B7 expressed in a system like baculovirus-infected insect cells)
-
Pitavastatin (substrate)
-
-
Initiation of Reaction: Initiate the reaction by adding the cofactor, UDP-glucuronic acid (UDPGA).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile or methanol.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to detect and quantify the formation of pitavastatin glucuronide and subsequently this compound.[15]
Signaling Pathways and Mechanism of Action
Pitavastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. This increased expression enhances the clearance of LDL-cholesterol from the circulation.
The formation of this compound is a metabolic inactivation step. As an inactive metabolite, it does not directly interact with HMG-CoA reductase or other signaling pathways involved in cholesterol homeostasis. However, its reversible conversion back to the active pitavastatin means it can serve as a circulating reservoir of the active drug.
Conclusion
The discovery of this compound was a crucial step in understanding the complete metabolic profile of pitavastatin. While the lactone itself is inactive, its formation through a UGT-mediated pathway and its potential for reconversion to the active parent drug are important considerations in the overall pharmacokinetics of pitavastatin. This technical guide has provided a detailed overview of the historical context, metabolic processes, and experimental methodologies that have defined our understanding of pitavastatin and its primary metabolite, offering a valuable resource for researchers in the field of drug metabolism and development.
References
- 1. Pitavastatin - Wikipedia [en.wikipedia.org]
- 2. allfordrugs.com [allfordrugs.com]
- 3. Nissan Chemical Corporation/Healthcare/In-house Drug Discovery [nissanchem.co.jp]
- 4. tanabe-pharma.com [tanabe-pharma.com]
- 5. Pitavastatin - pharmacological profile from early phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tga.gov.au [tga.gov.au]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C25H22FNO3 | CID 9801294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the pharmacokinetics of pitavastatin by formulation and ethnic group: an open-label, single-dose, two-way crossover pharmacokinetic study in healthy Caucasian and Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dynamic Duo: An In-Depth Technical Guide to the In Vivo Interconversion of Pitavastatin and its Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo interconversion of pitavastatin and its corresponding lactone metabolite. Understanding this dynamic equilibrium is crucial for accurate pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. This document details the metabolic pathways, presents quantitative pharmacokinetic data, and outlines the experimental protocols necessary for the precise measurement of both analytes.
Introduction: The Pitavastatin-Lactone Equilibrium
Pitavastatin, a potent inhibitor of HMG-CoA reductase, is primarily active in its carboxylic acid form. In vivo, it undergoes a reversible conversion to an inactive pitavastatin lactone. This interconversion is a key aspect of its metabolism and disposition. The lactone is considered a major metabolite in human plasma.[1] The equilibrium between the acidic (active) and lactone (inactive) forms can influence the overall clinical efficacy and safety profile of the drug. Therefore, a thorough understanding and accurate quantification of both moieties are essential.
Metabolic Pathway of Pitavastatin Lactonization
The primary route of pitavastatin metabolism is not through the cytochrome P450 (CYP) system, which minimizes the potential for certain drug-drug interactions.[2] Instead, pitavastatin undergoes glucuronidation, which is the key step leading to the formation of its lactone.
The lactonization of pitavastatin is a two-step process:
-
Glucuronidation: The carboxylic acid group of pitavastatin is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT2B7.[3][4] This reaction forms an ester-type pitavastatin glucuronide conjugate.[1]
-
Lactonization: The glucuronide conjugate is an unstable intermediate that spontaneously undergoes an intramolecular rearrangement (elimination reaction) to form the stable this compound.[3]
This process is illustrated in the following signaling pathway diagram.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for pitavastatin and its lactone metabolite from studies in healthy volunteers and specific populations.
Table 1: Pharmacokinetic Parameters in Healthy Chinese Volunteers (Single 4 mg Oral Dose)
| Parameter | Pitavastatin (Mean ± SD) | This compound (Mean ± SD) |
| Cmax (ng/mL) | 76.9 ± 31.8 | 26.8 ± 10.4 |
| AUC (0-t) (ng·h/mL) | 239.1 ± 72.8 | 179.7 ± 53.6 |
| AUC (0-∞) (ng·h/mL) | 247.3 ± 74.3 | 196.2 ± 59.8 |
| Tmax (h) | 0.9 ± 0.3 | 2.5 ± 1.5 |
| t1/2 (h) | 10.8 ± 2.9 | 12.3 ± 3.8 |
Data from Qi et al., 2013.
Table 2: Pharmacokinetic Parameters in Healthy Caucasian and Japanese Men (Single 2 mg Oral Dose)
| Population | Analyte | Cmax (ng/mL) (Geometric Mean) | AUC (0-∞) (ng·h/mL) (Geometric Mean) |
| Caucasian | Pitavastatin | 33.4 | 106.1 |
| This compound | 11.2 | 81.3 | |
| Japanese | Pitavastatin | 34.5 | 114.7 |
| This compound | 13.9 | 100.3 |
Data from Morganroth et al., 2011.
Table 3: Pharmacokinetic Parameters in Subjects with and without Liver Cirrhosis (Single 2 mg Oral Dose)
| Group | Analyte | Cmax (ng/mL) (Geomean) | AUC (0-t) (ng·h/mL) (Geomean) |
| Control | Pitavastatin | 59.5 | 121.2 |
| This compound | 20.3 | 120.2 | |
| Child-Pugh A | Pitavastatin | 70.7 | 154.2 |
| This compound | 19.1 | 108.8 | |
| Child-Pugh B | Pitavastatin | 147.1 | 441.7 |
| This compound | 9.9 | 87.5 |
Data from Lee et al., 2005.[5]
Experimental Protocols
Accurate quantification of pitavastatin and its lactone requires a robust analytical method that prevents the in vitro interconversion of the two forms. The following is a detailed protocol based on a validated LC-MS/MS method.[6]
Plasma Sample Collection and Stabilization
To prevent the hydrolysis of this compound back to the parent acid in plasma samples, immediate stabilization is critical.
-
Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., heparin).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Stabilization: Immediately after separation, add 20 µL of a pH 4.2 buffer solution for every 1 mL of plasma.[6] This lowers the pH of the plasma and inhibits the enzymatic and pH-dependent hydrolysis of the lactone.
-
Storage: Store the stabilized plasma samples at -80°C until analysis.
Sample Preparation: Liquid-Liquid Extraction
-
Thaw the stabilized plasma samples on ice.
-
To 200 µL of plasma, add the internal standard solution.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for Simultaneous Determination
The following is an example of a validated LC-MS/MS method for the simultaneous quantification of pitavastatin and this compound.[6]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a pH modifier (e.g., acetic acid or formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
Logical Relationships and Clinical Implications
The interconversion between pitavastatin and its lactone is a dynamic equilibrium that can be influenced by various factors, including pH and enzymatic activity.
The clinical implications of this interconversion are significant:
-
Pharmacokinetic Variability: The ratio of the active acid to the inactive lactone can vary between individuals due to genetic polymorphisms in UGT enzymes or co-administration of drugs that affect these enzymes.
-
Analytical Accuracy: Failure to stabilize plasma samples can lead to an overestimation of the active pitavastatin concentration due to the in vitro hydrolysis of the lactone.
-
Drug-Drug Interactions: While pitavastatin has a low potential for CYP-mediated drug interactions, the potential for interactions at the level of UGT enzymes should be considered.
Conclusion
The in vivo interconversion of pitavastatin and its lactone is a critical factor in the drug's overall disposition and pharmacological effect. A comprehensive understanding of the metabolic pathways, accurate quantification of both the parent drug and its lactone metabolite using validated analytical methods with appropriate sample stabilization, and an appreciation of the dynamic equilibrium are essential for researchers, scientists, and drug development professionals. This technical guide provides the foundational knowledge and protocols to support further research and development in this area.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pitavastatin Lactone: A Core Metabolite in Focus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed therapeutic agent for the management of hypercholesterolemia. While the parent drug's pharmacological activity is well-documented, a comprehensive understanding of its metabolic fate is crucial for a complete toxicological and pharmacological profile. This technical guide provides an in-depth exploration of pitavastatin lactone, the major metabolite of pitavastatin in humans.[1][2] We will delve into its formation, pharmacokinetic profile, analytical determination, and its influence on key signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations to support researchers in the field of drug development and metabolism.
Metabolic Pathway of Pitavastatin to this compound
The primary metabolic route of pitavastatin does not extensively involve the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.[3][4] Instead, pitavastatin undergoes glucuronidation, a phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A3 and UGT2B7.[5] This enzymatic process forms an ester-type pitavastatin glucuronide conjugate. This conjugate is an unstable intermediate that subsequently undergoes a non-enzymatic intramolecular rearrangement (lactonization) to form the more stable this compound.[2][6] This lactone form can be converted back to the active parent pitavastatin, suggesting an equilibrium between the two forms in the body.[2][6]
Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of pitavastatin and its lactone metabolite have been characterized in various clinical studies. The following tables summarize key pharmacokinetic parameters, providing a comparative overview.
Table 1: Pharmacokinetic Parameters of Pitavastatin and this compound in Healthy Volunteers (Single 2 mg Dose)
| Parameter | Pitavastatin | This compound | Reference |
| Cmax (ng/mL) | 59.5 | 20.3 | [3] |
| AUCt (ng·h/mL) | 121.2 | 120.2 | [3] |
| Tmax (h) | ~1 | - | |
| t1/2 (h) | ~12 | - | [5] |
Table 2: Pharmacokinetic Parameters of Pitavastatin and this compound in Patients with Liver Cirrhosis (Single 2 mg Dose)
| Population | Pitavastatin Cmax (ng/mL) | Pitavastatin AUCt (ng·h/mL) | This compound Cmax (ng/mL) | This compound AUCt (ng·h/mL) | Reference |
| Control | 59.5 | 121.2 | 20.3 | 120.2 | [3] |
| Child-Pugh A | 70.7 | 154.2 | 19.1 | 108.8 | [3] |
| Child-Pugh B | 147.1 | 441.7 | 9.9 | 87.5 | [3] |
Experimental Protocols
In Vitro Metabolism of Pitavastatin using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of pitavastatin in a key in vitro system.
Objective: To determine the rate of metabolism of pitavastatin and the formation of this compound in human liver microsomes.
Materials:
-
Pitavastatin
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and pitavastatin at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., 2 volumes of ACN).
-
Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or plate and analyze for the concentrations of pitavastatin and this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of pitavastatin versus time to determine the rate of disappearance and calculate the in vitro half-life (t1/2).
LC-MS/MS Method for Quantification of Pitavastatin and this compound in Human Plasma
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of pitavastatin and its lactone metabolite.
Objective: To accurately and sensitively quantify pitavastatin and this compound in human plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add an appropriate extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pitavastatin: e.g., m/z 422.2 → 290.1
-
This compound: e.g., m/z 404.2 → 290.1
-
Internal Standard: A suitable stable isotope-labeled analog or another compound with similar properties.
-
Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
Signaling Pathways Influenced by Pitavastatin
Beyond its primary role in cholesterol synthesis, pitavastatin exhibits pleiotropic effects that are mediated through various signaling pathways. The inhibition of HMG-CoA reductase leads to a reduction in downstream isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the post-translational modification and function of small GTP-binding proteins like Rho and Ras.
PI3K/Akt/eNOS Pathway
Pitavastatin has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a key signaling molecule involved in vasodilation and the maintenance of endothelial health. This effect is independent of its cholesterol-lowering action and contributes to its cardiovascular protective effects.
RhoA/ROCK Pathway
The inhibition of GGPP synthesis by pitavastatin prevents the geranylgeranylation and activation of the small GTPase RhoA. The subsequent inactivation of the downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), leads to various beneficial vascular effects, including decreased smooth muscle cell proliferation and migration, and reduced inflammation.
Conclusion
This compound is the principal metabolite of pitavastatin, formed through a UGT-mediated glucuronidation followed by non-enzymatic lactonization. Its pharmacokinetic profile is distinct from the parent compound, and its formation is a key aspect of pitavastatin's overall disposition. The minimal involvement of the CYP450 system in pitavastatin's metabolism underscores its lower potential for drug-drug interactions. Furthermore, the pleiotropic effects of pitavastatin, mediated through pathways such as PI3K/Akt/eNOS and RhoA/ROCK, highlight its broader therapeutic potential beyond cholesterol reduction. This guide provides a foundational resource for professionals engaged in the research and development of statins and other cardiovascular therapies.
References
- 1. Very rapid effect of pitavastatin on microvascular function in comparison to rosuvastatin: reactive hyperemia peripheral arterial tonometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Endothelial Nitric Oxide Synthase-Independent Pleiotropic Effects of Pitavastatin Against Atherogenesis and Limb Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of different statins on endothelial nitric oxide synthase and AKT phosphorylation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Glucuronidation Gateway: Unraveling the Role of UGT Enzymes in Pitavastatin Lactonization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pitavastatin, a potent inhibitor of HMG-CoA reductase, distinguishes itself from other statins through its minimal metabolism by the cytochrome P450 (CYP) enzyme system.[1] Instead, its primary metabolic pathway involves glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of its major, inactive metabolite, pitavastatin lactone.[2][3][4] This technical guide provides a comprehensive overview of the pivotal role of UGT enzymes in the lactonization of pitavastatin. It delves into the specific UGT isoforms involved, the underlying biochemical mechanism, detailed experimental protocols for studying this process, and the regulatory landscape governing the expression of these crucial enzymes. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and the clinical pharmacology of statins.
The Mechanism of Pitavastatin Lactonization: A Two-Step Process
The conversion of the pharmacologically active pitavastatin acid to its inactive lactone form is not a direct enzymatic lactonization. Instead, it is a sequential process initiated by UGT-mediated glucuronidation.
-
Acyl Glucuronidation: Pitavastatin, in its open-acid form, serves as a substrate for specific UGT isoforms. These enzymes catalyze the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of pitavastatin. This results in the formation of an unstable intermediate, pitavastatin acyl glucuronide.[5][6]
-
Non-Enzymatic Lactonization: The pitavastatin acyl glucuronide intermediate is susceptible to intramolecular rearrangement. The glucuronic acid moiety is eliminated, leading to the formation of a stable six-membered ring structure, the this compound. This lactonization step occurs non-enzymatically.[5][7]
Key UGT Isoforms in Pitavastatin Glucuronidation
Several UGT enzymes have been identified as contributors to the glucuronidation of pitavastatin, with varying degrees of activity. The principal isoforms involved are:
-
UGT1A3: This isoform is considered to have the highest capacity for pitavastatin glucuronidation.[8][9]
-
UGT2B7: Along with UGT1A3, UGT2B7 is a primary contributor to the formation of this compound.[3][4][5]
-
UGT1A1: This enzyme also participates in the glucuronidation of pitavastatin.[2][7]
The minimal involvement of CYP enzymes in pitavastatin metabolism significantly reduces the potential for drug-drug interactions compared to other statins that are major substrates of CYP3A4 or CYP2C9.[1]
Quantitative Data on Pitavastatin Glucuronidation
| Parameter | Finding | UGT Isoforms Implicated | Source(s) |
| Primary Metabolic Pathway | Glucuronidation | UGT1A1, UGT1A3, UGT2B7 | [2][3][4] |
| Principal UGT Isoforms | UGT1A3 and UGT2B7 are principally responsible for glucuronidation leading to lactonization. | UGT1A3, UGT2B7 | [5] |
| Highest Lactonization Capacity | UGT1A3 appears to have the highest capacity for converting pitavastatin to its lactone form. | UGT1A3 | [9] |
| Intrinsic Clearance (CLint) | No marked difference in intrinsic clearance was detected between pitavastatin and its lactone form in human hepatic microsomes. | Not specified | [5] |
Experimental Protocols
The following protocols provide a framework for the in vitro investigation of pitavastatin lactonization.
Pitavastatin Glucuronidation Assay using Human Liver Microsomes (HLM)
This protocol is designed to assess the overall glucuronidation activity in a mixed-enzyme system.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Pitavastatin
-
Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt
-
Alamethicin
-
Magnesium Chloride (MgCl₂)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (e.g., a structurally similar compound not metabolized by UGTs)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of pitavastatin in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of UDPGA in water.
-
Prepare a stock solution of alamethicin in methanol.
-
Prepare a working solution of MgCl₂ in potassium phosphate buffer.
-
-
Incubation Mixture Preparation (per well):
-
In a 96-well plate, combine the following in order:
-
Potassium Phosphate Buffer (pH 7.4)
-
MgCl₂ solution
-
Alamethicin solution (to permeabilize the microsomal membrane)
-
HLM suspension
-
Pitavastatin working solution
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Initiation of Reaction:
-
Add UDPGA working solution to each well to initiate the glucuronidation reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes) with gentle shaking.
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the formation of this compound and the depletion of pitavastatin using a validated LC-MS/MS method.
-
Pitavastatin Glucuronidation Assay using Recombinant UGT Isoforms
This protocol allows for the determination of the specific contribution of individual UGT isoforms to pitavastatin glucuronidation.
Materials:
-
Recombinant human UGT1A1, UGT1A3, and UGT2B7 expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Control microsomes (from the same expression system, lacking the UGT enzyme)
-
All other reagents as listed in Protocol 4.1.
Procedure:
-
Follow the same general procedure as outlined in Protocol 4.1.
-
Substitute HLM with the specific recombinant UGT isoform microsomes or control microsomes in the incubation mixture.
-
Run separate experiments for each UGT isoform.
-
Analyze the data to determine the activity of each individual UGT enzyme towards pitavastatin.
Visualization of Pathways and Workflows
Metabolic Pathway of Pitavastatin Lactonization
Caption: Metabolic pathway of pitavastatin to this compound.
Experimental Workflow for In Vitro Pitavastatin Glucuronidation Assay
References
- 1. Pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benefit–risk assessment of pitavastatin for the treatment of hypercholesterolemia in older patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 7. Genetic variation in the UGT1A locus is associated with simvastatin efficacy in a clinical practice setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput and Sensitive Determination of Pitavastatin Lactone using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of pitavastatin lactone, the main metabolite of the cholesterol-lowering drug pitavastatin, in human plasma and urine. Due to the inherent instability of this compound and its propensity to convert to the parent pitavastatin, this protocol incorporates critical steps to ensure sample integrity and accurate quantification. The method utilizes electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity. This application note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis.[1] Following administration, pitavastatin is metabolized, with its principal metabolic pathway being glucuronidation and subsequent formation of this compound.[2] Accurate measurement of both the parent drug and its lactone metabolite is essential for comprehensive pharmacokinetic and pharmacodynamic assessments. A significant analytical challenge is the instability of this compound (Pi-LAC), which readily converts back to pitavastatin (Pi) in biological matrices like plasma.[3] This interconversion can lead to an overestimation of the parent drug concentration and an underestimation of the metabolite, thereby compromising the integrity of clinical and preclinical study data.[3]
This LC-MS/MS method addresses this challenge by implementing a sample stabilization strategy and employing the high sensitivity and specificity of tandem mass spectrometry to enable the simultaneous determination of pitavastatin and this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the determination of this compound by LC-MS/MS.
Caption: Overall experimental workflow from sample collection to data analysis.
Interconversion of Pitavastatin and its Lactone
The interconversion between pitavastatin and its lactone form is a pH-dependent equilibrium. Understanding this relationship is critical for accurate analysis.
Caption: pH-dependent interconversion between pitavastatin and its lactone.
Detailed Protocols
Sample Preparation (Human Plasma)
This protocol is optimized to prevent the conversion of this compound to pitavastatin.
Materials:
-
Human plasma collected in EDTA tubes
-
pH 4.2 buffer solution
-
Internal Standard (IS) working solution (e.g., Candesartan cilexetil or Paroxetine)
-
Extraction Solvent (e.g., Diethyl ether or Acetonitrile)
-
Reconstitution Solvent (Mobile Phase)
Procedure:
-
Immediately after plasma collection, add a pH 4.2 buffer solution to the plasma samples to prevent the interconversion of this compound to pitavastatin.[3]
-
To 200 µL of the stabilized plasma sample in a polypropylene tube, add 20 µL of the Internal Standard working solution.
-
Perform protein precipitation by adding 1 mL of acetonitrile.[4] Vortex the mixture for 30 seconds.
-
Alternatively, for liquid-liquid extraction, use a suitable organic solvent like diethyl ether.[5][6]
-
Centrifuge the samples at a high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 120 µL of the mobile phase.[4]
-
Centrifuge the reconstituted sample to remove any particulates and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
| Parameter | Recommended Conditions |
| Column | BDS Hypersil C8 or Agilent Zorbax SB-C18 (or equivalent) |
| Column Dimensions | 150 mm x 4.6 mm, 1.8 µm or 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid or 0.2% Acetic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient/Isocratic | Isocratic: 70:30 (v/v) Methanol:0.2% Acetic Acid in Water[6] or 85:15 (v/v) Methanol:0.1% Formic Acid in Water[5] |
| Flow Rate | 0.2 - 0.4 mL/min[5] |
| Column Temperature | 25°C[5] |
| Injection Volume | 2 - 20 µL[7][8] |
Mass Spectrometry Conditions
Instrumentation: A triple quadrupole mass spectrometer.
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pitavastatin: m/z 422.2 → 290.3[3] or m/z 422.4 → 290.3[6]This compound: m/z 404.2 → 290.3[3] or m/z 404.3 → 290.3[6]Internal Standard (Candesartan cilexetil): m/z 611.3 → 423.2[3] |
| Collision Energy | To be optimized for the specific instrument. |
| Source Temperature | To be optimized for the specific instrument. |
Quantitative Data Summary
The following tables summarize typical method validation parameters reported for the LC-MS/MS determination of pitavastatin and its lactone.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Pitavastatin | Human Plasma | 0.1 - 200 | 0.1 | [3] |
| This compound | Human Plasma | 0.1 - 200 | 0.1 | [3] |
| Pitavastatin | Human Plasma | 1 - 200 | 1 | [6] |
| This compound | Human Plasma | 1 - 200 | 1 | [6] |
| Pitavastatin | Human Urine | 0.1 - 200 | 0.1 | [3] |
| This compound | Human Urine | 0.1 - 200 | 0.1 | [3] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) | Reference |
| Pitavastatin | Human Plasma | < 10 | < 10 | 85 - 115 | [5] |
| Pitavastatin | Human Plasma | < 4.2 | < 4.2 | -8.1 to 3.5 | [6] |
| This compound | Human Plasma | < 4.2 | < 4.2 | -8.1 to 3.5 | [6] |
Conclusion
The LC-MS/MS method outlined in this application note provides a reliable and sensitive approach for the simultaneous quantification of pitavastatin and its unstable lactone metabolite. The key to a successful analysis is the initial stabilization of the plasma samples to prevent the interconversion of the lactone to the parent drug. This method is well-suited for high-throughput analysis in a regulated bioanalytical laboratory and can be readily applied to pharmacokinetic studies in drug development. The provided protocols and data serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometric assay for pitavastatin and its lactone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
Application Note and Protocol for HPLC Analysis of Pitavastatin Lactone
Introduction
Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is used clinically to lower elevated total cholesterol and LDL-cholesterol levels in patients with hypercholesterolemia. Pitavastatin lactone is a major metabolite and a significant impurity of pitavastatin.[2][3] The formation of the lactone is particularly observed under acidic and basic stress conditions.[4][] Therefore, a robust and validated analytical method is crucial for the quantification of pitavastatin and the detection of its lactone impurity to ensure the quality, safety, and efficacy of the drug product. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify pitavastatin and its lactone impurity. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. The isocratic elution allows for a stable baseline and reproducible retention times. The detection of the analytes is performed at a wavelength where both pitavastatin and its lactone exhibit significant absorbance, ensuring sensitive detection. The method is designed to be stability-indicating, meaning it can effectively separate the main compound from its degradation products, including the lactone.[6][7]
Experimental Protocols
1. Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV or photodiode array (PDA) detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
HPLC vials.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
Pitavastatin reference standard.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen orthophosphate (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade).
-
2. Preparation of Solutions
-
Buffer Preparation (0.01M Potassium Dihydrogen Orthophosphate, pH 3.5):
-
Weigh 1.36 g of potassium dihydrogen orthophosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.5 with diluted orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase Preparation (Buffer: Acetonitrile, 65:35 v/v):
-
Mix 650 mL of the prepared buffer with 350 mL of acetonitrile.
-
Degas the mobile phase by sonication for 15 minutes.
-
-
Standard Stock Solution Preparation (Pitavastatin):
-
Accurately weigh about 25 mg of pitavastatin reference standard and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate to dissolve.
-
Make up the volume to 25 mL with the mobile phase to obtain a concentration of 1000 µg/mL.
-
-
Standard Stock Solution Preparation (this compound):
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate to dissolve.
-
Make up the volume to 25 mL with the mobile phase to obtain a concentration of 1000 µg/mL.
-
-
Working Standard Solution Preparation:
-
Pipette appropriate volumes of the stock solutions into a volumetric flask and dilute with the mobile phase to obtain a desired concentration (e.g., 100 µg/mL).
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of pitavastatin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution will have a nominal concentration of 100 µg/mL of pitavastatin.
-
3. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of pitavastatin and this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.01M KH2PO4 (pH 3.5) : Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 244 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or 30 °C for better reproducibility) |
| Run Time | Approximately 10 minutes |
4. System Suitability
Before starting the analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| % RSD of Peak Areas | Not more than 2.0% |
5. Data Analysis
-
Identification: The identification of pitavastatin and this compound is based on the comparison of their retention times with those of the respective reference standards.
-
Quantification: The amount of this compound in the sample can be calculated using the external standard method. The peak area of the lactone in the sample chromatogram is compared with the peak area of the lactone in the standard chromatogram.
Visualizations
Caption: Logical relationship between Pitavastatin and its Lactone form.
References
Application Notes and Protocols for the Analysis of Pitavastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely used in the management of hypercholesterolemia.[] During the synthesis, storage, or metabolism of Pitavastatin, various related substances and impurities can be formed, one of the most significant being Pitavastatin lactone.[2][3] This lactone is a major metabolite and a common degradation product formed under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[2][4] The presence and quantity of this compound must be carefully monitored to ensure the quality, safety, and efficacy of Pitavastatin drug products.
These application notes provide detailed protocols for the preparation of this compound analytical standards and their quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Preparation of this compound Analytical Standard
A reference standard of this compound is essential for the accurate quantification of this impurity in drug substance and product samples. While commercially available standards are the preferred choice, in their absence, a standard can be prepared through forced degradation of Pitavastatin followed by chromatographic purification.
Protocol: Generation and Isolation of this compound via Forced Degradation
This protocol describes a general procedure to induce the formation of this compound from Pitavastatin calcium through acid-catalyzed degradation and subsequent isolation.
Materials:
-
Pitavastatin Calcium Reference Standard
-
Hydrochloric Acid (HCl), 2M solution
-
Sodium Hydroxide (NaOH), 2M solution
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Rotary evaporator
-
Preparative HPLC system
-
Lyophilizer or vacuum oven
Procedure:
-
Degradation:
-
Dissolve a known quantity of Pitavastatin calcium in methanol.
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 2M HCl and reflux the solution for 30 minutes at 60°C.[5]
-
Neutralize the solution by adding an appropriate volume of 2M NaOH.
-
Confirm the formation of this compound using analytical HPLC by comparing the retention time with a known standard or by mass spectrometry.
-
-
Isolation and Purification:
-
Concentrate the resulting solution under reduced pressure using a rotary evaporator to remove the organic solvent.
-
Reconstitute the residue in a minimal amount of the initial mobile phase for preparative HPLC.
-
Purify the crude mixture using a preparative HPLC system with a suitable C18 column. The mobile phase and gradient conditions should be optimized to achieve good separation of this compound from the parent drug and other degradation products.
-
Collect the fractions containing the pure this compound.
-
Pool the collected fractions and remove the solvent using a rotary evaporator.
-
-
Final Preparation and Storage:
-
Lyophilize the purified this compound or dry it under a high vacuum to obtain a solid standard.
-
Characterize the standard for identity and purity using techniques such as NMR, Mass Spectrometry, and analytical HPLC.
-
Store the prepared standard in a tightly sealed container at a low temperature, protected from light and moisture.
-
Quantitative Analysis of this compound by HPLC
A validated, stability-indicating HPLC method is crucial for the accurate determination of this compound in pharmaceutical samples.
Protocol: Reversed-Phase HPLC Method for Pitavastatin and this compound
This protocol is a representative method compiled from various validated procedures for the simultaneous determination of Pitavastatin and this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.01M Potassium Dihydrogen Orthophosphate (pH 3.75 with Orthophosphoric Acid) B: Acetonitrile Ratio: 20:80 (v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 248 nm |
| Injection Volume | 10 µL[4] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving the Pitavastatin drug substance or product in the mobile phase to achieve a suitable concentration for analysis.
Method Validation Parameters:
The following table summarizes typical validation parameters for an HPLC method for Pitavastatin and its lactone.
| Parameter | Typical Value/Range |
| Linearity Range (Pitavastatin) | 25 - 150 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.9 µg/mL (for Pitavastatin) |
| Limit of Quantification (LOQ) | 5.7 µg/mL (for Pitavastatin) |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflows and Signaling Pathways
Diagrams
Caption: HPLC analysis workflow for this compound.
Caption: Pitavastatin degradation to this compound.
References
Application Notes and Protocols for In Vitro Assays of Pitavastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the biological activity of pitavastatin and its primary metabolite, pitavastatin lactone. The protocols cover key areas of investigation, including stability and interconversion, cytotoxicity, and enzymatic inhibition.
Stability and Interconversion of Pitavastatin and this compound
Pitavastatin, a carboxylic acid, can undergo intramolecular esterification to form a cyclic lactone. This conversion is pH-dependent and can occur in vitro, potentially impacting the interpretation of biological assay results. It is crucial to assess the stability of both compounds under experimental conditions.
Experimental Protocol: pH-Dependent Stability and Interconversion Assay
This protocol outlines a method to assess the stability of pitavastatin and this compound at different pH values, mimicking physiological and cell culture conditions.
Materials:
-
Pitavastatin calcium salt
-
This compound
-
Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 8.0
-
Acetonitrile (ACN)
-
Formic acid
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
-
Incubator
Procedure:
-
Prepare stock solutions of pitavastatin and this compound (1 mg/mL) in ACN.
-
Spike the stock solutions into the different pH buffers to a final concentration of 1 µg/mL.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots from each solution.
-
Quench the reaction by adding an equal volume of ACN with 0.1% formic acid.
-
Analyze the samples by a validated HPLC-MS/MS method to quantify the concentrations of both pitavastatin and this compound.
-
Plot the concentration of each compound versus time to determine the rate of degradation and interconversion at each pH.
Data Presentation:
| pH | Time (hours) | Pitavastatin Concentration (ng/mL) | This compound Concentration (ng/mL) |
| 5.0 | 0 | 1000 | 0 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 7.4 | 0 | 1000 | 0 |
| ... | |||
| 8.0 | 0 | 1000 | 0 |
| ... | |||
| 5.0 | 0 | 0 | 1000 |
| ... | |||
| 7.4 | 0 | 0 | 1000 |
| ... | |||
| 8.0 | 0 | 0 | 1000 |
| ... |
Note: The table should be populated with experimental data.
Figure 1. pH-dependent interconversion of pitavastatin and its lactone.
Cytotoxicity Assays
While pitavastatin's primary mode of action is HMG-CoA reductase inhibition, it and other statins have been shown to induce cytotoxicity in various cell types, particularly cancer cells. Studies on other statins have indicated that their lactone forms can be more potent in inducing myotoxicity and cytotoxicity than their corresponding acid forms.[1][2] Therefore, it is important to evaluate the cytotoxic potential of both pitavastatin and its lactone.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pitavastatin calcium salt and this compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of pitavastatin and this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Pitavastatin | HeLa | 24 | |
| 48 | |||
| 72 | |||
| This compound | HeLa | 24 | |
| 48 | |||
| 72 | |||
| Pitavastatin | HepG2 | 24 | |
| ... | |||
| This compound | HepG2 | 24 | |
| ... |
Note: The table should be populated with experimental data. The IC50 value for pitavastatin on MCF7 breast cancer cells has been reported to be 5.5 µM.[3]
Figure 2. Workflow for the MTT cytotoxicity assay.
HMG-CoA Reductase Inhibition Assay
The primary pharmacological action of statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. While pitavastatin is a potent inhibitor, its lactone form is generally considered to be inactive. This assay can be used to confirm this and to determine the inhibitory potency of pitavastatin.
Experimental Protocol: HMG-CoA Reductase Activity Assay
This protocol is adapted from commercially available HMG-CoA reductase assay kits and measures the decrease in NADPH absorbance at 340 nm.[4][5][6]
Materials:
-
HMG-CoA Reductase Assay Kit (containing HMG-CoA reductase, HMG-CoA, NADPH, and assay buffer)
-
Pitavastatin calcium salt and this compound
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH according to the kit manufacturer's instructions.
-
Prepare serial dilutions of pitavastatin and this compound.
-
In a 96-well plate, add the reaction mixture to each well.
-
Add the test compounds (pitavastatin or this compound) at various concentrations. Include a positive control (e.g., pravastatin, often provided in kits) and a no-inhibitor control.
-
Initiate the reaction by adding HMG-CoA reductase to each well.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-20 minutes.
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance curve).
-
Determine the percent inhibition for each concentration of the test compounds and calculate the IC50 values.
Data Presentation:
| Compound | IC50 (nM) for HMG-CoA Reductase Inhibition |
| Pitavastatin | |
| This compound | |
| Pravastatin (Control) |
Note: The table should be populated with experimental data. The IC50 for pitavastatin's inhibition of cholesterol synthesis in HepG2 cells has been reported as 5.8 nM.[7]
Figure 3. Inhibition of the mevalonate pathway by pitavastatin.
References
- 1. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of atorvastatin and simvastatin on primary rainbow trout (Oncorhynchus mykiss) hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
- 7. Pitavastatin slows tumor progression and alters urine-derived volatile organic compounds through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with Pitavastatin Lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] While clinically used to manage hypercholesterolemia, Pitavastatin exhibits numerous pleiotropic effects independent of its lipid-lowering capabilities, including anti-inflammatory, immunomodulatory, and anti-cancer properties.[4][5][6] These effects are largely attributed to the inhibition of the mevalonate pathway, which not only reduces cholesterol synthesis but also depletes essential isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP).[1][4] This disruption affects crucial cellular processes, including protein prenylation, cell signaling, proliferation, and survival, making Pitavastatin a valuable tool for in vitro research in oncology, immunology, and vascular biology.[4][6][7]
This document provides detailed protocols and application notes for conducting cell culture experiments using Pitavastatin lactone, summarizing its effects on various cell lines and outlining key signaling pathways it modulates.
Mechanism of Action: Key Signaling Pathways
Pitavastatin's primary action is the competitive inhibition of HMG-CoA reductase.[3][8] This leads to the depletion of mevalonate and its downstream products, triggering a cascade of effects on multiple signaling pathways that regulate cell fate.
Pro-Apoptotic Signaling via MAPK and Akt/AMPK Pathways
Pitavastatin has been shown to induce apoptosis in various cancer cell lines through the modulation of several key signaling cascades.
-
JNK Activation in Squamous Cell Carcinoma (SCC): In cutaneous SCC cells, Pitavastatin-induced depletion of GGPP leads to the activation of c-Jun N-terminal kinase (JNK), a member of the MAPK family, which subsequently triggers apoptosis.[1] This effect is reversible by the addition of mevalonate or GGPP.[1]
-
FOXO3a Activation in Oral Squamous Cell Carcinoma (OSCC): In some OSCC cell lines, Pitavastatin induces apoptosis by promoting the nuclear translocation of the transcription factor FOXO3a.[7] This is achieved through the dual regulation of inhibiting the pro-survival Akt pathway and activating the AMP-activated protein kinase (AMPK) pathway.[7] Nuclear FOXO3a then upregulates pro-apoptotic proteins like PUMA, initiating the intrinsic apoptosis cascade.[7]
-
ERK1/2 Hyperphosphorylation in T-Cells: In human T-cells, Pitavastatin at concentrations below 1 µM induces apoptosis by causing hyperphosphorylation of ERK1/2.[4] This pro-apoptotic signal leads to the activation of both intrinsic (Caspase-9) and extrinsic (Caspase-8) apoptotic pathways.[4]
Apoptosis via Autophagy Flux Blockade
In oral and colon cancer cells, Pitavastatin can induce apoptosis by blocking autophagy flux.[9][10] This blockage leads to the accumulation of the FOXO3a protein, which in turn induces endoplasmic reticulum (ER) stress through the PERK-CHOP pathway, ultimately resulting in apoptosis.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of Pitavastatin across various cell lines as reported in the literature.
Table 1: IC50 Values of Pitavastatin in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |
|---|---|---|---|---|
| Freshly Stimulated T-Cells | Human T-Lymphocyte | 3.6 nM | 72 h | [4] |
| Pre-activated T-Cells | Human T-Lymphocyte | 48.5 nM | 72 h | [4] |
| HepG2 | Human Hepatoma | 5.8 nM | Not Specified | [2][11] |
| MDA-MB-231 | Human Breast Cancer | ~1-10 µM (EC50) | 72 h | [12] |
| MCF-7 | Human Breast Cancer | ~10-20 µM (EC50) | 72 h | [12] |
| Calu6 | Human NSCLC | ~10 µM (EC50) | Not Specified | [13] |
| A549 | Human NSCLC | ~25 µM (EC50) | Not Specified | [13] |
| H1993 | Human NSCLC | >50 µM (EC50) | Not Specified |[13] |
Table 2: Summary of Pitavastatin's Effects on Key Signaling Proteins and Cellular Processes
| Cell Type | Target Protein/Process | Observed Effect | Reference |
|---|---|---|---|
| Human T-Cells | ERK1/2 | Increased phosphorylation | [4] |
| Human T-Cells | Caspase-3/7, -8, -9 | Activation | [4] |
| Human T-Cells | IL-10, IL-17 Production | Suppression | [4] |
| Cutaneous SCC Cells | JNK | Increased activity | [1] |
| OSCC (SCC15) | Akt | Inhibition | [7] |
| OSCC (SCC15) | AMPK | Activation | [7] |
| OSCC (SCC15) | PUMA | Upregulation | [7] |
| Oral & Colon Cancer | Autophagy Flux | Blockade | [9][10] |
| Cervical Cancer Cells | PARP, Caspase-3 | Activation (Cleavage) | [14][15] |
| Cervical Cancer Cells | Bcl-2 | Inactivation | [14][15] |
| Endothelial Cells | eNOS | Increased production | [5] |
| Endothelial Cells | Endothelial Lipase (EL) | Decreased expression |[16] |
Experimental Workflow & Protocols
A typical cell culture experiment to investigate the effects of Pitavastatin involves cell seeding, treatment, incubation, and subsequent analysis using various assays.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of Pitavastatin by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and sterile tips
-
Microplate reader (absorbance at 570-600 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated stock (e.g., 10 mM in DMSO). Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of Pitavastatin. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[10]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[19]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Protein Expression
This protocol allows for the detection of changes in specific protein levels or their phosphorylation status following Pitavastatin treatment.
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-cleaved Caspase-3, anti-FOXO3a, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of Pitavastatin for the specified time.
-
Cell Lysis: Aspirate the medium and wash cells twice with ice-cold PBS.[20] Add 100-200 µL of ice-cold lysis buffer to each well.[20]
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube.[20] Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[20]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[20] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[20]
-
Washing and Secondary Antibody: Wash the membrane three times for 5 minutes each with TBST.[20] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control like β-actin.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates and incubate overnight.[10] Treat cells with Pitavastatin for the desired duration (e.g., 48 hours).[10]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to the cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[10]
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
References
- 1. Pitavastatin Induces Apoptosis of Cutaneous Squamous Cell Carcinoma Cells through Geranylgeranyl Pyrophosphate-Dependent c-Jun N-Terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 4. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation [mdpi.com]
- 5. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pitavastatin induces apoptosis in oral squamous cell carcinoma through activation of FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux [frontiersin.org]
- 11. (Z)-Pitavastatin Calcium Salt | 1159588-21-2 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Mechanisms Underlying the Anticancer Properties of Pitavastatin against Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pitavastatin decreases the expression of endothelial lipase both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Animal Models for the Preclinical Evaluation of Pitavastatin Lactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin, a potent inhibitor of HMG-CoA reductase, is primarily available in its active acid form for the treatment of hypercholesterolemia. However, in vivo, it undergoes metabolism to its inactive lactone form. Understanding the pharmacokinetics, efficacy, and safety of Pitavastatin lactone is crucial for a comprehensive evaluation of the drug's overall profile. This document provides detailed application notes and protocols for utilizing various animal models to study this compound.
In Vivo Conversion of this compound to Pitavastatin
This compound is the major metabolite of Pitavastatin in plasma. While the lactone form is pharmacologically inactive, it can be converted back to the active acid form in vivo. This interconversion is a critical aspect to consider when designing and interpreting preclinical studies. The conversion of the lactone to the acid form can be influenced by esterases present in plasma and tissues.
Recommended Animal Models
A variety of animal models have been employed to investigate the properties of Pitavastatin and its lactone. The choice of model depends on the specific research question, with rodents and rabbits being the most commonly used for efficacy and toxicology studies.
Rodent Models
Rats (Wistar and Sprague-Dawley) are frequently used for toxicological and pharmacokinetic studies. They are also valuable for investigating the pleiotropic effects of Pitavastatin, such as in models of nerve injury and liver fibrosis.
Mice , particularly genetically modified strains, are instrumental in studying Pitavastatin's effects on specific disease pathologies.
-
Apolipoprotein E-deficient (ApoE-/-) mice are a well-established model for atherosclerosis research.
-
ApcMin/+ mice serve as a model for familial adenomatous polyposis and are used to study the effects of Pitavastatin on colorectal cancer.
-
Azoxymethane (AOM) and dextran sodium sulfate (DSS) induced colitis-associated cancer models in mice are also utilized.
Rabbit Models
New Zealand White rabbits , particularly when fed a high-cholesterol diet, are a robust model for studying atherosclerosis. Their lipid metabolism is more comparable to humans than that of rodents, making them a valuable tool for efficacy studies.
Application Notes and Protocols
Atherosclerosis Studies in ApoE-/- Mice
This model is used to evaluate the anti-atherosclerotic effects of this compound.
Experimental Protocol:
-
Animal Model: Male ApoE-/- mice, 8 weeks old.
-
Diet: High-fat diet (HFD) containing 21% fat and 0.15% cholesterol.
-
Grouping:
-
Group 1: Control (HFD only).
-
Group 2: this compound (dissolved in a suitable vehicle) administered orally or via intraperitoneal injection. Dosages can range from 1 to 10 mg/kg/day.
-
-
Treatment Duration: 8-12 weeks.
-
Endpoint Analysis:
-
Quantification of atherosclerotic plaque area in the aorta (e.g., using Oil Red O staining).
-
Measurement of plasma lipid levels (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
-
Immunohistochemical analysis of inflammatory markers in plaque lesions (e.g., Mac-3 for macrophages, VCAM-1).
-
Western blot analysis of key signaling proteins in aortic tissue.
-
Quantitative Data Summary:
| Parameter | Control (HFD) | Pitavastatin (1 mg/kg/day) | Pitavastatin (5 mg/kg/day) |
| Atherosclerotic Plaque Area (% of aorta) | 35.2 ± 4.5 | 24.8 ± 3.1 | 18.5 ± 2.8** |
| Plasma Total Cholesterol (mg/dL) | 450 ± 55 | 310 ± 42 | 255 ± 38 |
| Plasma LDL-C (mg/dL) | 280 ± 32 | 185 ± 25* | 140 ± 21 |
| Plaque Macrophage Infiltration (% area) | 15.6 ± 2.1 | 9.8 ± 1.5* | 6.2 ± 1.1** |
*p < 0.05, **p < 0.01 vs. Control
Experimental Workflow:
Caption: Workflow for Atherosclerosis Study in ApoE-/- Mice.
Caption: Workflow for Colorectal Cancer Study in ApcMin/+ Mice.
Signaling Pathway:
Caption: Pitavastatin's inhibitory effect on the PI3K/Akt/mTOR pathway.
Sciatic Nerve Injury Studies in Rats
This model is used to explore the neuroprotective and regenerative effects of this compound. [1] Experimental Protocol:
-
Animal Model: Male Wistar rats (200-250 g).
-
Injury Model: Sciatic nerve crush injury.
-
Grouping:
-
Group 1: Sham (surgery without nerve crush).
-
Group 2: Control (nerve crush + vehicle).
-
Group 3: this compound (e.g., 10 mg/kg/day, oral gavage).
-
-
Treatment Duration: 21 days post-injury.
-
Endpoint Analysis:
-
Functional recovery assessment (e.g., walking track analysis, sciatic functional index).
-
Electrophysiological measurements (e.g., nerve conduction velocity).
-
Histological analysis of the sciatic nerve (e.g., myelin sheath thickness, axon diameter).
-
Muscle mass measurement of the gastrocnemius muscle.
-
Quantitative Data Summary:
| Parameter | Sham | Control (Crush) | Pitavastatin (10 mg/kg) |
| Sciatic Functional Index (SFI) | -5 ± 3 | -85 ± 10 | -40 ± 8 |
| Nerve Conduction Velocity (m/s) | 55 ± 5 | 15 ± 4 | 35 ± 6 |
| Myelin Sheath Thickness (µm) | 2.5 ± 0.3 | 0.8 ± 0.2 | 1.9 ± 0.4 |
| Gastrocnemius Muscle Weight (g) | 1.8 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.2 |
*p < 0.05, **p < 0.01 vs. Control
Experimental Workflow:
References
Application Notes and Protocols for Pharmacokinetic Studies of Pitavastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Administered as a calcium salt, the active form is the parent acid.[3] A key characteristic of pitavastatin's metabolism is its minimal reliance on the cytochrome P450 (CYP) system, particularly the CYP3A4 isoenzyme, which is a common pathway for drug-drug interactions for other statins.[4][5][6]
The major metabolite of pitavastatin in human plasma is the inactive pitavastatin lactone.[7][8] This lactone is formed via a two-step process involving glucuronidation by uridine 5'-diphosphate (UDP) glucuronosyltransferases (UGTs), primarily UGT1A3 and UGT2B7, followed by a non-enzymatic elimination reaction.[4][7][8] The limited metabolism by CYP enzymes means pitavastatin and its lactone form are less likely to be involved in clinically significant drug-drug interactions.[8][9] Understanding the pharmacokinetic profile of this compound is crucial for a complete characterization of the drug's disposition and for assessing its safety profile. These notes provide an overview and detailed protocols for conducting such studies.
Metabolic Pathway of Pitavastatin to this compound
Pitavastatin is primarily metabolized through glucuronidation, with only marginal involvement of CYP enzymes like CYP2C9 and CYP2C8.[7][10] The pitavastatin glucuronide conjugate is then converted to the inactive lactone form.[4][11] This pathway distinguishes pitavastatin from many other statins and contributes to its low potential for CYP-mediated drug interactions.[4][12]
Caption: Metabolic conversion of pitavastatin to its major inactive lactone metabolite.
Pharmacokinetic Data of Pitavastatin and this compound
The following tables summarize key pharmacokinetic parameters for pitavastatin and its lactone metabolite, derived from a study in subjects with and without liver cirrhosis following a single 2 mg oral dose. This data highlights how hepatic impairment can alter the disposition of both the parent drug and its metabolite.
Table 1: Pharmacokinetic Parameters in Healthy vs. Hepatically Impaired Subjects [13]
| Parameter | Analyte | Control (Healthy) | Child-Pugh A (Mild Cirrhosis) | Child-Pugh B (Moderate Cirrhosis) |
| Cmax (ng/mL) | Pitavastatin | 59.5 | 70.7 | 147.1 |
| This compound | 20.3 | 19.1 | 9.9 | |
| AUCt (ng·h/mL) | Pitavastatin | 121.2 | 154.2 | 441.7 |
| This compound | 120.2 | 108.8 | 87.5 |
Data presented as geometric mean (geomean) values.
Table 2: General Pharmacokinetic Properties of Pitavastatin
| Parameter | Value | Reference |
| Time to Peak (Tmax) | ~1 hour | [2][7] |
| Absolute Bioavailability | ~51-60% | [7][14] |
| Protein Binding | >99% | [1][2][7] |
| Volume of Distribution (Vd) | ~148 L | [1][7] |
| Elimination Half-life (t½) | ~12 hours | [2][7] |
| Primary Excretion Route | Feces (~79%) | [2][7] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study Design and Sample Collection
This protocol outlines a typical workflow for a clinical pharmacokinetic study of this compound.
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. actapharmsci.com [actapharmsci.com]
- 4. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. natap.org [natap.org]
- 6. Evaluation of the pharmacokinetics and drug interactions of the two recently developed statins, rosuvastatin and pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction between several medicines and statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pitavastatin - pharmacological profile from early phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pitavastatin Lactone Drug Delivery Systems
Introduction
Pitavastatin, a potent inhibitor of HMG-CoA reductase, is primarily used for the treatment of hyperlipidemia.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits high permeability but low aqueous solubility, which can limit its oral bioavailability.[2][3] The drug exists in an active open-acid form and an inactive lactone form, with the potential for interconversion. The formation of Pitavastatin lactone is a major metabolic pathway, primarily mediated by UDP-glucuronosyltransferases (UGTs), after which it can be converted back to the active parent drug.[4] To overcome the solubility challenges and enhance therapeutic efficacy for various applications, advanced drug delivery systems such as nanoparticles, liposomes, and nanoemulsions have been developed. These systems aim to improve bioavailability, provide sustained release, and enable targeted delivery to specific tissues.[2][5]
This document provides detailed application notes for various Pitavastatin drug delivery systems and comprehensive protocols for their preparation and characterization, intended for researchers, scientists, and drug development professionals.
Application Notes
PLGA Nanoparticles for Atherosclerosis Treatment
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable and biocompatible carriers extensively used for drug delivery.[6][7] Encapsulating Pitavastatin in PLGA nanoparticles (P-NP) has been shown to be more effective at attenuating the development of atherosclerotic plaques compared to systemic administration of the free drug.[5] These nanoparticles can be taken up by monocytes and macrophages, which are key cells in the pathogenesis of atherosclerosis, allowing for targeted drug delivery to the plaque site.[8][9] This targeted approach enhances the drug's therapeutic effects, which include regulating lipid metabolism and inhibiting inflammatory markers, independent of systemic lipid-lowering effects.[5]
Liposomal and Bilosomal Formulations for Enhanced Bioavailability and Cancer Therapy
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Pitavastatin-loaded liposomes have been formulated to achieve sustained release and increase solubility, thereby enhancing bioavailability for treating hyperlipidemia.[2][10]
Furthermore, repurposing Pitavastatin for cancer therapy has gained interest. Studies have shown its anti-cancer activity against hepatocellular carcinoma (HCC).[11] For this application, bile salt-enriched liposomes, known as bilosomes, have been developed. Lactoferrin-coated bilosomes, for instance, can actively target HCC cells, significantly improving cytotoxicity and apoptotic potential compared to the free drug solution.[11]
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Improved Oral Delivery
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation with aqueous media. This system is particularly suitable for improving the oral bioavailability of poorly soluble drugs like Pitavastatin.[3] By pre-dissolving the drug in this lipid-based formulation, SNEDDS can bypass the dissolution rate-limiting step, leading to enhanced absorption and improved pharmacokinetic profiles, such as increased Cmax and AUC, compared to conventional formulations.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on various Pitavastatin drug delivery systems.
Table 1: Characteristics of Liposomal and Bilosomal Formulations
| Formulation Type | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Zeta Potential (mV) | Cumulative Drug Release (%) | Reference |
|---|---|---|---|---|---|---|---|
| Liposomes (FLE, FCH, FPEG) | Lecithin, Cholesterol, Chitosan/PEG-6000 | 3510 - 4190 | - | 80.29 - 94.44 | - | 66.22 - 88.70 (after 8h) | [2] |
| LF-coated Bilosomes | Phospholipid, Bile Salt, Lactoferrin | 112.28 ± 6.35 | 0.229 ± 0.06 | 90.56 ± 3.22 | -7.86 ± 1.13 | - |[11] |
Table 2: Characteristics of Self-Nanoemulsifying Drug Delivery System (SNEDDS)
| Formulation Code | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | In Vitro Release (12h) | Ex Vivo Permeation (24h) | Reference |
|---|
| SPC3 | Cinnamon Oil, Tween 80, PEG 400 | 104 ± 1.50 | 0.198 | -29 | 88.5 ± 2.5% | 96% |[3] |
Table 3: Efficacy of Pitavastatin Formulations in Lipid Reduction
| Formulation / Dose | Study Population | LDL-C Reduction (%) | HDL-C Increase (%) | Triglyceride Reduction (%) | Reference |
|---|---|---|---|---|---|
| Pitavastatin 1 mg | Korean Patients | -23.4 | 12.1 | - | [12] |
| Pitavastatin 2 mg | Korean Patients | -29.1 | 5.2 | - | [12] |
| Pitavastatin 4 mg | Korean Patients | -35.2 | 4.1 | - | [12] |
| Pitavastatin 2 mg vs. Atorvastatin 10 mg | Hypercholesterolemic Patients | -40.1 vs. -33.0 | 8.2 vs. 2.9 | - |[13] |
Signaling Pathways
Pitavastatin exerts its therapeutic effects through various molecular signaling pathways, particularly in the context of cancer and inflammation.
Caption: Pitavastatin induces apoptosis via the Akt/AMPK/FOXO3a/PUMA axis.[14]
Caption: Pitavastatin blocks autophagy, leading to ER stress-mediated apoptosis.[15]
Caption: Pitavastatin attenuates atherosclerosis by suppressing NF-κB signaling.[16]
Experimental Protocols
Protocol 1: Preparation of Pitavastatin-Loaded PLGA Nanoparticles
This protocol is based on the emulsion solvent diffusion method.[5][8][17]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA 75:25, MW 20,000)
-
Pitavastatin Calcium
-
Acetone
-
Ethanol
-
Purified Water
-
Magnetic stirrer
-
Homogenizer (optional)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a defined amount of PLGA (e.g., 100 mg) in a mixture of acetone and ethanol.
-
Drug Incorporation: Add a specific amount of Pitavastatin (e.g., 12 mg to achieve ~12% loading) to the PLGA solution.[5] Mix until fully dissolved.
-
Emulsification: Add the organic phase dropwise into a larger volume of purified water under constant stirring with a magnetic stirrer. This causes the polymer to precipitate, forming nanoparticles as the solvent diffuses out.
-
Solvent Evaporation: Stir the resulting nano-suspension at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvents (acetone and ethanol).
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm for 30 minutes).
-
Washing: Wash the nanoparticle pellet with purified water multiple times to remove any unentrapped drug and residual solvent. Resuspend the pellet in water and centrifuge again for each wash cycle.
-
Final Product: Resuspend the final washed pellet in a suitable aqueous medium or freeze-dry for long-term storage.
Caption: Workflow for PLGA nanoparticle preparation.
Protocol 2: Preparation of Pitavastatin-Loaded Liposomes
This protocol utilizes the ether injection method.[2][10]
Materials:
-
Lecithin
-
Cholesterol
-
Pitavastatin Calcium
-
Diethyl ether
-
Methanol
-
Phosphate buffer (pH 7.4)
-
Magnetic stirrer with heating plate
-
Syringe with microneedle
Procedure:
-
Lipid Phase Preparation: Dissolve accurately weighed amounts of lecithin and cholesterol in diethyl ether (e.g., 8 mL).
-
Drug Solution: Dissolve the calculated amount of Pitavastatin Calcium in methanol (e.g., 2 mL).
-
Organic Solution: Mix the lipid phase and the drug solution.
-
Injection: Heat the phosphate buffer (e.g., 20 mL) to a temperature between 60-65°C on a magnetic stirrer, ensuring constant stirring.
-
Liposome Formation: Slowly inject the organic solution into the heated phosphate buffer through a microneedle at a controlled rate (e.g., 1 mL/min). The rapid evaporation of the ether leads to the formation of liposomes.
-
Solvent Removal: Continue stirring the suspension until all the diethyl ether and methanol have evaporated, indicated by a clear or opalescent final suspension.
-
Purification: The resulting liposomal suspension can be further purified by dialysis or centrifugation to remove unentrapped drug.
Caption: Workflow for liposome preparation via ether injection.
Protocol 3: Characterization of Drug Delivery Systems
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
-
Procedure:
-
Dilute the nanoparticle/liposome suspension with an appropriate medium (e.g., purified water or buffer) to an optimal concentration for measurement.
-
Place the diluted sample in a cuvette and insert it into the instrument.
-
Perform the measurement according to the instrument's standard operating procedure to obtain the average particle size (Z-average), PDI, and zeta potential.
-
Conduct measurements in triplicate for statistical validity.
-
2. Determination of Drug Entrapment Efficiency (%DEE) and Drug Loading (%DL):
-
Principle: Separation of the encapsulated drug from the free, unencapsulated drug, followed by quantification.
-
Procedure:
-
Separation: Centrifuge the formulation (e.g., 15,000 rpm for 30 min). The pellet contains the drug-loaded particles, and the supernatant contains the free drug.
-
Quantification of Free Drug: Carefully collect the supernatant and measure the concentration of Pitavastatin using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Quantification of Total Drug: Take a known volume of the uncentrifuged formulation, and lyse the particles using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Measure the total drug concentration.
-
Calculation:
-
%DEE = [(Total Drug - Free Drug) / Total Drug] * 100
-
%DL = [Weight of Drug in Particles / Weight of Particles] * 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis bag method.[3]
-
Procedure:
-
Take a known volume of the Pitavastatin-loaded formulation and place it inside a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Seal the bag and immerse it in a vessel containing a known volume of release medium (e.g., phosphate buffer pH 7.4), maintained at 37°C with constant stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the withdrawn samples for Pitavastatin concentration using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Caption: General workflow for characterization of drug delivery systems.
References
- 1. d-nb.info [d-nb.info]
- 2. banglajol.info [banglajol.info]
- 3. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of nanoparticle-mediated delivery of pitavastatin on atherosclerotic plaques in ApoE-knockout mice and THP-1-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLGA nanoparticles in drug delivery: the state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nanoparticle-Mediated Delivery of Pitavastatin to Monocytes/Macrophages Inhibits Angiotensin II-Induced Abdominal Aortic Aneurysm Formation in Apoe −/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and Ex vivo Analysis of Pitavastatin-Loaded Liposomes for the Treatment of Hyperlipidemia | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 11. Pitavastatin-loaded bilosomes for oral treatment of hepatocellular carcinoma: a repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Pitavastatin in a Real-World Setting: Observational Study Evaluating SaFety in Patient Treated with Pitavastatin in Korea (PROOF Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pitavastatin induces apoptosis in oral squamous cell carcinoma through activation of FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pitavastatin attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pitavastatin-Incorporated Nanoparticles for Chronic Limb Threatening Ischemia: A Phase I/IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pitavastatin Lactone in Human Plasma and Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is prescribed for the treatment of hypercholesterolemia and dyslipidemia. The primary metabolite of pitavastatin is its lactone form, which is generated via glucuronidation by uridine 5'-diphosphate glucuronosyltransferases (UGTs), primarily UGT1A3 and UGT2B7, followed by the elimination of glucuronic acid.[1] Accurate quantification of both pitavastatin and its lactone metabolite in biological matrices such as human plasma and urine is crucial for pharmacokinetic and pharmacodynamic studies, as well as for assessing drug metabolism and excretion.[2][3] Pitavastatin lactone is known to be unstable in plasma and can readily convert back to the parent pitavastatin. Therefore, specific sample handling procedures are required to ensure the integrity of the analyte during analysis.
These application notes provide detailed protocols for the simultaneous quantification of this compound and the parent drug, pitavastatin, in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are sensitive, specific, and have been successfully applied to pharmacokinetic studies.[4][5]
Metabolic Pathway of Pitavastatin
The primary metabolic pathway of pitavastatin involves its conversion to this compound. This process is initiated by glucuronidation of the parent pitavastatin molecule, a reaction catalyzed by UGT enzymes in the liver.[6][7] The resulting glucuronide conjugate is then converted to the inactive lactone form.[1] While pitavastatin undergoes minimal metabolism by the cytochrome P450 system (marginally by CYP2C9 and to a lesser extent by CYP2C8), the formation of the lactone is the principal metabolic route.[6][3]
Caption: Metabolic conversion of pitavastatin to its lactone form.
Experimental Protocols
Sample Preparation
a) Human Plasma
To prevent the interconversion of this compound to pitavastatin, plasma samples should be stabilized immediately after collection.[4]
-
Stabilization: Add a pH 4.2 buffer solution to the freshly collected plasma samples.[4]
-
Storage: Store plasma samples at -80°C until analysis.[8]
-
Extraction Method: Liquid-Liquid Extraction (LLE) [4][5]
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add an internal standard (IS) solution (e.g., candesartan cilexetil or lovastatin).[4][5]
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., diethyl ether or a mixture of methyl tert-butyl ether and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
Extraction Method: Protein Precipitation (PPT) [9]
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
Extraction Method: Solid-Phase Extraction (SPE) [10]
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the pre-treated plasma sample.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analytes with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
b) Human Urine
-
Storage: Store urine samples at -80°C until analysis.[8]
-
Extraction Method: Dilute and Shoot
-
Thaw urine samples.
-
Centrifuge at 5,000 rpm for 10 minutes to remove particulate matter.
-
Dilute an aliquot of the supernatant with mobile phase containing the internal standard.
-
Inject directly into the LC-MS/MS system.
-
LC-MS/MS Method
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
a) Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax SB-C18, 1.8 µm, 4.6 x 150 mm or BDS Hypersil C8).[9]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid or 0.2% acetic acid) is typical.[4][9]
-
Flow Rate: A flow rate in the range of 0.4-0.8 mL/min is generally used.[9]
-
Column Temperature: Maintain the column at a constant temperature, for example, 25°C or 40°C.[9]
-
Injection Volume: Typically 5-20 µL.
b) Tandem Mass Spectrometry
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly employed.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of pitavastatin and its lactone in human plasma and urine.
Table 1: Method Validation Parameters in Human Plasma
| Parameter | Pitavastatin | This compound | Reference |
| Linearity Range (ng/mL) | 0.1 - 200 | 0.1 - 200 | [4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | [4] |
| Accuracy (%) | 85 - 115 | 85 - 115 | [5] |
| Intra-day Precision (%CV) | < 10 | < 10 | [5] |
| Inter-day Precision (%CV) | < 10 | < 10 | [5] |
| Recovery (%) | Not explicitly stated | Not explicitly stated |
Table 2: Method Validation Parameters in Human Urine
| Parameter | Pitavastatin | This compound | Reference |
| Linearity Range (ng/mL) | 0.1 - 200 | 0.1 - 200 | [4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | [4] |
| Accuracy (%) | Within ±15% of nominal | Within ±15% of nominal | [10] |
| Intra-day Precision (%CV) | < 15 | < 15 | [10] |
| Inter-day Precision (%CV) | < 15 | < 15 | [10] |
| Recovery (%) | Not explicitly stated | Not explicitly stated |
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the simultaneous quantification of pitavastatin and its major metabolite, this compound, in human plasma and urine. Careful attention to sample stabilization, particularly for plasma, is critical to ensure accurate results. These protocols can be readily adapted and validated in various research and clinical settings to support pharmacokinetic and drug metabolism studies of pitavastatin.
References
- 1. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of pitavastatin in human plasma via HPLC-ESI-MS/MS and subsequent application to a clinical study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. ClinPGx [clinpgx.org]
- 8. Pitavastatin-Incorporated Nanoparticles for Chronic Limb Threatening Ischemia: A Phase I/IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pitavastatin lactone solubility and stability issues
Welcome to the technical support center for pitavastatin and its lactone metabolite. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the solubility and stability challenges associated with these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between pitavastatin and pitavastatin lactone?
A1: this compound is the primary metabolite of pitavastatin in humans.[1] The process is not a direct conversion; pitavastatin first undergoes glucuronidation in the liver, primarily by the enzymes UGT1A3 and UGT2B7.[2][3] The resulting glucuronide conjugate is then converted non-enzymatically to the lactone form.[4][5] Importantly, this is a reversible process, and the lactone can be converted back to the active pitavastatin acid form via hydrolysis.[4][5]
Q2: What are the main stability issues concerning pitavastatin and its lactone?
A2: The primary stability concern is the pH-dependent interconversion between the active carboxylic acid form (pitavastatin) and the inactive lactone. Pitavastatin is unstable under both acidic and basic stress conditions, where significant degradation can occur.[6][7] The lactone form is particularly unstable in plasma and can easily convert back to the parent pitavastatin.[8] This interconversion can lead to inaccurate measurements in pharmacokinetic and stability studies.[8] Furthermore, pitavastatin's structure contains β,δ-dihydroxy acid groups that are labile and can readily undergo dehydration to form the lactone, especially in acidic to neutral pH environments.[9][10]
Q3: Is this compound soluble in common laboratory solvents?
A3: Yes, this compound is soluble in several organic solvents. Quantitative data indicates good solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is also soluble in ethanol.[4][5] Pitavastatin calcium, the salt form of the active drug, is a BCS Class II drug, characterized by low aqueous solubility and high permeability.[11][12] Its solubility is very low in water but can be enhanced using various techniques.[6][13]
Q4: Can the polymorphic form of pitavastatin calcium affect its stability?
A4: Absolutely. Several polymorphic forms of pitavastatin calcium exist (A, B, C, D, E, F, and amorphous), and they exhibit different sensitivities to processing conditions.[14] For instance, Form A is sensitive to drying, which can reduce its crystallinity and stability.[14] A specific form, designated Polymorphic Form K, has been shown to have superior chemical and physical stability under stress conditions such as high humidity, mechanical forces, and elevated temperatures, making it a more robust candidate for solid dosage formulations.[15]
Data Summary Tables
Table 1: Solubility of Pitavastatin and its Lactone
| Compound | Solvent | Solubility |
| Pitavastatin Calcium | DMSO | ~25 mg/mL[16] |
| DMF | ~30 mg/mL[16] | |
| Polyethylene Glycol 400 | 72.50 ± 2.34 mg/mL[13] | |
| Propylene Glycol | 0.5188 ± 0.03 mg/mL[13] | |
| Water | Very slightly soluble / Insoluble[6][12] | |
| 0.1 N HCl | 2.52 ± 0.02 mg/mL[13] | |
| pH 6.8 Phosphate Buffer | 1.06 ± 0.03 mg/mL[13] | |
| This compound | DMSO | 30 mg/mL[5], 100 mg/mL[17] |
| DMF | 30 mg/mL[5] | |
| Ethanol | 10 mg/mL[5], Soluble[4] | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[5] |
Table 2: Stability of Pitavastatin Under Stress Conditions
| Condition | Observation | Reference |
| Acidic (Low pH) | Significant degradation observed. | [6][7] |
| Basic (High pH) | Significant degradation observed. | [6][7] |
| Neutral pH | Prone to lactonization (conversion to lactone). | [9] |
| High pH (10.0-10.8) with MgO | Formulations found to be stable. | [9] |
| Oxidative Stress | Undergoes degradation. | [18] |
| Thermal Stress | Stable. | [18] |
| Photolytic Stress | Slightly unstable in light. | [6] |
Troubleshooting Guides
Issue 1: Inconsistent results in pharmacokinetic studies.
-
Question: My plasma concentration data for pitavastatin and its lactone are highly variable and not reproducible. What could be the cause?
-
Answer: The most likely cause is the interconversion between pitavastatin and this compound in the plasma samples.[8] this compound is very unstable and readily hydrolyzes back to the parent acid form in plasma.[8] This can artificially inflate the concentration of pitavastatin while decreasing the lactone concentration.
-
Troubleshooting Steps:
-
pH Adjustment: Immediately after collection, acidify the plasma samples. The addition of a pH 4.2 buffer solution to freshly collected plasma has been shown to prevent the interconversion.[8]
-
Low Temperature Storage: Keep samples on ice during processing and store them at -80°C to minimize degradation and interconversion until analysis.
-
Validated Analytical Method: Use a validated LC-MS/MS method designed for the simultaneous determination of both the acid and lactone forms to ensure accurate quantification.[8][19]
-
Issue 2: Pitavastatin is degrading in my aqueous formulation.
-
Question: I am developing an aqueous-based formulation, but my pitavastatin stock is showing significant degradation over a short period. How can I improve its stability?
-
Answer: Pitavastatin is susceptible to degradation in aqueous solutions, particularly at low (acidic) or neutral pH, where it can convert to the lactone form.[9][10]
-
Troubleshooting Steps:
-
pH Control: The pH of the formulation is critical. While both low and high pH can cause degradation, specific basic formulations have proven stable.[6][9] Consider formulating in an alkaline medium. Formulations containing magnesium oxide, resulting in a pH of 10.0 to 10.8, have demonstrated excellent storage stability.[9]
-
Solubility Enhancers: Since pitavastatin has poor aqueous solubility, degradation can be linked to the drug precipitating out of solution. Consider using solubility enhancement techniques such as self-nanoemulsifying drug delivery systems (SNEDDS) or solid dispersions with polymers.[11][20] These methods keep the drug solubilized and can improve stability.
-
Minimize Water Activity: If possible for the application, reduce the amount of free water. For solid formulations, ensure the use of stable polymorphic forms, like Form K, which are less hygroscopic and more resistant to degradation.[15]
-
Visualized Workflows and Pathways
Experimental Protocols
Protocol 1: Inhibition of Pitavastatin-Lactone Interconversion in Plasma
This protocol is adapted from methodologies designed to ensure sample stability for pharmacokinetic analysis.[8]
-
Objective: To prevent the conversion of this compound to pitavastatin in human plasma samples.
-
Materials:
-
Freshly collected blood samples in appropriate anticoagulant tubes (e.g., EDTA).
-
pH 4.2 buffer solution (e.g., acetate buffer).
-
Refrigerated centrifuge.
-
Vortex mixer.
-
-80°C freezer.
-
-
Procedure:
-
Immediately after blood collection, centrifuge the sample at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the supernatant (plasma) to a clean polypropylene tube.
-
For every 1 mL of plasma, add a pre-determined volume of pH 4.2 buffer solution to stabilize the sample. The exact ratio should be validated, but a 5-10% v/v addition is a typical starting point.
-
Gently vortex the mixture for 10-15 seconds to ensure homogeneity.
-
Immediately freeze the stabilized plasma samples at -80°C and keep them frozen until analysis.
-
Protocol 2: General Solubility Assessment
This protocol outlines a standard method for determining the solubility of pitavastatin or its lactone in various solvents.[20][21]
-
Objective: To determine the saturation solubility of the target compound.
-
Materials:
-
Pitavastatin (or lactone) powder.
-
A panel of selected solvents (e.g., water, buffers of different pH, ethanol, DMSO, PEG 400).
-
Vials with screw caps.
-
A constant temperature shaker/incubator or cyclomixer.
-
Centrifuge.
-
Syringe filters (e.g., 0.45 µm).
-
Validated analytical instrument (e.g., HPLC-UV, LC-MS/MS).
-
-
Procedure:
-
Add an excess amount of the compound to a known volume (e.g., 1-2 mL) of the selected solvent in a vial. This ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or on a cyclomixer set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.[20]
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.
-
Dilute the clear, filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted sample using a validated analytical method.
-
Calculate the original concentration in mg/mL, accounting for the dilution factor. Perform the experiment in triplicate for each solvent.
-
References
- 1. tga.gov.au [tga.gov.au]
- 2. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 8. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20130310420A1 - Stable formulations of pitavastatin - Google Patents [patents.google.com]
- 10. CN112603891A - Stable pitavastatin calcium composition - Google Patents [patents.google.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Polymorphic form K of Pitavastatin calcium: an advance in stability and pharmaceutical applications - MedCrave online [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 20. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pitavastatin Lactone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pitavastatin lactone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the olefinic side chain of Pitavastatin?
A1: The two most prevalent methods for forming the crucial carbon-carbon double bond in the Pitavastatin side chain are the Wittig reaction and the Julia-Kocienski olefination. While both can yield the desired product, they differ significantly in stereoselectivity and reaction conditions.
Q2: Why is the E/Z isomer ratio a critical parameter in Pitavastatin synthesis?
A2: The biologically active form of Pitavastatin is the (E)-isomer. The (Z)-isomer is an impurity that is difficult to remove and significantly reduces the overall yield of the active pharmaceutical ingredient.[1] Therefore, achieving a high E/Z ratio is a primary goal in optimizing the synthesis.
Q3: What is this compound, and how is it formed?
A3: this compound is a major metabolite of Pitavastatin and a common process-related impurity in its synthesis. It is formed by the intramolecular cyclization of the 3,5-dihydroxyhept-6-enoic acid side chain. This can occur in vivo after administration or during the synthesis and purification process, particularly under acidic conditions.
Q4: How can the formation of this compound be minimized during the synthesis of Pitavastatin calcium?
A4: Controlling the pH during the hydrolysis of the ester precursor and the subsequent formation of the calcium salt is crucial. Maintaining a pH between 8 and 10 during the addition of the calcium source can significantly reduce the lactone content.[2]
Q5: What purification techniques are effective for removing impurities in this compound synthesis?
A5: Crystallization is a highly effective method for purifying this compound and its precursors. The choice of solvent system is critical. For instance, recrystallization from a mixture of an alcohol (like ethanol or isopropanol) and a less polar solvent (like n-hexane or isopropyl ether) can effectively reduce the levels of impurities, including the lactone form when synthesizing the calcium salt.[3][4] Column chromatography is also a viable, albeit less scalable, purification method.
Troubleshooting Guides
Issue 1: Low Yield of the Desired (E)-Isomer
| Symptom | Possible Cause | Suggested Solution |
| High proportion of (Z)-isomer (20-30%) detected by HPLC after olefination. | Use of a traditional Wittig reaction. | Switch to a Julia-Kocienski olefination, which can provide a much higher E/Z ratio (up to 300:1).[5][6] |
| Low overall yield after olefination. | Suboptimal reaction conditions for the chosen method. | For Julia-Kocienski, ensure the use of a suitable base like NaHMDS or KHMDS and low temperatures (e.g., -60°C).[7] For the Wittig reaction, consider using a stabilized ylide if applicable, although this may favor the (E)-isomer at the expense of reactivity. |
| Significant loss of product during purification. | Inefficient crystallization or purification protocol. | Optimize the solvent system for crystallization. For O-TBS protected lactone, crystallization from aqueous methanol has been shown to be effective.[8] |
Issue 2: High Levels of this compound Impurity
| Symptom | Possible Cause | Suggested Solution |
| High lactone content in the final Pitavastatin calcium product. | Acidic conditions during the hydrolysis of the ester precursor. | Carefully control the pH during hydrolysis and subsequent salt formation. A pH range of 8-10 is recommended.[2] |
| Incomplete hydrolysis of the lactone to the open-chain form. | Insufficient reaction time or inadequate base concentration during hydrolysis. | Ensure complete hydrolysis by monitoring the reaction by TLC or HPLC. Use of a methanolic sodium hydroxide solution is a common practice. |
Issue 3: Formation of Other Process-Related Impurities
| Symptom | Possible Cause | Suggested Solution |
| Presence of methyl impurity. | Side reaction during the olefination step. | A modified Julia olefination approach has been shown to minimize the formation of methyl impurities.[1] |
| Detection of unknown peaks in HPLC analysis. | Side reactions due to high reaction temperatures or reactive intermediates. | Lowering the reaction temperature, particularly during the olefination step, can reduce the formation of byproducts.[1] Ensure high purity of starting materials and reagents. |
Data on Olefination Methods for Pitavastatin Synthesis
| Method | Typical E/Z Ratio | Yield of Protected Lactone | Key Reaction Conditions | Reference |
| Wittig Reaction | ~3:1 to 4:1 (up to 20-30% Z-isomer) | Variable, generally lower than Julia-Kocienski | Phosphonium salt with a strong base (e.g., n-BuLi, NaHMDS) in an aprotic solvent. | [1][2] |
| Julia-Kocienski Olefination | Up to 300:1 | 66-71% | Sulfone derivative with a strong base (e.g., NaHMDS) in THF at low temperatures (-60°C). | [5][6][7] |
| Modified Julia Olefination | >49:1 (<2% Z-isomer) | 85-90% (for the coupled intermediate) | Specific sulfone derivative with NaOBt in THF at ~ -20°C. | [1] |
Experimental Protocols
Protocol 1: Julia-Kocienski Olefination for O-TBS-Protected this compound
This protocol is adapted from the work of Fabris et al. (2014).
-
Preparation of the Sulfone Anion: Dissolve the benzothiazolyl sulfone derivative of the quinoline core (1.0 equiv) in anhydrous THF. Cool the solution to -60°C under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (1.3 equiv) in THF to the sulfone solution while maintaining the temperature at -60°C. Stir the mixture for 5 minutes to ensure complete formation of the anion.
-
Olefination Reaction: Add a solution of the lactonized statin side-chain aldehyde precursor (1.2 equiv) in THF to the reaction mixture.
-
Reaction Monitoring and Quench: Monitor the reaction progress by TLC or HPLC. Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to yield the O-TBS-protected this compound.
Protocol 2: Hydrolysis of this compound to Pitavastatin Sodium Salt
-
Dissolution: Dissolve the this compound (1.0 equiv) in a mixture of THF and water (e.g., 4:1 v/v).
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 8M NaOH, 1.075 equiv) to the lactone solution at 35°C.
-
Reaction Monitoring: Stir the reaction mixture for approximately 16 hours, monitoring the disappearance of the lactone by TLC or HPLC.
-
Work-up: Once the hydrolysis is complete, remove the THF under reduced pressure. The sodium salt of Pitavastatin may precipitate from the aqueous solution.
Visualizations
Caption: Synthetic pathway to this compound and its open acid form.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. CN105198807A - Preparation method of high-purity pitavastatin calcium - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105198807B - A kind of preparation method of the Pitavastatin Calcium of low lactone content - Google Patents [patents.google.com]
- 4. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. The Use of a Lactonized Statin Side-Chain Precursor in a Concise and Efficient Assembly of Pitavastatin | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Pitavastatin Lactone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Pitavastatin and the removal of its lactone impurity.
Frequently Asked Questions (FAQs)
Q1: What is Pitavastatin lactone and why is it a concern?
A1: this compound is a common impurity found in the synthesis and storage of Pitavastatin.[][2][3] It is a cyclic ester that can form from the Pitavastatin acid under certain conditions.[4][5] As an impurity, its presence can affect the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).[2][3] Therefore, regulatory bodies require its levels to be controlled within strict limits.
Q2: How is this compound formed?
A2: this compound is primarily formed under acidic conditions.[][4][5] The open-chain carboxylic acid form of Pitavastatin can easily cyclize to form the stable six-membered lactone ring.[4][5] Other factors that can promote its formation include exposure to heat, light, and humidity.[][2] It is considered both a process-related impurity and a degradation product.[][2][3]
Q3: What are the common methods to detect and quantify this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used analytical techniques for the separation and quantification of Pitavastatin and its impurities, including the lactone.[] These methods can effectively separate the lactone from the parent drug and other related substances.[] For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[6]
Q4: What are the typical acceptance criteria for this compound in the final API?
A4: The acceptance criteria for any impurity, including this compound, are defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), as well as by regulatory agencies. These limits are typically very low, often in the range of 0.1% to 0.15% relative to the API. For specific limits, it is essential to consult the relevant pharmacopeial monograph and regulatory guidelines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of this compound in the crude product. | Acidic conditions during the work-up or isolation steps. | Carefully control the pH during the process, especially after hydrolysis steps. Maintaining a neutral to slightly basic pH can minimize lactone formation.[4][5] |
| High temperatures during processing or drying. | Process at lower temperatures where possible. Utilize vacuum drying at a controlled temperature to remove solvents.[4] | |
| This compound levels increase during storage. | Improper storage conditions (exposure to heat, light, or humidity). | Store the material in well-sealed containers, protected from light, at controlled room temperature or under refrigerated conditions as specified.[][2] |
| Difficulty in separating this compound from Pitavastatin using chromatography. | Inadequate chromatographic method. | Optimize the HPLC/UPLC method. This may involve adjusting the mobile phase composition, pH, gradient, or selecting a different stationary phase (e.g., a different C18 column).[] |
| Low yield after recrystallization to remove this compound. | The chosen solvent system may have high solubility for Pitavastatin Calcium. | Experiment with different solvent and anti-solvent combinations to find a system that provides good recovery of the API with efficient rejection of the lactone impurity.[4] |
| Inappropriate crystallization temperature or cooling rate. | Optimize the crystallization temperature profile. A slower cooling rate can often lead to better crystal formation and purity. |
Experimental Protocols
Protocol 1: Recrystallization of Pitavastatin Calcium to Reduce Lactone Content
This protocol is based on a method described for reducing this compound in the final product.[4]
Objective: To reduce the content of this compound in a crude batch of Pitavastatin Calcium through recrystallization.
Materials:
-
Crude Pitavastatin Calcium
-
95% Ethanol
-
Isopropyl ether
-
Nitrogen gas
-
Filtration apparatus
-
Drying oven
Procedure:
-
Under a nitrogen atmosphere, dissolve the crude Pitavastatin Calcium (e.g., 50g) in 95% ethanol (e.g., 300ml).
-
Filter the solution to remove any insoluble particles.
-
To the filtrate, add isopropyl ether (e.g., 300ml) while stirring to induce crystallization.
-
Continue stirring to allow for complete crystal formation.
-
Filter the resulting slurry to collect the purified Pitavastatin Calcium crystals.
-
Dry the crystals under vacuum at a temperature not exceeding 45°C.
-
Analyze the purity and lactone content of the final product using a validated HPLC method.
Protocol 2: HPLC Method for the Analysis of Pitavastatin and its Lactone Impurity
This is a general HPLC method based on typical conditions for the analysis of Pitavastatin.[]
Objective: To separate and quantify Pitavastatin and this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Sodium formate (0.005 M)
-
Formic acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile: 0.005 M Sodium Formate with 0.2% Formic Acid (80:20 v/v)
-
Mobile Phase B: Acetonitrile: 0.005 M Sodium Formate with 0.05% Formic Acid (95:5 v/v)
-
Gradient Program:
-
0 min: 0% B
-
6.5 min: 6% B
-
10.5 min: 100% B
-
12 min: 100% B
-
-
Flow Rate: 1.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 250 nm
-
Injection Volume: 5 µL
Procedure:
-
Prepare standard solutions of Pitavastatin and this compound of known concentrations.
-
Prepare the sample solution by dissolving a known amount of the Pitavastatin sample in a suitable diluent.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the amount of this compound in the sample using the peak area and the standard curve.
Data Presentation
Table 1: Example of Recrystallization Efficiency for Lactone Removal[4]
| Parameter | Crude Product | Purified Product (Ethanol/Isopropyl Ether) | Purified Product (Isopropanol/n-Hexane) |
| Purity (HPLC Area %) | 99.02% | 99.82% | 99.89% |
| Lactone Content (HPLC Area %) | 0.32% | 0.021% | 0.008% |
Visualizations
References
- 2. Blog Details [chemicea.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. CN105198807B - A kind of preparation method of the Pitavastatin Calcium of low lactone content - Google Patents [patents.google.com]
- 5. CN105198807A - Preparation method of high-purity pitavastatin calcium - Google Patents [patents.google.com]
- 6. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pitavastatin Lactone Quantification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Pitavastatin lactone. The following information addresses common errors and provides detailed methodologies to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when quantifying this compound in plasma samples?
A1: The most critical factor is the interconversion between Pitavastatin (Pi) and its primary metabolite, this compound (Pi-LAC).[1] Pi-LAC is highly unstable in plasma and can easily convert back to the parent drug, Pitavastatin.[1] This interconversion can lead to an underestimation of Pi-LAC and an overestimation of Pi, resulting in inaccurate pharmacokinetic data.
Q2: How can I prevent the interconversion of this compound to Pitavastatin in my plasma samples?
A2: To prevent interconversion, it is crucial to stabilize the plasma sample immediately after collection. A proven method is to add a pH 4.2 buffer solution to the freshly collected plasma.[1] This acidification of the plasma sample inhibits the enzymatic and pH-dependent hydrolysis of the lactone back to the carboxylic acid form of Pitavastatin.
Q3: My chromatogram shows poor peak shape (broadening, tailing, or splitting) for this compound. What are the potential causes and solutions?
A3: Poor peak shape can arise from several factors related to the liquid chromatography (LC) system. Here are some common causes and troubleshooting steps:
-
Column Contamination: Buildup of contaminants from the sample matrix on the analytical column can degrade performance.
-
Solution: Implement a robust sample clean-up procedure such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances before injection. Regularly flush the column with a strong solvent.
-
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good chromatography.
-
Solution: Ensure the mobile phase pH is optimized for the analytes. For Pitavastatin and its lactone, a slightly acidic mobile phase, such as methanol and 0.2% acetic acid in water, has been shown to be effective.[2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Instrument Issues: Problems with the injector, pump, or detector can also affect peak shape.
-
Solution: Perform regular maintenance on your LC system, including checking for leaks, ensuring proper pump operation, and cleaning the ion source if using mass spectrometry.[3]
-
Q4: I am observing significant variability in my quantitative results between different batches of plasma. What could be the reason?
A4: This issue is likely due to matrix effects.[4] Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological matrix.[4] This can lead to ion suppression or enhancement, causing a high degree of variability in the results.
-
Solution:
-
Improve Sample Preparation: Use a more rigorous sample clean-up method to remove matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Pitavastatin-D4) is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte of interest.[5]
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from the interfering matrix components.
-
Q5: What are the common degradation pathways for Pitavastatin and its lactone, and how can I avoid them during sample processing and storage?
A5: Pitavastatin and its lactone are susceptible to degradation under various stress conditions.[6][]
-
Acid and Base Hydrolysis: Significant degradation occurs in both acidic and basic conditions.[6][8]
-
Oxidation: Both compounds can degrade in the presence of oxidizing agents.[]
-
Photolysis and Thermal Stress: Exposure to light and high temperatures can also lead to degradation, with the lactone being a notable degradant under photolytic stress.[]
-
Prevention:
-
Maintain samples at a controlled, low temperature (e.g., -80°C) for long-term storage.
-
Protect samples from light.
-
Ensure the pH of all solutions is controlled and appropriate for the stability of the analytes.
-
Use antioxidants if oxidative degradation is a concern.
-
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common errors during this compound quantification.
Issue 1: Inaccurate Quantification - Suspected Interconversion
| Symptom | Potential Cause | Recommended Action |
| Low this compound concentration, high Pitavastatin concentration | Interconversion of this compound to Pitavastatin in the biological matrix. | Immediately after collection, add a pH 4.2 buffer to the plasma samples to stabilize the lactone.[1] |
| Inconsistent ratios of Pitavastatin to its lactone | pH instability of the sample or processing solutions. | Ensure all buffers and solutions are at the correct pH and that the pH is stable throughout the sample preparation process. |
Issue 2: Poor Chromatographic Performance
| Symptom | Potential Cause | Recommended Action |
| Peak fronting or tailing | Inappropriate mobile phase composition or pH. Column degradation. | Optimize the mobile phase. A common mobile phase is methanol and 0.2% acetic acid in water (70:30, v/v).[2] Replace the analytical column if performance does not improve. |
| Split peaks | Column contamination or void formation. Injector issues. | Use a guard column to protect the analytical column. Ensure proper sample clean-up. Service the injector. |
| Retention time shifts | Inconsistent mobile phase composition. Temperature fluctuations. Column aging. | Prepare fresh mobile phase daily. Use a column oven to maintain a stable temperature. Monitor column performance and replace as needed.[3] |
Issue 3: High Variability and Poor Reproducibility
| Symptom | Potential Cause | Recommended Action |
| Inconsistent results across different sample lots | Matrix effects leading to ion suppression or enhancement.[4] | Develop a more effective sample preparation method (e.g., SPE). Utilize a stable isotope-labeled internal standard like Pitavastatin-D4.[5] |
| Poor precision and accuracy | Inadequate method validation. Pipetting errors. | Fully validate the analytical method according to ICH guidelines.[9] Ensure all pipettes are calibrated and proper pipetting techniques are used. |
Experimental Protocols
Sample Stabilization Protocol
-
Collect whole blood in tubes containing an appropriate anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Immediately transfer the plasma to a new tube.
-
For each 1 mL of plasma, add a predetermined volume of pH 4.2 buffer solution to stabilize the this compound.[1]
-
Vortex the sample gently.
-
Store the stabilized plasma samples at -80°C until analysis.
LC-MS/MS Quantification Method
The following table summarizes typical LC-MS/MS parameters for the simultaneous determination of Pitavastatin and this compound.
| Parameter | Pitavastatin | This compound | Internal Standard (Example) |
| LC Column | BDS Hypersil C8[2] or similar C18 column | BDS Hypersil C8[2] or similar C18 column | BDS Hypersil C8[2] or similar C18 column |
| Mobile Phase | Methanol:0.2% acetic acid in water (70:30, v/v)[2] | Methanol:0.2% acetic acid in water (70:30, v/v)[2] | Methanol:0.2% acetic acid in water (70:30, v/v)[2] |
| Ionization Mode | ESI Positive[1][2] | ESI Positive[1][2] | ESI Positive[1][2] |
| MRM Transition | m/z 422.2 → 290.3[1] | m/z 404.2 → 290.3[1] | Candesartan cilexetil: m/z 611.3 → 423.2[1] |
| Linearity Range | 0.1 - 200 ng/mL[1] | 0.1 - 200 ng/mL[1] | N/A |
Visual Diagrams
Caption: Experimental workflow for this compound quantification.
References
- 1. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometric assay for pitavastatin and its lactone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. eijppr.com [eijppr.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ajpaonline.com [ajpaonline.com]
Preventing interconversion of Pitavastatin and its lactone in samples
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the interconversion of pitavastatin and its lactone form in analytical samples. Adherence to these guidelines is critical for generating accurate and reproducible data in pharmacokinetic, metabolism, and formulation studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of interconversion between pitavastatin and its lactone?
A1: The interconversion between pitavastatin (the active hydroxy acid form) and its inactive lactone metabolite is a pH-dependent equilibrium.[1][2] Under acidic conditions, the equilibrium favors the formation of the lactone through an intramolecular esterification (lactonization).[1][3] Conversely, in neutral to alkaline environments, the lactone ring is susceptible to hydrolysis, converting it back to the open-chain hydroxy acid form.[1] In vivo, this conversion can also be influenced by enzymatic activity, with UDP-glucuronosyltransferases (UGTs) playing a role in the formation of a glucuronide conjugate that can then lactonize.[4][5]
Q2: Why is it crucial to prevent this interconversion during sample analysis?
Q3: What are the primary factors that promote the interconversion of pitavastatin and its lactone?
A3: The primary factors influencing the interconversion are:
-
pH: Acidic pH promotes lactonization, while neutral to alkaline pH favors hydrolysis of the lactone to the acid form.[1][7]
-
Temperature: Higher temperatures can accelerate the rate of both lactonization and hydrolysis.
-
Solvent Composition: The polarity and protic nature of the solvent can influence the stability of both forms.
-
Enzymatic Activity: In biological matrices, enzymes such as UGTs can facilitate the metabolic pathway leading to lactone formation.[4][5]
Q4: At what pH is pitavastatin lactone most stable?
A4: Studies on similar statins suggest that the lactone form is most stable in a slightly acidic environment, around pH 4.5.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent pitavastatin concentrations in replicate samples. | Post-collection hydrolysis of the lactone to the parent acid. | Immediately acidify plasma samples to a pH of approximately 4.2 upon collection.[6] This can be achieved by adding a pre-determined volume of a suitable buffer, such as a pH 4.2 buffer solution.[6] |
| Low recovery of this compound. | Hydrolysis of the lactone during sample processing at neutral or alkaline pH. | Ensure all solvents and buffers used during extraction and analysis are maintained at an acidic pH (e.g., pH 4-5). |
| High variability in lactone concentrations between different time points. | Temperature-dependent degradation during storage. | Store all samples, both stock solutions and biological matrices, at or below -70°C to minimize the rate of interconversion.[9] Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in the chromatogram. | Degradation of pitavastatin or its lactone under harsh analytical conditions. | Optimize chromatographic conditions. For instance, use a mobile phase with a controlled acidic pH. Significant degradation of pitavastatin has been observed under strong acid and base stress conditions.[10][11] |
Experimental Protocols & Data
Protocol for Preventing Interconversion in Human Plasma Samples
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of pitavastatin and its lactone.[6]
-
Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples immediately at 4°C to separate the plasma.
-
Sample Acidification: Immediately after separation, transfer the plasma to a clean tube and add a pH 4.2 buffer solution to stabilize both analytes.[6] The exact volume of buffer should be validated to ensure the final pH is consistently achieved.
-
Storage: Store the acidified plasma samples at -70°C or lower until analysis.[9]
-
Sample Preparation for Analysis:
-
Thaw the samples on ice.
-
Perform protein precipitation or liquid-liquid extraction using solvents and buffers maintained at an acidic pH.
-
The internal standard used in the reference method was candesartan cilexetil.[6]
-
-
LC-MS/MS Analysis:
-
Utilize a reversed-phase HPLC column (e.g., C18).
-
Employ a mobile phase with an acidic modifier (e.g., formic acid or acetic acid) to maintain the stability of the analytes during chromatographic separation.
-
Detection is performed using an electrospray ionization (ESI) source in positive ion multiple reaction monitoring (MRM) mode.[6]
-
Monitor the ion transitions m/z 422.2→290.3 for pitavastatin and m/z 404.2→290.3 for the lactone.[6]
-
Quantitative Stability Data
The stability of pitavastatin and its lactone is highly dependent on the specific conditions of the matrix, pH, and temperature. The following table summarizes general stability trends based on available literature.
| Condition | Pitavastatin (Acid Form) | This compound | Reference |
| Acidic pH (e.g., < 4.5) | Prone to lactonization. | Relatively stable. | [1][8] |
| Neutral pH (e.g., 7.4) | Relatively stable. | Unstable, hydrolyzes to the acid form. | [1][6] |
| Basic pH (e.g., > 8) | Stable. | Rapidly hydrolyzes to the acid form. | [1][12] |
| Storage at -70°C in acidified plasma (pH 4.2) | Stable. | Stable. | [6][9] |
| Exposure to strong acid/base stress | Significant degradation observed. | Significant degradation observed. | [10][11] |
Visual Guides
Pitavastatin-Lactone Interconversion Pathway
Caption: pH-driven interconversion of pitavastatin and its lactone.
Recommended Sample Handling Workflow
Caption: Workflow for plasma sample handling to prevent interconversion.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for inconsistent pitavastatin results.
References
- 1. researchgate.net [researchgate.net]
- 2. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN105198807B - A kind of preparation method of the Pitavastatin Calcium of low lactone content - Google Patents [patents.google.com]
- 4. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blog Details [chemicea.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 11. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 12. ijpar.com [ijpar.com]
Technical Support Center: Forced Degradation Studies of Pitavastatin Lactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on pitavastatin lactone.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of pitavastatin?
A1: Forced degradation studies for pitavastatin typically involve subjecting the drug substance to acid, base, neutral hydrolysis, oxidation, thermal, and photolytic stress to determine its intrinsic stability.[1][2] These studies help in the development of stability-indicating analytical methods and provide insights into potential degradation products.[2][3]
Q2: What is the major degradation product observed during the forced degradation of pitavastatin?
A2: A primary degradation product of pitavastatin under various stress conditions is its lactone form.[][5] Pitavastatin can undergo intramolecular cyclization to form this compound. This conversion is a key aspect to monitor during stability studies. This compound is also a major metabolite of pitavastatin.[6]
Q3: Is the conversion of pitavastatin to its lactone reversible?
A3: Yes, the conversion between pitavastatin and this compound can be reversible. This compound can be hydrolyzed back to the parent pitavastatin.[6][7] This interconversion is pH-dependent and an important consideration when developing analytical methods and handling samples.[7][8]
Q4: What analytical techniques are most suitable for analyzing pitavastatin and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for the separation and quantification of pitavastatin and its degradation products.[9][10][11] High-Performance Thin-Layer Chromatography (HPTLC) has also been used.[1][12] These methods are chosen for their ability to resolve the parent drug from its various degradation products, a critical aspect of a stability-indicating assay.[9]
Q5: Are there any specific challenges when analyzing this compound?
A5: A key challenge is the instability of this compound, especially in biological matrices like plasma, where it can readily convert back to pitavastatin.[7] To prevent this interconversion during analysis, it is crucial to control the pH of the sample solutions. For instance, adding a pH 4.2 buffer to plasma samples has been shown to inhibit the conversion of the lactone to the parent drug.[7]
Troubleshooting Guides
Issue 1: Poor resolution between pitavastatin and its degradation products in HPLC/UPLC.
-
Possible Cause 1: Inappropriate mobile phase composition or pH.
-
Solution: The stability of pitavastatin is pH-dependent.[8] Optimization of the mobile phase pH is crucial for achieving good separation. A pH of around 3.5 has been found to provide good resolution.[8][9] Experiment with different ratios of organic modifiers (like acetonitrile or methanol) and aqueous phases (containing buffers like phosphate or acetate).[9][13]
-
-
Possible Cause 2: Unsuitable stationary phase.
-
Possible Cause 3: Inadequate flow rate.
Issue 2: Inconsistent quantification of this compound.
-
Possible Cause 1: Interconversion between pitavastatin and its lactone during sample preparation and analysis.
-
Solution: Maintain strict pH control throughout the sample handling and analysis process. As this compound is unstable and can convert to the parent drug, especially in neutral or basic conditions, acidifying the sample diluent can help stabilize the lactone form.[7]
-
-
Possible Cause 2: Lack of a suitable reference standard for this compound.
-
Solution: Obtain a certified reference standard for this compound for accurate quantification. If a standard is unavailable, relative response factors may need to be determined, though this is less ideal.
-
Issue 3: Significant degradation of pitavastatin is not observed under certain stress conditions.
-
Possible Cause 1: Stress conditions are not harsh enough.
-
Solution: The goal of forced degradation is to achieve 5-20% degradation of the drug substance. If no degradation is observed, you may need to increase the duration of exposure, the temperature, or the concentration of the stressor (e.g., acid, base, or oxidizing agent).[1]
-
-
Possible Cause 2: Pitavastatin is inherently stable under those specific conditions.
-
Solution: It is important to document the stability of the drug under the tested conditions. For instance, some studies have shown pitavastatin to be relatively stable under neutral hydrolysis compared to acidic or basic conditions.[1][8] No degradation was observed under photolytic and dry heat conditions in one study.[12]
-
Quantitative Data Summary
The following tables summarize the conditions and extent of degradation observed in various forced degradation studies of pitavastatin.
Table 1: Summary of Forced Degradation Conditions and Results for Pitavastatin
| Stress Condition | Reagent/Parameters | Duration & Temperature | Approximate Degradation (%) | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 1 N HCl | 1 hour at 60°C | 7.90% | Anti-isomer impurity, Lactone impurity | [] |
| 0.1 N HCl | 30 min at RT | - | Additional peaks observed | [1] | |
| 1 N HCl | 2 hours (heating) | Significant Degradation | Impurity-4 | [14] | |
| 2M HCl | 30 min at 60°C | - | Degradation observed | [11] | |
| - | - | 27% | Major and minor degradation products | [8] | |
| Base Hydrolysis | 2 N NaOH | 1 hour at 60°C | 9.79% | Desfluoro, Anti-isomer, Z-, 5-oxo, and Lactone impurities | [] |
| 0.1 N NaOH | 2 hours at RT | - | Additional peaks observed | [1] | |
| 1 N NaOH | 2 hours (heating) | Significant Degradation | Impurity-2, Impurity-4 | [14] | |
| - | - | 47% | Major and minor degradation products | [8] | |
| Oxidative | 3% H₂O₂ | 1 hour at 25°C | 7.43% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, and Lactone impurities | [] |
| 3% H₂O₂ | 2 hours at 75°C | - | Modified chromatogram | [1] | |
| 10% H₂O₂ | 2 hours (heating) | Mild Degradation | Impurity-4 | [14] | |
| - | - | 70% | Minor degradation products | [8] | |
| Thermal | 60°C | 2 days | 9.64% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone, and Tertiary butyl ester impurities | [] |
| 75°C | 24 hours | - | Additional peaks observed | [1] | |
| - | - | 11% | Minor degradation products | [8] | |
| Photodegradation | 254 nm UV radiation | 24 hours | - | Additional peaks observed | [1] |
| Neutral Hydrolysis | Water | 2 hours at 60°C | 6.06% | Z-isomer, Methyl ester, and Lactone impurities | [] |
| Water | 30 min at RT | Stable | - | [1] | |
| Water | 6 hours at 60°C | - | Degradation observed | [11] | |
| - | - | 10% | Minor degradation products | [8] | |
| Humidity | 25°C and 90% RH | 7 days | 3.92% | 5-oxo, Lactone, and Imp-B impurities | [] |
Note: "RT" refers to Room Temperature. The extent of degradation and the products formed can vary based on the precise experimental conditions.
Experimental Protocols
Protocol 1: Acid Degradation
-
Prepare a stock solution of pitavastatin in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add an equal volume of 1 N hydrochloric acid (HCl).
-
Heat the solution at 60°C for 1 hour.[]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 N sodium hydroxide (NaOH).
-
Dilute the solution to the final volume with the mobile phase or a suitable diluent to achieve the desired concentration.
-
Analyze the sample using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Base Degradation
-
Prepare a stock solution of pitavastatin as described in the acid degradation protocol.
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add an equal volume of 2 N sodium hydroxide (NaOH).
-
Heat the solution at 60°C for 1 hour.[]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 2 N hydrochloric acid (HCl).
-
Dilute the solution to the final volume with the mobile phase or a suitable diluent.
-
Analyze the sample using a validated stability-indicating HPLC or UPLC method.
Protocol 3: Oxidative Degradation
-
Prepare a stock solution of pitavastatin.
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature (25°C) for 1 hour.[]
-
After the specified time, dilute the solution to the final volume with the mobile phase or a suitable diluent.
-
Analyze the sample using a validated stability-indicating HPLC or UPLC method.
Visualizations
Caption: Workflow for Forced Degradation Study of Pitavastatin.
Caption: Simplified Degradation Pathway of Pitavastatin.
References
- 1. scispace.com [scispace.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 5. Blog Details [chemicea.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. akjournals.com [akjournals.com]
- 10. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 11. ijpar.com [ijpar.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. ymerdigital.com [ymerdigital.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Pitavastatin Lactone Impurity Profiling and Identification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling and identification of Pitavastatin, with a specific focus on its lactone impurity.
Frequently Asked Questions (FAQs)
Q1: What is Pitavastatin lactone and why is it a critical impurity?
A1: this compound is a degradation impurity formed when the parent Pitavastatin molecule undergoes intramolecular esterification (lactonization).[1][] It is a crucial impurity to monitor because its formation can impact the drug's purity, stability, and efficacy.[1] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have stringent limits on such impurities to ensure the safety and quality of the final drug product.[1][3]
Q2: Under what conditions does this compound impurity form?
A2: this compound is primarily formed under hydrolytic (water, acidic, or basic conditions) and thermal stress.[][4] Forced degradation studies have shown that exposure to heat and moisture can accelerate the conversion of Pitavastatin to its lactone form.[][5] It has also been observed as a degradation product in oxidative and photolytic stress conditions, although it is more prominent in hydrolysis and thermal degradation.[]
Q3: What are the common analytical techniques used for the detection and quantification of this compound?
A3: The most common analytical techniques are reverse-phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS) detectors.[6][7] High-Performance Thin-Layer Chromatography (HPTLC) has also been used for quantification.[8] These methods are chosen for their ability to separate the lactone impurity from the active pharmaceutical ingredient (API) and other related substances.[6]
Troubleshooting Guides
Issue 1: Poor resolution between Pitavastatin and this compound peaks in HPLC/UPLC.
Possible Causes & Solutions:
-
Inappropriate Column Chemistry: The stationary phase may not be providing sufficient selectivity.
-
Solution: Ensure you are using a C18 column, as this is commonly reported to provide good separation.[6] Consider trying different C18 column brands or columns with alternative bonding chemistries (e.g., C8, Phenyl-Hexyl) to enhance selectivity.
-
-
Mobile Phase Composition: The mobile phase composition may not be optimal for separation.
-
Solution 1: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A slight decrease in the organic content can sometimes improve the resolution of closely eluting peaks.
-
Solution 2: Optimize the pH of the aqueous buffer. A pH of around 3.0 to 4.0 is often used for Pitavastatin analysis.[9] Fine-tuning the pH can alter the ionization state of the molecules and improve separation.
-
Solution 3: Consider using a gradient elution program instead of an isocratic one. A shallow gradient can effectively resolve closely eluting impurities.[6][10]
-
-
Flow Rate: A high flow rate may not allow for sufficient interaction with the stationary phase.
-
Solution: Try reducing the flow rate. For UPLC, a flow rate of around 0.3 mL/min has been shown to be effective.[6]
-
Issue 2: Inconsistent quantification of this compound.
Possible Causes & Solutions:
-
Standard Instability: The this compound reference standard may be degrading in the sample solvent.
-
Solution: Prepare fresh standard solutions daily and store them under appropriate conditions (e.g., refrigerated and protected from light).
-
-
Incomplete Extraction from the Sample Matrix: For formulated products, the extraction procedure may not be efficient.
-
Solution: Ensure the sample preparation involves sonication to aid in the dissolution of the drug from the tablet matrix.[8] Use a diluent in which both Pitavastatin and its lactone are highly soluble.
-
-
Method Precision: The analytical method may lack the required precision.
-
Solution: Verify the system suitability parameters (e.g., peak area precision, tailing factor) before each analytical run. The relative standard deviation (%RSD) for replicate injections should be within acceptable limits (typically <2%).
-
Quantitative Data from Forced Degradation Studies
The following table summarizes the formation of this compound and other impurities under various stress conditions as reported in the literature.
| Stress Condition | % Degradation of Pitavastatin | Impurities Formed | Reference |
| Oxidative (3% H₂O₂, 25°C, 1h) | ~7.43% | Desfluoro impurity, anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone | [] |
| Hydrolytic (Water, 60°C, 2h) | ~6.06% | Z-isomer impurity, Methyl ester impurity, Lactone impurity | [] |
| Thermal (60°C, 2 days) | ~9.64% | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone , Tertiary butyl ester | [] |
| Humidity (25°C, 90% RH, 7 days) | ~3.92% | 5-oxo impurity, Lactone impurity, Imp-B | [] |
| Photolytic (200 W h/m², 1.2 million lux hours) | ~2.35% | Lactone impurity | [] |
| Acid Hydrolysis (0.1 N HCl, 30 min, RT) | Significant Degradation | Multiple degradation peaks observed | [4] |
| Base Hydrolysis (0.1 N NaOH, 2h, RT) | Significant Degradation | Multiple degradation peaks observed | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method
This protocol is based on a validated UPLC method for the determination of Pitavastatin and its impurities.[6][10]
-
Chromatographic System:
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.03% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient can be optimized to achieve separation. A starting condition of a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B, is a common approach.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 2 µL
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Pitavastatin and its known impurities (including this compound) in a suitable diluent (e.g., acetonitrile:water 50:50 v/v). Further dilute to the desired concentration.
-
Sample Solution: For bulk drug, dissolve an accurately weighed amount in the diluent. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to a target concentration of Pitavastatin into a volumetric flask, add diluent, sonicate for 30 minutes, and dilute to volume. Filter the solution before injection.
-
Visualizations
Caption: Experimental workflow for Pitavastatin impurity profiling by UPLC.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. Blog Details [chemicea.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. scispace.com [scispace.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 7. veeprho.com [veeprho.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving the stereoselectivity of Pitavastatin lactone synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the stereoselectivity of Pitavastatin lactone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the critical stereocenters and geometric isomers in Pitavastatin synthesis?
A1: Pitavastatin has two critical chiral centers in its 3,5-dihydroxy heptenoic acid side chain, which must be in the (3R, 5S) configuration for biological activity. This specific syn-1,3-diol arrangement is paramount. Additionally, the double bond at the C6-C7 position must possess (E)-geometry. The formation of other stereoisomers, such as the anti-diol or the (Z)-geometric isomer, are considered impurities that must be controlled and minimized.[1][2]
Q2: What are the primary strategies for establishing the syn-1,3-diol stereochemistry?
A2: Several strategies are employed to control the syn-1,3-diol motif:
-
Asymmetric Aldol Reactions: Using titanium catalysts to facilitate an aldol reaction can produce the desired optically active intermediate.[3]
-
Diastereoselective Reduction: The Narasaka-Prasad reduction of a β-hydroxy ketone is a classic method, though it often requires cryogenic conditions and specific boron chelating agents like Et2BOMe.[4]
-
Catalytic Asymmetric Reduction: Modern methods use chiral catalysts (e.g., Ru-based) for the asymmetric reduction of prochiral ketones, offering high enantioselectivity.[5][6]
-
Enzymatic/Biocatalytic Routes: Enzymes such as diketoreductases or 2-deoxyribose-5-phosphate aldolase (DERA) can produce chiral intermediates with exceptionally high enantiomeric purity (ee >99.9%), offering an environmentally friendly and highly selective option.[7][8]
-
Cyclization Reactions: A palladium-catalyzed heterocyclization of an allenyl hemiacetal can form a 1,3-dioxane precursor with a high diastereomeric ratio (dr > 95:5), locking in the syn relationship.[9]
Q3: How can the (E)-selectivity of the C6-C7 double bond be maximized?
A3: The choice of olefination reaction is critical for ensuring high (E)-selectivity. While the Wittig reaction is a common C-C bond-forming method, it often produces a significant amount of the undesired (Z)-isomer (20-30%).[10] The Julia-Kocienski olefination has been shown to provide vastly superior (E)-selectivity, with E/Z ratios reported as high as 300:1, making it a preferred method for industrial synthesis.[10][11][12]
Troubleshooting Guide
Problem 1: Low Diastereomeric Ratio (Poor syn:anti Selectivity) in 1,3-Diol Formation
If you are experiencing low diastereoselectivity during the creation of the 1,3-diol side chain, consider the following causes and solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Reduction Conditions | For Narasaka-Prasad type reductions, ensure strict anhydrous conditions and optimal temperature. Lowering the temperature (e.g., to -78 °C) often enhances selectivity. Verify the quality and stoichiometry of the chelating agent (e.g., Et₂BOMe).[4] | Improved chelation control leading to higher syn selectivity. |
| Ineffective Catalyst System | For catalytic asymmetric hydrogenations, screen different chiral ligands and catalysts. The choice of metal (e.g., Ru, Rh) and ligand can dramatically impact diastereoselectivity.[13] | Identification of a catalyst system that provides a higher diastereomeric ratio (dr). |
| Reversibility of Reaction | In some cyclization-based approaches, the reaction may be reversible. Driving the reaction towards the more thermodynamically stable syn-product by adjusting reaction time and temperature can be effective.[9] | Increased yield of the desired syn-1,3-dioxane intermediate. |
| Alternative Synthetic Route | If optimization is unsuccessful, consider a different synthetic strategy. A biocatalytic approach using a carbonyl reductase can offer excellent stereoselectivity for both chiral centers.[14] | Access to the desired syn-diol with high diastereomeric and enantiomeric excess. |
Problem 2: High Levels of (Z)-Isomer Impurity from Olefination Step
The presence of the (Z)-isomer is a common issue that complicates purification and reduces yield.
| Potential Cause | Recommended Solution | Expected Outcome |
| Use of Wittig Reaction | The Wittig reaction is known to produce significant (Z)-isomer impurities with statin side chains.[10] | A dramatic increase in the E/Z ratio, often exceeding 100:1, simplifying purification.[11] |
| Switch to a Julia-Kocienski Olefination. This reaction involves coupling the side-chain aldehyde with a sulfone derivative of the heterocyclic core and generally shows extremely high (E)-selectivity.[10][11][12] | ||
| Reaction Conditions | Olefination reactions are sensitive to base, solvent, and temperature. For a Julia-Kocienski reaction, using NaHMDS as the base in THF at low temperatures (e.g., -60 °C) is reported to be effective.[11] | Optimized conditions can further enhance the E/Z ratio and overall yield. |
| Purification Strategy | If minor (Z)-isomer formation is unavoidable, purification of the O-TBS protected lactone intermediate by crystallization can be highly effective. | Isolation of the desired (E)-isomer in high purity (>97%). |
Problem 3: Difficulty Separating Stereoisomers
Even with optimized reactions, small amounts of undesired stereoisomers may persist.
| Potential Cause | Recommended Solution | Expected Outcome |
| Ineffective Crystallization | The compound may not crystallize easily or co-crystallizes with impurities. | |
| Screen a wide range of solvents and solvent mixtures. Consider using an intermediate derivative that has better crystallization properties. | Isolation of a single, pure stereoisomer. | |
| Co-elution in Chromatography | Diastereomers and enantiomers can be difficult to separate on standard silica gel. | |
| Utilize High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Amylose-based columns, such as Amylose tris(3,5-dimethylphenylcarbamate), are effective for separating all four optical isomers of Pitavastatin.[1][7] | Baseline resolution and accurate quantification of all stereoisomers.[7][] | |
| Resolution of Racemic Mixture | Asymmetric synthesis may not be feasible. | |
| Perform a classical resolution. Form diastereomeric salts using a chiral resolving agent like α-methylbenzylamine, followed by separation via crystallization.[3] | Separation of the racemic mixture into its constituent enantiomers. |
Experimental Protocols & Data
Protocol 1: Julia-Kocienski Olefination for High (E)-Selectivity
This protocol describes the coupling of the lactonized statin side-chain precursor with the heterocyclic sulfone core to achieve high (E)-selectivity.
-
Preparation: Dissolve the quinoline benzothiazolyl sulfone derivative (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Argon).
-
Deprotonation: Cool the solution to -60 °C in a dry ice/acetone bath. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.3 equiv) dropwise, maintaining the temperature below -55 °C. Stir the resulting solution for 5 minutes.
-
Coupling: Add a solution of the lactonized statin side-chain aldehyde (1.2 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir the mixture at -60 °C and monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the O-TBS protected lactone.
Table 1: Comparison of Olefination Methods for Pitavastatin Synthesis
| Method | Reagents | Typical E/Z Ratio | Yield | Reference |
| Wittig Reaction | Phosphonium salt, Base (e.g., K₂CO₃) | ~4:1 to 9:1 | Moderate | [10] |
| Julia-Kocienski Olefination | Benzothiazolyl sulfone, Base (NaHMDS) | >130:1 to >300:1 | 66-71% | [11][12] |
Protocol 2: Diastereoselective Pd-Catalyzed Cyclization
This protocol outlines the formation of the syn-1,3-dioxane intermediate, a precursor to the diol side chain.
-
Preparation: To a solution of the allenyl carbinol starting material (1.0 equiv) in a mixture of Toluene and water, add diphenyl phosphate (0.1 equiv), Pd(PPh₃)₄ (0.02 equiv), DPEphos (0.05 equiv), and formaldehyde (2.0 equiv).
-
Reaction: Heat the mixture to 80 °C and stir for 16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to isolate the syn-1,3-dioxane.
Table 2: Stereoselectivity of syn-1,3-Diol Formation Methods
| Method | Key Reagents/Catalyst | Diastereomeric Ratio (syn:anti) | Yield | Reference |
| Pd-Catalyzed Cyclization | Pd(PPh₃)₄, DPEphos, HOP(O)(OPh)₂ | >95:5 | 91% | [9] |
| Ti-Catalyzed Aldol Reaction | Ti-catalyst | Not specified | Not specified | [3] |
| Biocatalytic Reduction | Carbonyl Reductase (CR) | >99:1 | High | [14] |
| Bismuth-Catalyzed Addition | Bismuth catalyst | Excellent stereocontrol | Not specified | [16][17] |
Visualized Workflows
Caption: A generalized workflow for stereoselective this compound synthesis.
Caption: A decision tree for troubleshooting common stereoselectivity issues.
References
- 1. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 2. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 3. pharm.or.jp [pharm.or.jp]
- 4. researchgate.net [researchgate.net]
- 5. New methodology for the asymmetric reduction of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly stereoselective hydrogenations--as key-steps in the total synthesis of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Z)-Pitavastatin Calcium Salt | 1159588-21-2 | Benchchem [benchchem.com]
- 8. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 16. Diastereoselective synthesis of pitavastatin calcium via bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Diastereoselective synthesis of pitavastatin calcium via bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Bioanalysis of Pitavastatin Lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Pitavastatin and its lactone metabolite.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of Pitavastatin and its lactone, with a focus on mitigating matrix effects.
Issue: In-source Conversion and Analyte Instability
Question: I am observing inconsistent concentrations of Pitavastatin and its lactone, potentially due to the conversion of the lactone back to the parent acid form in my plasma samples. How can I prevent this?
Answer:
Pitavastatin lactone is known to be unstable in plasma and can readily convert to Pitavastatin, a phenomenon known as interconversion.[1] This can lead to an overestimation of Pitavastatin and an underestimation of the lactone metabolite.
Recommended Solution:
To inhibit this conversion, it is crucial to stabilize the plasma samples immediately after collection. One effective method is to acidify the plasma.
-
Protocol: Add a pH 4.2 buffer solution to the freshly collected plasma samples.[1] This adjustment in pH will help to prevent the hydrolysis of the lactone back to the carboxylic acid form of Pitavastatin.
Issue: Significant Ion Suppression or Enhancement
Question: My signal intensity for Pitavastatin and/or its lactone is highly variable and often suppressed when analyzing plasma samples compared to neat standards. What are the likely causes and how can I fix this?
Answer:
Ion suppression is a common form of matrix effect in LC-MS/MS analysis, particularly with electrospray ionization (ESI), and can be caused by co-eluting endogenous components from the biological matrix, such as phospholipids.[2][3]
Recommended Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample clean-up process to remove interfering matrix components before analysis.
-
Liquid-Liquid Extraction (LLE): LLE is a robust technique for cleaning up plasma samples. A detailed protocol is provided in the "Experimental Protocols" section.
-
Protein Precipitation (PPT): While a simpler technique, PPT may not remove as many interfering components as LLE. If using PPT, consider further clean-up steps or dilution of the supernatant.
-
-
Chromatographic Separation: Ensure that Pitavastatin and its lactone are chromatographically separated from the regions of significant ion suppression.
-
Qualitative Assessment: Use a post-column infusion experiment to identify the retention times where matrix components cause the most significant ion suppression. A protocol for this is detailed below.
-
Method Adjustment: Adjust the chromatographic gradient, mobile phase composition, or select a different column to shift the elution of your analytes away from these suppression zones.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected by suppression or enhancement in the same way as the analyte.
Issue: Poor Recovery
Question: The recovery of Pitavastatin and its lactone from my plasma samples is low and inconsistent. What steps can I take to improve it?
Answer:
Low and variable recovery is often linked to the sample preparation method.
Recommended Solutions:
-
Optimize Extraction pH: The pH of the sample during extraction is critical for achieving good recovery of acidic drugs like Pitavastatin. Ensure the pH is adjusted to keep the analyte in its non-ionized form to improve its partitioning into the organic solvent during LLE.
-
Evaluate Different Extraction Solvents: The choice of organic solvent in LLE can significantly impact recovery. Experiment with different solvents or solvent mixtures to find the optimal conditions for both Pitavastatin and its lactone.
-
Solid-Phase Extraction (SPE): Consider using SPE as an alternative sample preparation method. SPE can offer higher selectivity and recovery compared to LLE and PPT, although it requires more method development.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[2][3] In the bioanalysis of Pitavastatin and its lactone from plasma, these interfering components are typically endogenous substances like phospholipids and salts.
Q2: How are matrix effects quantitatively assessed?
A2: The matrix effect is quantitatively assessed using the post-extraction addition method.[2] The response of the analyte in a post-extraction spiked blank matrix sample is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is known as the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q3: What are the regulatory expectations for matrix effect assessment?
A3: Regulatory agencies like the FDA and EMA require that matrix effects be evaluated during bioanalytical method validation to ensure they do not compromise the accuracy, precision, and reliability of the data.[4] The internal standard normalized matrix factor is often used to assess the acceptability of the method.
Q4: Can I use an analog internal standard instead of a stable isotope-labeled one?
A4: While an analog internal standard can be used, a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS has physicochemical properties that are nearly identical to the analyte and will co-elute, meaning it will experience the same degree of matrix effect and can more effectively compensate for variations in ionization.
Data Presentation
The following tables summarize quantitative data on recovery and matrix effects for Pitavastatin from published bioanalytical methods.
Table 1: Recovery of Pitavastatin and Internal Standard
| Analyte | Concentration (ng/mL) | Recovery (%) | Reference |
| Pitavastatin | 0.539 (LQC) | 88.3 ± 4.2 | [5] |
| 83.4 (HQC) | 91.2 ± 3.7 | [5] | |
| Telmisartan (IS) | 100 | 90.5 ± 5.1 | [5] |
LQC: Low Quality Control, HQC: High Quality Control, IS: Internal Standard
Table 2: Matrix Effect for Pitavastatin and Internal Standard
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Reference |
| Pitavastatin | 0.539 (LQC) | 93.4 ± 6.5 | [5] |
| 83.4 (HQC) | 95.1 ± 4.8 | [5] | |
| Telmisartan (IS) | 100 | 94.2 ± 5.3 | [5] |
LQC: Low Quality Control, HQC: High Quality Control, IS: Internal Standard
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Pitavastatin and its Lactone from Human Plasma
This protocol is a representative example based on methodologies for the simultaneous determination of Pitavastatin and its lactone.[6][7]
Materials:
-
Human plasma samples, stored at -70°C
-
Pitavastatin and this compound reference standards
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
pH 4.2 buffer solution
-
Methanol
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., Methanol:Water 50:50, v/v)
Procedure:
-
Thaw plasma samples to room temperature.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Add 50 µL of pH 4.2 buffer solution to stabilize the lactone. Vortex for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Factor
This protocol describes the post-extraction addition method to determine the matrix factor.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and IS into the reconstitution solution at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract blank plasma from at least six different sources using the LLE protocol described above. After the evaporation step, reconstitute the residue with the solutions from Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into blank plasma from the same six sources at low and high concentrations before extraction. Extract these samples using the LLE protocol. (This set is used to determine recovery).
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the MF for both the analyte and the IS.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Visualizations
Logical Workflow for Troubleshooting Matrix Effects
Caption: A workflow for systematically troubleshooting matrix effects in bioanalysis.
Mechanism of Ion Suppression in Electrospray Ionization (ESI)
References
- 1. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometric assay for pitavastatin and its lactone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Pitavastatin Lactone in Clinical Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pitavastatin and its major metabolite, Pitavastatin lactone. Our goal is to help you ensure the stability and integrity of your clinical samples for accurate bioanalysis.
I. Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of clinical samples containing this compound.
Issue 1: Inconsistent or decreasing concentrations of this compound in stored plasma samples.
-
Question: Why are the measured concentrations of this compound in my plasma samples lower than expected or decreasing over time, even when stored frozen?
-
Answer: this compound is known to be unstable in plasma, where it can be converted back to its active acid form, Pitavastatin.[1] This interconversion is a primary reason for the apparent loss of the lactone metabolite during sample storage and analysis. The conversion is influenced by the pH of the plasma and the presence of esterase enzymes.
Issue 2: High variability in this compound concentrations between replicate analyses of the same sample.
-
Question: I am observing significant variability in my results when I re-analyze the same plasma sample for this compound. What could be the cause?
-
Answer: High variability can be a result of the ongoing interconversion between this compound and Pitavastatin during the analytical process. If samples are not properly stabilized, the equilibrium between the two forms can shift during sample thawing, preparation, and even in the autosampler, leading to inconsistent results.
Issue 3: Difficulty in achieving a stable baseline and reproducible results during LC-MS/MS analysis.
-
Question: My LC-MS/MS analysis of this compound is suffering from poor chromatography and inconsistent signal intensity. How can I improve this?
-
Answer: Aside from the inherent instability of the analyte, issues with the analytical method itself can contribute to poor results. This can include suboptimal sample extraction, matrix effects from the plasma, or inappropriate LC-MS/MS parameters. It is crucial to have a validated bioanalytical method that includes steps to ensure the stability of the lactone throughout the process.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in clinical samples?
A1: The primary pathway for the loss of this compound in plasma is not degradation in the traditional sense, but rather a pH-dependent hydrolysis back to the parent compound, Pitavastatin.[1] This interconversion is a reversible process. The lactone form is less stable in the slightly alkaline environment of blood plasma.
Q2: How can I prevent the interconversion of this compound to Pitavastatin in my plasma samples?
A2: The most effective method to prevent the hydrolysis of this compound is to acidify the plasma sample immediately after collection. Adding a pH 4.2 buffer solution to the freshly collected plasma has been shown to effectively inhibit this conversion.[1]
Q3: What are the recommended storage conditions for plasma samples containing this compound?
A3: For long-term stability, it is recommended to store acidified plasma samples at -70°C or lower.[2] Repeated freeze-thaw cycles should be avoided as they can affect the stability of the analytes.[3]
Q4: What are the key considerations for developing a reliable bioanalytical method for Pitavastatin and its lactone?
A4: A robust bioanalytical method should include:
-
Immediate stabilization of the collected blood/plasma samples by acidification.
-
A validated extraction procedure, such as protein precipitation or solid-phase extraction, to efficiently isolate the analytes from the plasma matrix.
-
Optimized LC-MS/MS conditions for the sensitive and selective detection of both Pitavastatin and this compound.[4]
-
The use of a stable, isotopically labeled internal standard for accurate quantification.
III. Data Presentation
Table 1: Stability of this compound in Human Plasma Under Different Conditions
| Condition | Analyte | Initial Concentration (ng/mL) | Concentration after 24h (ng/mL) | % Change | Reference |
| Untreated Plasma (Room Temp) | This compound | 100 | Significantly decreased | >50% decrease | [5] |
| Acidified Plasma (pH 4.2) | This compound | 100 | Stable | Minimal (<5%) | [1] |
| Untreated Plasma (-20°C) | This compound | 100 | Gradual decrease | Variable | [6] |
| Acidified Plasma (-70°C) | This compound | 100 | Stable | Minimal (<5%) | [2] |
Note: The values in this table are illustrative and based on findings from multiple sources. Actual stability may vary based on specific experimental conditions.
IV. Experimental Protocols
Protocol 1: Blood Sample Collection and Stabilization
-
Collect whole blood samples from subjects into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediately place the tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood at 4°C for 10 minutes at 1500 x g to separate the plasma.
-
Transfer the plasma to a clean polypropylene tube.
-
To stabilize the this compound, add 50 µL of a pH 4.2 buffer solution (e.g., 0.1 M sodium acetate buffer) for every 1 mL of plasma.[1]
-
Gently vortex the tube to mix.
-
Immediately freeze the acidified plasma samples at -70°C or below until analysis.
Protocol 2: Sample Preparation using Protein Precipitation
-
Thaw the stabilized plasma samples on ice.
-
To a 100 µL aliquot of the plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.[7]
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Protocol 3: LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
V. Mandatory Visualizations
Caption: Metabolic pathway of Pitavastatin to this compound and their interconversion.
Caption: Recommended workflow for clinical sample handling and analysis of this compound.
References
- 1. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometric assay for pitavastatin and its lactone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pitavastatin Lactone and Other Statin Lactones for Drug Development Professionals
Introduction
Statins are a class of lipid-lowering drugs that act by competitively inhibiting HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This inhibition leads to a decrease in intracellular cholesterol synthesis, which in turn upregulates LDL receptor expression on hepatocytes and increases the clearance of LDL cholesterol from the bloodstream.[2][3]
Statins exist in two forms: a pharmacologically active β-hydroxy acid form and a corresponding inactive lactone form.[4][5] Some statins, like lovastatin and simvastatin, are administered as inactive lactone prodrugs that are hydrolyzed in the body to their active acid forms.[6] Other statins are administered in their active acid form but can be converted to the lactone form through metabolism, primarily via glucuronidation mediated by uridine 5'-diphospho-glucuronosyltransferases (UGTs).[7][8] This interconversion is a reversible, pH-dependent process.[4][5]
Pitavastatin, a potent synthetic statin, exhibits a unique pharmacological profile largely attributable to its distinct chemical structure, featuring a cyclopropyl moiety.[9] This guide provides an objective, data-driven comparison of pitavastatin lactone with other common statin lactones, focusing on metabolism, pharmacokinetics, efficacy, and safety, to support research and drug development efforts.
The Role of HMG-CoA Reductase in Cholesterol Synthesis
The primary mechanism for all statins is the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor for cholesterol and various other isoprenoid compounds.[2][3] By blocking this step, statins effectively reduce the liver's ability to produce cholesterol.
Statin Acid-Lactone Interconversion
The therapeutic activity of a statin is exerted by its open-ring hydroxy acid form. This form can undergo an intramolecular esterification to form a closed-ring, inactive lactone. This process, known as lactonization, can be mediated by UGT enzymes.[8] The reverse reaction, hydrolysis, converts the lactone back to the active acid. This equilibrium is crucial as the lactone forms, while inactive against HMG-CoA reductase, may be associated with side effects and have different metabolic and transport properties.[8]
Comparative Metabolism and Pharmacokinetics
A critical differentiator among statins is their metabolic pathway. Most statins, including atorvastatin, simvastatin, and lovastatin, are extensively metabolized by the Cytochrome P450 (CYP) 3A4 isoenzyme.[6][10] This reliance on CYP3A4 creates a high potential for drug-drug interactions (DDIs) with the numerous inhibitors and inducers of this enzyme.
In stark contrast, pitavastatin undergoes minimal metabolism by CYP enzymes, specifically CYP2C9, and is not a substrate for CYP3A4.[7][9][11] Its primary metabolic route is glucuronidation by UGT1A3 and UGT2B7 to form this compound.[12][13] Crucially, unlike the lactones of other statins, this compound itself is not metabolized by CYPs, further reducing the risk of DDIs.[11] This metabolic profile is more similar to that of pravastatin and rosuvastatin.[11]
This distinction has significant clinical implications. For instance, co-administration with a potent CYP3A4 inhibitor like grapefruit juice markedly increases the plasma concentration of atorvastatin but has a negligible effect on pitavastatin.[11]
Table 1: Comparative Pharmacokinetic and Metabolic Profiles of Statins
| Parameter | Pitavastatin | Atorvastatin | Simvastatin | Rosuvastatin | Pravastatin |
| Prodrug | No | No | Yes (Lactone) | No | No |
| Bioavailability | >60%[7][12] | ~14% | <5% | ~20% | ~17% |
| Half-life (t½) | ~12 hours[12] | ~14 hours | ~2-3 hours | ~19 hours | ~1.5-2 hours |
| Primary Metabolism | UGT1A3, UGT2B7; Minimal CYP2C9[12][13] | CYP3A4[6] | CYP3A4[6] | Minimal CYP2C9 | Sulfation, oxidation |
| Lactone Metabolism | Not by CYPs[11] | CYP3A4[11] | CYP3A4 | N/A | N/A |
| Excretion | Feces (~79%), Urine (~15%)[12] | Feces | Feces, Urine | Feces, Urine | Urine, Feces |
| CYP3A4 Interaction | Minimal[9][11] | High[6] | High[6] | Low | Low |
Data compiled from multiple sources.[6][7][9][11][12][13]
Comparative Efficacy: Lipid-Lowering Effects
Pitavastatin is a highly potent statin, demonstrating significant reductions in low-density lipoprotein cholesterol (LDL-C) at low doses.[14] Clinical studies show that pitavastatin 2-4 mg has a comparable or greater LDL-C lowering effect than atorvastatin 10-20 mg and simvastatin 20 mg.[11][15]
A notable feature of pitavastatin is its consistent and significant effect on increasing high-density lipoprotein cholesterol (HDL-C) levels, an effect that appears more pronounced compared to atorvastatin in some head-to-head trials.[16][17][18]
Table 2: Comparative Efficacy on Lipid Parameters (% Change from Baseline)
| Statin & Dose | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction |
| Pitavastatin 2 mg | 38-40%[11] | 5-8%[16] | 15-20% |
| Pitavastatin 4 mg | 45-48%[11] | 6-10%[16] | 20-30% |
| Atorvastatin 10 mg | ~37% | ~4% | ~19% |
| Atorvastatin 20 mg | ~43% | ~4% | ~24% |
| Simvastatin 20 mg | ~35%[15] | ~5% | ~15% |
| Rosuvastatin 10 mg | ~46% | ~8% | ~20% |
Values are approximate and can vary based on patient population and study design.[11][15][16]
Safety and Tolerability: The DDI Advantage
The primary advantage of pitavastatin's metabolic profile is a significantly lower risk of drug-drug interactions. This is particularly relevant for patient populations requiring polypharmacy, such as the elderly or transplant recipients. Co-administration of drugs that inhibit CYP3A4 can dangerously increase the systemic exposure of statins like simvastatin and atorvastatin, raising the risk of myopathy and rhabdomyolysis.[19] Because pitavastatin and its lactone are not CYP3A4 substrates, this risk is substantially mitigated.[11][19]
Experimental Protocols
To provide a basis for reproducing and comparing findings, the following are generalized methodologies for key experiments cited in the literature.
Protocol 1: In Vitro UGT-Mediated Statin Lactonization Assay
This assay quantifies the rate at which a statin's active acid form is converted to its lactone form by specific UGT enzymes.
-
Materials: Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT2B7), statin acid form, alamethicin, UDPGA (uridine 5'-diphosphoglucuronic acid), and a suitable buffer (e.g., potassium phosphate).
-
Incubation: Recombinant UGTs are pre-incubated with alamethicin (a pore-forming agent to ensure substrate access) on ice.
-
Reaction Initiation: The statin acid is added to the enzyme mixture, followed by UDPGA to start the reaction. The mixture is incubated at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold solvent, such as acetonitrile, often containing an internal standard for quantification.
-
Analysis: Samples are centrifuged to pellet the protein. The supernatant is then analyzed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the statin lactone.
-
Data Interpretation: The rate of lactone formation is calculated to determine the kinetic parameters (Vmax, Km) for each UGT isoform. A study using this methodology demonstrated that UGT1A3 has the highest lactonization capacity for pitavastatin, with conversion rates significantly higher than for atorvastatin or rosuvastatin.[8]
Protocol 2: In Vitro CYP Inhibition Assay
This experiment assesses the potential of a statin or its lactone to inhibit major CYP enzymes, predicting its DDI risk.
-
Materials: Human liver microsomes (HLMs), specific CYP probe substrates (e.g., midazolam for CYP3A4), NADPH (as a cofactor), and the test compound (statin or statin lactone).
-
Incubation: HLMs are incubated with the test compound at various concentrations in a phosphate buffer at 37°C.
-
Reaction Initiation: The reaction is started by adding the specific CYP probe substrate and NADPH.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent.
-
Analysis: The formation of the metabolite from the probe substrate is quantified by LC-MS/MS.
-
Data Interpretation: The rate of metabolite formation in the presence of the test compound is compared to the control (no test compound). An IC50 value (the concentration of the test compound that causes 50% inhibition) is calculated. Studies show that while simvastatin and atorvastatin lactone inhibit CYP metabolism, pitavastatin scarcely inhibits it.[11]
Conclusion
Pitavastatin and its lactone present a distinct profile compared to other commonly prescribed statins. The key differentiating factor is its metabolic pathway, which largely bypasses the Cytochrome P450 system, particularly the critical CYP3A4 isoenzyme. This results in a significantly lower potential for drug-drug interactions, enhancing its safety profile for patients on complex medication regimens. Furthermore, pitavastatin demonstrates high potency in lowering LDL-C and a robust capacity to increase HDL-C levels. For drug development professionals, the unique attributes of pitavastatin—stemming from its minimal CYP-mediated metabolism and the inertness of its lactone form to this pathway—offer a valuable therapeutic alternative in the management of dyslipidemia, especially where safety and drug interactions are a primary concern.
References
- 1. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery and development of statins - Wikipedia [en.wikipedia.org]
- 7. actapharmsci.com [actapharmsci.com]
- 8. Statin Lactonization by Uridine 5'-Diphospho-glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. droracle.ai [droracle.ai]
- 11. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and Safety of Pitavastatin in a Real-World Setting: Observational Study Evaluating SaFety in Patient Treated with Pitavastatin in Korea (PROOF Study) [e-enm.org]
- 16. Are all statins the same? Focus on the efficacy and tolerability of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The clinical impact of pitavastatin: comparative studies with other statins on LDL-C and HDL-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Statin-induced myotoxicity : pharmacokinetic differences among statins and the risk of rhabdomyolysis, with particular reference to pitavastatin [air.unimi.it]
A Comparative Guide to Validated Bioanalytical Methods for Pitavastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Pitavastatin lactone, a primary metabolite of the cholesterol-lowering drug Pitavastatin. The selection of a robust and reliable bioanalytical method is critical for accurate pharmacokinetic and toxicokinetic assessments in drug development. This document outlines key performance characteristics of various methods, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and provides the necessary experimental details to replicate these studies.
Comparative Analysis of Bioanalytical Methods
The following tables summarize the quantitative performance of different validated methods for the determination of this compound. These methods are crucial for understanding the metabolic profile and disposition of Pitavastatin in biological systems.
Table 1: LC-MS/MS Method Performance for this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Human Plasma and Urine | Human Plasma |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Linearity Range | 0.2 - 200 ng/mL | 0.1 - 200 ng/mL[1] | 1 - 200 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Not Specified | 1 ng/mL[2] |
| Intra-day Precision (%CV) | <10% | Not Specified | <4.2%[2] |
| Inter-day Precision (%CV) | <10% | Not Specified | <4.2%[2] |
| Accuracy | 85 - 115% | Not Specified | -8.1 to 3.5%[2] |
| Internal Standard | Paroxetine | Candesartan cilexetil[1] | Racemic i-prolact |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography | LC-MS/MS | LC-ESI-MS/MS | LC-MS/MS |
| Column | Agilent 1.8µm Zorbax SB-C18 (150mm×4.6mm)[3] | Not Specified | BDS Hypersil C8 |
| Mobile Phase | Methanol–0.1% formic acid in water (85:15, v/v)[3] | Not Specified | Methanol-0.2% acetic acid in water (70:30, v/v)[3] |
| Flow Rate | 0.4 mL/min[3] | Not Specified | Not Specified |
| Ionization Mode | Positive ESI[3] | Positive ESI[1] | Positive ESI |
| MRM Transition (this compound) | m/z 404.2→290.3 | m/z 404.2→290.3[1] | m/z 404.3→290.3[2] |
| MRM Transition (Internal Standard) | m/z 330.1→192.1 (Paroxetine)[3] | m/z 611.3→423.2 (Candesartan cilexetil)[1] | m/z 406.3→318.3 (Racemic i-prolact)[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections provide an overview of the experimental procedures for the methods compared above.
Method 1: LC-MS/MS with Protein Precipitation
This method offers a straightforward and rapid sample preparation approach.
-
Sample Preparation:
-
To 200 µL of human plasma, add an appropriate amount of the internal standard (Paroxetine).
-
Precipitate proteins by adding acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Monitor m/z 404.2→290.3 for this compound and m/z 330.1→192.1 for Paroxetine[3].
-
Method 2: LC-ESI-MS/MS with pH Control
This method emphasizes the importance of sample stabilization to prevent the interconversion of this compound.
-
Sample Stabilization:
-
Immediately after collection, add a pH 4.2 buffer solution to the plasma samples to prevent the conversion of this compound to Pitavastatin[1].
-
-
Sample Preparation:
-
The specific liquid-liquid extraction procedure is not detailed in the provided abstract. However, a typical LLE would involve the addition of an immiscible organic solvent to the buffered plasma, followed by vortexing and centrifugation to separate the layers. The organic layer containing the analyte and internal standard would then be evaporated and reconstituted for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Detection: ESI-MS/MS in positive ion MRM mode.
-
Ion Transitions: Monitor m/z 404.2→290.3 for this compound and m/z 611.3→423.2 for the internal standard, Candesartan cilextetil[1].
-
Method 3: LC-MS/MS with Liquid-Liquid Extraction
This method utilizes a liquid-liquid extraction for sample clean-up, which can reduce matrix effects.
-
Sample Preparation:
-
Perform a liquid-liquid extraction on the plasma samples using an appropriate organic solvent.
-
The internal standard used is racemic i-prolact.
-
-
Chromatographic Conditions:
-
Column: BDS Hypersil C8.
-
Mobile Phase: Methanol-0.2% acetic acid in water (70:30, v/v)[3].
-
-
Mass Spectrometric Detection:
-
Ionization: ESI in positive mode.
-
Detection: MRM.
-
Ion Transitions: Monitor m/z 404.3→290.3 for this compound and m/z 406.3→318.3 for the internal standard[2].
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described bioanalytical methods.
Caption: Workflow for this compound analysis using protein precipitation.
Caption: Workflow for this compound analysis using liquid-liquid extraction.
References
- 1. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Pitavastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity profile of Pitavastatin lactone, the main metabolite of the HMG-CoA reductase inhibitor, Pitavastatin. Due to a lack of publicly available data on the immunological cross-reactivity of this compound (e.g., in enzyme-linked immunosorbent assays or radioimmunoassays), this guide focuses on analytical cross-reactivity. This is determined by the specificity of analytical methods to differentiate Pitavastatin from its lactone metabolite and other structurally related compounds. Additionally, we explore the metabolic pathway of Pitavastatin and its implications for potential pharmacological cross-reactivity.
Introduction
Pitavastatin is a potent synthetic statin used for the management of hypercholesterolemia.[1] In the body, Pitavastatin is primarily metabolized to this compound.[2][3] This conversion is a key aspect of its pharmacokinetic profile. The lactone form is in equilibrium with the active acid form and is considered a major circulating metabolite.[4] Understanding the potential for cross-reactivity of this lactone is crucial for the accurate quantification of Pitavastatin in biological samples and for assessing potential off-target effects.
Chemical Structures
The chemical structures of Pitavastatin and its lactone form are presented below, along with other commonly prescribed statins for comparative purposes. The structural similarity between the parent drug and its metabolite underscores the need for highly specific analytical methods.
-
Pitavastatin: C₂₅H₂₄FNO₄[5]
-
This compound: C₂₅H₂₂FNO₃[6]
-
Atorvastatin: C₃₃H₃₅FN₂O₅[7]
-
Simvastatin: C₂₅H₃₈O₅[8]
-
Rosuvastatin: C₂₂H₂₈FN₃O₆S[9]
Analytical Cross-Reactivity: Specificity of Detection Methods
The most definitive method for distinguishing and quantifying Pitavastatin and this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, minimizing analytical cross-reactivity between the parent drug and its metabolite.
Quantitative Data from LC-MS/MS Analysis
The following tables summarize key parameters from published LC-MS/MS methods that demonstrate the analytical specificity for Pitavastatin and this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters for Pitavastatin and this compound
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Pitavastatin | Not specified | 422.2 | 290.3 | [10] |
| This compound | Not specified | 404.2 | 290.3 | [10] |
| Pitavastatin | Not specified | 422.4 | 290.3 | [11][12] |
| This compound | Not specified | 404.3 | 290.3 | [11][12] |
| Pitavastatin | 4.1 | Not specified | Not specified | [13] |
| Pitavastatin | 3.905 | Not specified | Not specified | [14] |
| Pitavastatin | 4.321 | Not specified | Not specified | [15] |
| Pitavastatin | 6.98 | Not specified | Not specified | [16] |
Note: Retention times can vary significantly between different HPLC systems and methods.
Table 2: Linearity and Sensitivity of LC-MS/MS Assays
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Pitavastatin & this compound | 0.1 - 200 | 0.1 | [10] |
| Pitavastatin & this compound | 1 - 200 | 1 | [11][12] |
The distinct precursor ion masses for Pitavastatin (m/z 422.2/422.4) and this compound (m/z 404.2/404.3) allow for their unambiguous differentiation by mass spectrometry. While they can share a common product ion (m/z 290.3), the initial mass separation ensures high specificity.
Experimental Protocols
Simultaneous Determination of Pitavastatin and this compound in Human Plasma by LC-MS/MS
This protocol is a representative example based on published methodologies.[10][11][12]
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add an internal standard solution.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex mix and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS System:
-
HPLC System: Agilent 1100 HPLC system or equivalent.[17]
-
Column: C18 analytical column (e.g., Agilent Extend C18, 150 mm × 4.6 mm; 5 µm).[17]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).[17]
-
Flow Rate: As optimized for the specific column and system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. MS/MS Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Quantification:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression for quantification.
Visualizations
Metabolic Pathway of Pitavastatin
The primary metabolic pathway of Pitavastatin involves glucuronidation followed by lactonization.[2][18]
Caption: Metabolic conversion of Pitavastatin to this compound.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the typical workflow for the analysis of Pitavastatin and its lactone metabolite in a biological sample.
Caption: LC-MS/MS analytical workflow for Pitavastatin and its lactone.
Pharmacological Cross-Reactivity and Drug Interactions
Pitavastatin is minimally metabolized by the cytochrome P450 (CYP) enzyme system, specifically CYP2C9 and to a lesser extent CYP2C8.[19] The formation of this compound occurs via UDP-glucuronosyltransferase (UGT) enzymes.[2][18] This metabolic profile reduces the likelihood of drug-drug interactions compared to other statins that are more extensively metabolized by CYP3A4.[20] Studies have shown that this compound itself has no inhibitory effects on CYP2C9- and CYP3A4-mediated metabolism.[2] This suggests a low potential for pharmacological cross-reactivity where the lactone metabolite would interfere with the metabolism of other drugs.
Conclusion
References
- 1. Pitavastatin - Wikipedia [en.wikipedia.org]
- 2. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: similarities and difference in the metabolism of pitavastatin in monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C25H22FNO3 | CID 9801294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. ijpar.com [ijpar.com]
- 15. nanobioletters.com [nanobioletters.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. Pharmacokinetic Properties of Single- and Multiple-Dose Pitavastatin Calcium Tablets in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Pitavastatin Lactone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the conformational landscapes of the geometric isomers of Pitavastatin lactone, a key intermediate and metabolite of the cholesterol-lowering drug Pitavastatin. Understanding the conformational preferences of these isomers is crucial for comprehending their chemical reactivity, metabolic stability, and potential interactions with biological targets. This analysis primarily draws upon data from nuclear magnetic resonance (NMR) spectroscopy and ab initio computational studies.
Introduction to this compound Isomers
Pitavastatin, a member of the "super-statin" class, features a heptenoate side chain attached to a quinoline core. The double bond in this side chain gives rise to two geometric isomers: the E-isomer and the Z-isomer. The pharmacologically active form of Pitavastatin is the E-isomer.[1][2] The lactonized forms of these isomers are important precursors in synthesis and are also metabolites. Their conformational flexibility, or rigidity, can significantly influence their physicochemical properties.
Comparative Conformational Behavior
A pivotal difference between the E and Z isomers of this compound lies in their conformational dynamics in solution.
E-Isomer: Conformational Rigidity
Experimental evidence from NMR spectroscopy indicates that the E-isomeric analogues of Pitavastatin exist predominantly as a single, stable conformer in solution.[1] Even at low temperatures (down to 223 K), the NMR spectra show a single set of sharp resonances, which is characteristic of a molecule that is not undergoing dynamic exchange between multiple conformations on the NMR timescale.[1] This suggests a high degree of conformational rigidity for the E-isomer.
Z-Isomer: Dynamic Equilibrium of Interconverting Rotamers
In stark contrast, the Z-isomeric analogues of this compound exhibit a more complex conformational behavior.[1][2] In solution, they exist as a pair of interconverting rotamers.[1][2][3] This dynamic equilibrium is evident from the broadening of resonance lines in their ¹H-NMR spectra at room temperature.[1][4] Upon cooling, these broad signals resolve into two distinct sets of signals, representing the two major conformers.
This interconversion arises from hindered rotation around the single bond connecting the quinoline ring and the vinyl group (C5'–C7).[1][2] The two conformers are atropisomers, which are stereoisomers resulting from restricted rotation about a single bond.
Quantitative Conformational Analysis of Z-Isomers
The conformational equilibrium of the Z-isomeric this compound analogues has been quantitatively characterized using NMR spectroscopy and computational methods. The following tables summarize the key thermodynamic and kinetic parameters for the interconversion between the major (M) and minor (m) rotamers of three Z-isomeric Pitavastatin analogues:
-
P-1: 4-O-TBS protected this compound
-
P-2: Deprotected this compound
-
P-3: Z-isomeric analogue of Pitavastatin calcium
Table 1: Thermodynamic Parameters for the Conformational Equilibrium (M ⇄ m) of Z-Isomeric Pitavastatin Analogues [3]
| Compound | ΔG° (kcal mol⁻¹) | ΔH° (kcal mol⁻¹) | -TΔS° (kcal mol⁻¹) |
| P-1 | 0.12 | 0.27 | -0.16 |
| P-2 | 0.25 | 0.39 | -0.14 |
| P-3 | 0.23 | 0.58 | -0.35 |
Data reported at 253 K. P-1 and P-2 were dissolved in acetone-d₆; P-3 was dissolved in methanol-d₄.
Table 2: Rotational Energy Barriers for the Interconversion of Z-Isomeric Pitavastatin Analogue Conformers [3]
| Compound | T (K) | k (s⁻¹) | ΔG‡ (kcal mol⁻¹) |
| P-1 | 323 | 214 | 15.6 |
| P-2 | 303 | 32 | 15.9 |
| P-3 | 303 | 127 | 15.0 |
The Gibbs free energy differences (ΔG°) between the major and minor rotamers are small, ranging from 0.12 to 0.25 kcal mol⁻¹.[1][2][3] This indicates that both conformers are significantly populated at equilibrium. The rotational energy barriers (ΔG‡) are between 15.0 and 15.9 kcal mol⁻¹, which is consistent with a dynamic process that is slow on the NMR timescale at low temperatures.[1][2][3]
Experimental Protocols
NMR Spectroscopy for Conformational Analysis
The conformational analysis of the this compound isomers was primarily conducted using ¹H-NMR spectroscopy at varying temperatures.
-
Sample Preparation: The this compound isomers (P-1, P-2, and P-3) were dissolved in appropriate deuterated solvents (acetone-d₆ or methanol-d₄).[1]
-
Data Acquisition: ¹H-NMR spectra were acquired over a range of temperatures, typically from 323 K down to 223 K.[3]
-
Analysis of Dynamic Exchange: At higher temperatures, the interconversion between the rotamers of the Z-isomers is fast, leading to broadened NMR signals. As the temperature is lowered, the rate of interconversion decreases, and the signals for the individual conformers become resolved.
-
Determination of Thermodynamic Parameters: The relative populations of the major and minor conformers at different temperatures were determined by integrating the resolved signals at low temperatures. These values were used to calculate the equilibrium constant (K) and subsequently the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of the equilibrium using the van't Hoff equation.[3]
-
Determination of Kinetic Parameters: The rate constants (k) for the interconversion at the coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak) were determined using lineshape analysis. The rotational energy barrier (ΔG‡) was then calculated using the Eyring equation.[3]
-
Structural Elucidation: 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), were used to establish through-space correlations between protons, which helped in assigning the specific conformations of the major and minor rotamers.[3] Coupling constants (J-values) were also analyzed to determine dihedral angles and preferred orientations of substituents. For instance, the ⁴J(H5-H7) coupling constant of 0.0 Hz for the Z-pitavastatin analogues suggested an anti orientation along the C5-C6 bond.[1][4]
Ab Initio Computational Modeling
Theoretical calculations were performed to complement the experimental NMR data and to visualize the potential energy surface of the conformational changes.
-
Methodology: The conformational behavior was explored using ab initio calculations, which are quantum chemistry methods based on first principles.
-
Potential Energy Surface Scan: The potential energy surface was scanned by systematically rotating a specific dihedral angle (e.g., ϕ [C6'–C5'–C7–H7]) to map the energy changes during the rotation around the C5'–C7 bond.[3]
-
Geometry Optimization: The geometries of the conformers corresponding to the energy minima on the potential energy surface were fully optimized without any constraints.
-
Frequency Calculations: Frequency calculations were performed on the optimized geometries to verify that they represent true energy minima (i.e., no imaginary frequencies).
-
Calculation of Energy Barriers: The energy difference between the optimized ground state conformers and the transition state structure for their interconversion provided a theoretical value for the rotational energy barrier. For the Z-isomer P-1, the calculated rotational energy barrier was 13.0 kcal mol⁻¹, which is in good agreement with the experimentally determined value.[1]
Visualization of Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium between the two rotameric conformations of the Z-isomeric this compound.
Caption: Conformational states of this compound isomers.
Conclusion
The conformational analysis of this compound isomers reveals a significant difference in their structural dynamics. The therapeutically relevant E-isomer is conformationally rigid, existing as a single stable conformer in solution. In contrast, the Z-isomer displays considerable flexibility, existing as a dynamic equilibrium of two interconverting rotamers. This increased flexibility of the Z-isomer is a key differentiating feature.[1][2] These findings, derived from a combination of NMR spectroscopy and computational modeling, provide valuable insights into the structure-property relationships of Pitavastatin and its related compounds, which can inform future drug design and development efforts.
References
Pitavastatin: A Head-to-Head Comparison with Other Statins for Researchers and Drug Development Professionals
An in-depth guide to the comparative efficacy, safety, and pleiotropic effects of pitavastatin, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of pitavastatin with other commonly prescribed statins, including atorvastatin, rosuvastatin, simvastatin, and pravastatin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on lipid-lowering efficacy, safety profiles, and the distinct pleiotropic effects of pitavastatin. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the underlying mechanisms and study designs.
Executive Summary
Pitavastatin is a potent HMG-CoA reductase inhibitor characterized by a unique metabolic profile that minimizes the potential for drug-drug interactions.[1] Clinical evidence demonstrates its robust efficacy in reducing low-density lipoprotein cholesterol (LDL-C), comparable to other potent statins like atorvastatin and rosuvastatin.[2][3] Notably, several studies indicate that pitavastatin has a more favorable impact on high-density lipoprotein cholesterol (HDL-C) levels and a neutral or even beneficial effect on glucose metabolism, distinguishing it from some other statins that have been associated with an increased risk of new-onset diabetes.[4][5][6] Its distinct pleiotropic effects, including anti-inflammatory and endothelial function-enhancing properties, further contribute to its cardiovascular benefits.[7]
Comparative Efficacy in Lipid Management
The primary measure of a statin's efficacy is its ability to lower atherogenic lipid levels, primarily LDL-C. Numerous head-to-head clinical trials have evaluated the lipid-modifying effects of pitavastatin in comparison to other statins.
LDL-C Reduction
Clinical trials have consistently shown that pitavastatin is effective in lowering LDL-C. The PATROL trial, a randomized head-to-head comparison, found that pitavastatin (2 mg/day) was non-inferior to atorvastatin (10 mg/day) and rosuvastatin (2.5 mg/day) in reducing LDL-C, with all three statins achieving a reduction of 40-45%.[2][3] Another study comparing pitavastatin 4 mg with atorvastatin 20 mg also demonstrated comparable LDL-C lowering effects.[8]
Effects on HDL-C and Triglycerides
Beyond LDL-C reduction, the impact of statins on other lipid parameters is crucial. Several studies have highlighted pitavastatin's beneficial effects on HDL-C. For instance, some comparative studies with atorvastatin have shown a superior increase in HDL-C with pitavastatin.[9][10] The LIVES study, a large-scale, long-term surveillance study, also reported a significant and continuous elevation of HDL-C with pitavastatin treatment.[11][12] Effects on triglycerides (TG) are generally comparable to other statins.[13]
Table 1: Comparative Efficacy of Pitavastatin on Lipid Parameters
| Statin Comparison | LDL-C Reduction | HDL-C Change | Triglyceride Reduction | Key Clinical Trial(s) |
| Pitavastatin 2 mg vs. Atorvastatin 10 mg | Comparable (~40-45%) | Pitavastatin showed a greater increase in some studies. | Comparable | PATROL, CHIBA[2][3][14] |
| Pitavastatin 4 mg vs. Atorvastatin 20 mg | Comparable | Pitavastatin showed a greater increase in some studies. | Comparable | JAPAN-ACS[7][10] |
| Pitavastatin 2 mg vs. Rosuvastatin 2.5 mg | Comparable (~40-45%) | Comparable | Comparable | PATROL[2][3] |
| Pitavastatin 2 mg vs. Simvastatin 20 mg | Pitavastatin 2 mg comparable to simvastatin 20 and 40 mg. | Pitavastatin showed a greater increase. | Comparable | [13] |
| Pitavastatin 4 mg vs. Pravastatin 40 mg | Pitavastatin showed superior reduction. | Pitavastatin showed a greater increase. | Comparable | [13] |
Safety and Tolerability Profile
The safety profile of a statin is a critical consideration, particularly concerning adverse events and metabolic effects.
Adverse Events
The incidence of adverse drug reactions with pitavastatin is generally low and comparable to other statins.[2][3] The most common side effects include myalgia, back pain, and constipation.[15] The risk of myopathy and rhabdomyolysis, while rare, is a known class effect of statins.
Impact on Glucose Metabolism
A key differentiator for pitavastatin is its effect on glucose metabolism. Several studies suggest that pitavastatin has a neutral or even favorable impact on glycemic control compared to other statins like atorvastatin and rosuvastatin, which have been associated with an increased risk of new-onset diabetes.[4][5][12][16] A retrospective study showed that blood glucose and HbA1c increased with atorvastatin but not with pitavastatin.[4] This makes pitavastatin a potentially preferable option for patients with metabolic syndrome or those at risk of developing diabetes.[13][17]
Drug-Drug Interactions
Pitavastatin is minimally metabolized by the cytochrome P450 (CYP) enzyme system, primarily undergoing glucuronidation via UGT1A3 and UGT2B7.[15][18][19] This metabolic pathway results in a lower potential for drug-drug interactions compared to statins extensively metabolized by CYP3A4 (e.g., atorvastatin, simvastatin) or CYP2C9 (e.g., rosuvastatin).[1] This is a significant advantage for patients on multiple medications.
Table 2: Comparative Safety Profile of Pitavastatin
| Safety Parameter | Pitavastatin | Atorvastatin | Rosuvastatin | Simvastatin | Pravastatin |
| Primary Metabolism | UGT1A3, UGT2B7 (minimal CYP2C9/2C8)[18][19] | CYP3A4 | CYP2C9 (limited) | CYP3A4 | Sulfation, Glucuronidation |
| Risk of Drug Interactions | Low[1] | High | Moderate | High | Low |
| Effect on Glucose Metabolism | Neutral/Favorable[4][16] | Increased risk of new-onset diabetes | Increased risk of new-onset diabetes | Increased risk of new-onset diabetes | Neutral |
| Common Adverse Events | Myalgia, back pain, constipation[15] | Myalgia, arthralgia, diarrhea | Myalgia, headache, nausea | Myalgia, headache, constipation | Myalgia, headache, nausea |
Pleiotropic Effects
Beyond their lipid-lowering properties, statins exert a range of "pleiotropic" effects that contribute to their cardiovascular benefits. These include improvements in endothelial function, anti-inflammatory actions, and antioxidant effects.[7]
Pitavastatin has demonstrated notable pleiotropic effects. It has been shown to improve endothelial function, reduce markers of platelet activation, and decrease oxidative stress.[20] In vitro studies have indicated that pitavastatin has a greater inhibitory effect on vascular smooth muscle cell proliferation compared to several other statins.[20]
Signaling Pathways
The pleiotropic effects of statins are primarily mediated through the inhibition of the mevalonate pathway, which not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are crucial for the function of small GTP-binding proteins such as Rho, Rac, and Ras, which are involved in various cellular processes including inflammation, endothelial function, and cell proliferation.
Caption: Statin-mediated inhibition of the mevalonate pathway and downstream pleiotropic effects.
Experimental Protocols
This section outlines the methodologies of key clinical trials cited in this guide.
PATROL (Randomized Head-to-Head Comparison of Pitavastatin, Atorvastatin, and Rosuvastatin for Safety and Efficacy) Trial
-
Study Design: A prospective, multicenter, randomized, open-label, parallel-group trial.[2][3]
-
Participants: Patients with hypercholesterolemia and risk factors for coronary artery disease.[2][3]
-
Intervention: Patients were randomized to receive pitavastatin (2 mg/day), atorvastatin (10 mg/day), or rosuvastatin (2.5 mg/day) for 16 weeks.[2][3]
-
Primary Endpoints:
-
Key Assessments: Lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides) were measured at baseline and at the end of the treatment period. Safety assessments included monitoring of adverse events and clinical laboratory tests (liver function, creatine kinase).[2][3]
-
Statistical Analysis: Non-inferiority analysis was used to compare the LDL-C lowering effects of pitavastatin to atorvastatin and rosuvastatin.[2][3]
Caption: Simplified experimental workflow of the PATROL trial.
JAPAN-ACS (Japan Assessment of Pitavastatin and Atorvastatin in Acute Coronary Syndrome) Study
-
Study Design: A prospective, randomized, open-label, parallel-group study with blinded endpoint evaluation.[7][10]
-
Participants: Patients with acute coronary syndrome (ACS) undergoing intravascular ultrasound (IVUS)-guided percutaneous coronary intervention.[7][10]
-
Intervention: Patients were randomized to receive either pitavastatin (4 mg/day) or atorvastatin (20 mg/day).[7][10]
-
Primary Endpoint: Percent change in coronary plaque volume assessed by IVUS at 8-12 months follow-up.[7][10]
-
Key Assessments: Volumetric IVUS was performed at baseline and follow-up to measure coronary plaque volume. Lipid profiles were also monitored.[7][10]
-
Statistical Analysis: The primary endpoint was analyzed to compare the change in plaque volume between the two treatment groups.[7][10]
Conclusion
Pitavastatin is a potent statin with a well-established efficacy and safety profile. Its key distinguishing features include a low potential for drug-drug interactions due to its unique metabolic pathway and a neutral to favorable effect on glucose metabolism. For researchers and drug development professionals, these characteristics make pitavastatin an important comparator in studies of lipid-lowering therapies, particularly in patient populations with polypharmacy or metabolic comorbidities. The consistent data from head-to-head clinical trials support its role as a valuable therapeutic option in the management of dyslipidemia. Further research may continue to elucidate the full extent of its pleiotropic benefits and long-term cardiovascular outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Statins as Regulators of Redox State in the Vascular Endothelium: Beyond Lipid Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized head-to-head comparison of pitavastatin, atorvastatin, and rosuvastatin for safety and efficacy (quantity and quality of LDL): the PATROL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. yiyao.inoad.com.cn [yiyao.inoad.com.cn]
- 6. A crossover study of rosuvastatin and pitavastatin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms Underlying the Effects of Statins in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. A Trial of Pitavastatin Versus Rosuvastatin for Dyslipidemia in Chronic Kidney Disease [jstage.jst.go.jp]
- 10. Effect of intensive statin therapy on regression of coronary atherosclerosis in patients with acute coronary syndrome: a multicenter randomized trial evaluated by volumetric intravascular ultrasound using pitavastatin versus atorvastatin (JAPAN-ACS [Japan assessment of pitavastatin and atorvastatin in acute coronary syndrome] study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized head-to-head comparison of pitavastatin, atorvastatin, and rosuvastatin for safety and efficacy (quantity and quality of LDL): the PATROL trial. | Semantic Scholar [semanticscholar.org]
- 12. Efficacy and safety of pitavastatin in Japanese patients with hypercholesterolemia: LIVES study and subanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multicenter collaborative randomized parallel group comparative study of pitavastatin and atorvastatin in Japanese hypercholesterolemic patients: collaborative study on hypercholesterolemia drug intervention and their benefits for atherosclerosis prevention (CHIBA study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Statin - Wikipedia [en.wikipedia.org]
- 16. revespcardiol.org [revespcardiol.org]
- 17. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Statins in Endothelial Signaling and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prevalence and Effects of High-Intensity Statins for Japanese Patients Presenting With Acute Coronary Syndrome ― A Post Hoc Secondary Analysis of STOPDAPT-2 ACS ― [jstage.jst.go.jp]
- 20. ClinPGx [clinpgx.org]
Pitavastatin: A Comparative Analysis of Efficacy and Safety Against Other Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profile of pitavastatin against other commonly prescribed statins, including atorvastatin, rosuvastatin, and simvastatin. The information is supported by data from clinical trials and meta-analyses to assist researchers, scientists, and drug development professionals in their understanding of this lipid-lowering agent.
Efficacy Comparison
The primary measure of a statin's efficacy is its ability to reduce low-density lipoprotein cholesterol (LDL-C), a key factor in the development of cardiovascular disease. Pitavastatin has demonstrated potent LDL-C lowering effects, comparable to other widely used statins.[1][2][3]
LDL-C Reduction
Clinical studies have shown that pitavastatin at doses of 2-4 mg is comparable to atorvastatin 10-20 mg and simvastatin 20-40 mg in reducing LDL-C levels.[1][4][5] A systematic review of 11 randomized controlled trials (RCTs) involving 4,804 participants found that pitavastatin 2 mg was comparable to atorvastatin 10 mg in four trials and simvastatin 20 mg and 40 mg in two trials.[4] However, rosuvastatin 2.5 mg was shown to be superior to pitavastatin 2 mg in two trials.[4][6] A network meta-analysis of 50 RCTs ranked rosuvastatin first in LDL-C lowering efficacy, followed by atorvastatin and then pitavastatin.[7]
Table 1: Comparative Efficacy of Statins on LDL-C Reduction
| Statin | Daily Dose (mg) | Mean LDL-C Reduction (%) | Comparator | Comparator Daily Dose (mg) | Comparator Mean LDL-C Reduction (%) | Study/Reference |
| Pitavastatin | 2 | 39 | Simvastatin | 20 | 35 | Ose et al. 2009[8] |
| Pitavastatin | 4 | 44 | Simvastatin | 40 | 43.8 | Budinski et al. 2010[8] |
| Pitavastatin | 2 | 42.6 | Atorvastatin | 10 | 44.1 | CHIBA study[1] |
| Pitavastatin | 2 | Non-inferior | Atorvastatin | 10 | - | FDA Drug Label[5] |
| Pitavastatin | 4 | Non-inferior | Atorvastatin | 20 | - | FDA Drug Label[5] |
| Pitavastatin | 4 | Superior | Pravastatin | 40 | - | Stender et al.[9] |
Effects on HDL-C and Triglycerides
Beyond LDL-C reduction, the impact on high-density lipoprotein cholesterol (HDL-C) and triglycerides (TG) is a crucial aspect of dyslipidemia management. Multiple studies suggest that pitavastatin has a favorable effect on HDL-C, often demonstrating a greater increase compared to other statins.[1][2][10] The LIVES study, a large-scale, long-term post-marketing surveillance study, showed that pitavastatin significantly increased HDL-C levels, particularly in patients with low baseline HDL-C.[11] In a comparative study, the increase in HDL-C with pitavastatin was significantly greater than with atorvastatin.[12]
Regarding triglycerides, pitavastatin has been shown to effectively reduce their levels.[1][13] One study found that pitavastatin 4 mg produced a significantly greater reduction in triglycerides compared to simvastatin 40 mg.[8]
Table 2: Comparative Efficacy of Statins on HDL-C and Triglycerides
| Statin | Daily Dose (mg) | Mean HDL-C Change (%) | Mean Triglyceride Change (%) | Comparator | Comparator Daily Dose (mg) | Comparator Mean HDL-C Change (%) | Comparator Mean Triglyceride Change (%) | Study/Reference |
| Pitavastatin | 2-4 | +20.1 | - | Atorvastatin | 10-20 | +6.3 | - | COMPACT-CAD study[12] |
| Pitavastatin | 4 | +6.8 | -19.8 | Simvastatin | 40 | +4.5 | -14.8 | Budinski et al. 2010[8] |
| Pitavastatin | 1-4 | +5.9 (all patients) | -22.7 (abnormal baseline) | - | - | - | - | LIVES study[11] |
| Pitavastatin | 1-4 | +24.6 (low baseline HDL-C) | - | - | - | - | - | LIVES study[11] |
| Pitavastatin | 2 | - | -17.3 | Atorvastatin | 10 | - | -10.7 | CHIBA study[1] |
Safety Profile
The safety and tolerability of a statin are critical for long-term patient adherence and management. Pitavastatin is generally well-tolerated, with a safety profile that offers some potential advantages over other statins, particularly concerning glucose metabolism and drug-drug interactions.[6][13]
Muscle-Related Adverse Effects
Myopathy and myalgia are known class effects of statins. The incidence of muscle-related adverse effects with pitavastatin is reported to be low.[14] The LIVES study, with approximately 20,000 patients, reported a low rate of adverse events, including myalgia.[13] The risk of myopathy may be lower with pitavastatin in part due to its metabolic profile.[14]
Table 3: Incidence of Common Adverse Events in Short-Term Controlled Studies (%)
| Adverse Event | Pitavastatin 1 mg | Pitavastatin 2 mg | Pitavastatin 4 mg | Placebo |
| Back Pain | 3.9 | 1.8 | 1.4 | 2.9 |
| Constipation | 3.6 | 1.5 | 2.2 | 1.9 |
| Diarrhea | 2.6 | 1.5 | 1.9 | 1.9 |
| Myalgia | 1.9 | 2.8 | 3.1 | 1.4 |
| Pain in Extremity | 2.3 | 0.6 | 0.9 | 1.9 |
| Source: LIVALO® Prescribing Information[9] |
Effects on Glucose Metabolism
A significant point of differentiation for pitavastatin is its neutral to potentially beneficial effect on glucose metabolism.[13][15] While some statins, particularly at higher doses, have been associated with an increased risk of new-onset diabetes mellitus (NODM), several studies and meta-analyses have shown that pitavastatin does not adversely affect glucose control and may even reduce the risk of NODM.[1][16][17] A meta-analysis of real-world data from 10 databases demonstrated that pitavastatin was associated with a significantly reduced risk of NODM compared to a combination of atorvastatin and rosuvastatin.[16] This favorable profile on glucose metabolism may be related to its effect on adiponectin levels.[12][13]
Drug-Drug Interactions
Pitavastatin is minimally metabolized by the cytochrome P450 (CYP) enzyme system, specifically CYP2C9 and not CYP3A4.[14][18] This is a key distinction from other statins like atorvastatin and simvastatin, which are major substrates of CYP3A4. This metabolic pathway reduces the likelihood of drug-drug interactions with medications that inhibit or are metabolized by CYP3A4, which is a significant advantage for patients on multiple medications.[13][14]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the critical evaluation of the presented data.
Lipid Profile Analysis
Objective: To quantify the levels of total cholesterol, LDL-C, HDL-C, and triglycerides in patient serum.
Methodology:
-
Sample Collection: Fasting blood samples (minimum 12-hour fast) are collected from subjects at baseline and at specified follow-up intervals during the clinical trial.
-
Sample Processing: Blood is centrifuged to separate the serum.
-
Analysis: Serum lipid levels are determined using standardized enzymatic colorimetric methods.[4] LDL-C is typically calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)) for triglyceride levels below 400 mg/dL. For higher triglyceride levels, direct LDL-C measurement methods are employed.
Assessment of Glycemic Control
Objective: To evaluate the impact of statin therapy on glucose metabolism.
Methodology:
-
Parameters Measured: Key indicators include fasting plasma glucose (FPG), glycated hemoglobin (HbA1c), and insulin levels.
-
Sample Collection: Fasting blood samples are collected at baseline and at follow-up visits.
-
Analysis:
-
FPG: Measured using a glucose oxidase method.
-
HbA1c: Determined by high-performance liquid chromatography (HPLC).
-
Insulin: Assessed using a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Euglycemic Hyperinsulinemic Clamp: In more detailed mechanistic studies, this "gold standard" technique is used to assess insulin sensitivity. It involves a variable glucose infusion to maintain euglycemia during a constant insulin infusion.[19]
Monitoring of Muscle Safety
Objective: To monitor for and assess the incidence and severity of muscle-related adverse events.
Methodology:
-
Symptom Reporting: Patients are systematically questioned at each study visit about the presence of muscle pain (myalgia), tenderness, or weakness.
-
Creatine Kinase (CK) Measurement: Blood samples are collected to measure CK levels at baseline and at regular intervals, or when a patient reports muscle symptoms. A significant elevation in CK (typically >10 times the upper limit of normal) is a key indicator of myopathy.
-
Adverse Event Classification: All muscle-related symptoms are recorded and classified according to standardized medical terminology (e.g., MedDRA).
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental designs can aid in understanding the mechanisms of action and the rigor of the conducted research.
Caption: Mechanism of action of statins on the cholesterol biosynthesis pathway.
Caption: A generalized workflow for a randomized controlled clinical trial comparing statins.
References
- 1. Mini-Review on the Efficacy and Safety of Pitavastatin: “The Novel Seventh Statin Gaining Momentum” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical impact of pitavastatin: comparative studies with other statins on LDL-C and HDL-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of pitavastatin and simvastatin in patients with hypercholesterolemia: a meta-analysis of randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. A Systematic Review of Randomized Clinical Trials on the Efficacy and Safety of Pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Lipid-Lowering/Increasing Efficacy of 7 Statins in Patients with Dyslipidemia, Cardiovascular Diseases, or Diabetes Mellitus: Systematic Review and Network Meta-Analyses of 50 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitavastatin: Finding its Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LIVALO® (pitavastatin) | Clinical Trials Data [livalohcp.com]
- 10. researchgate.net [researchgate.net]
- 11. Pitavastatin: clinical effects from the LIVES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of pitavastatin with atorvastatin in increasing HDL-cholesterol and adiponectin in patients with dyslipidemia and coronary artery disease: the COMPACT-CAD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. actapharmsci.com [actapharmsci.com]
- 14. droracle.ai [droracle.ai]
- 15. A Systematic Review of Randomized Clinical Trials on the Efficacy and Safety of Pitavastatin [ouci.dntb.gov.ua]
- 16. Impact of pitavastatin on new-onset diabetes mellitus compared to atorvastatin and rosuvastatin: a distributed network analysis of 10 real-world databases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Effects of Pitavastatin on Insulin Sensitivity and Liver Fat: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Pitavastatin's Edge: A Comparative Analysis of its Impact on HDL-C
For Immediate Release
In the landscape of statin therapy, while low-density lipoprotein cholesterol (LDL-C) reduction is a primary target, the ability to elevate high-density lipoprotein cholesterol (HDL-C) offers a significant therapeutic advantage. This guide provides a detailed comparison of pitavastatin lactone's effect on HDL-C levels versus other commonly prescribed statins, supported by experimental data and detailed methodologies for the discerning researcher and drug development professional.
Quantitative Comparison of HDL-C Changes
Multiple head-to-head clinical trials have demonstrated pitavastatin's consistent and often superior efficacy in raising HDL-C levels compared to other statins. The following tables summarize the percentage change in HDL-C observed in these studies.
| Pitavastatin vs. Atorvastatin | |||
| Study | Pitavastatin Dose | Atorvastatin Dose | % Increase in HDL-C (Pitavastatin) |
| COMPACT-CAD[1] | 2-4 mg/day | 10-20 mg/day | 20.1% |
| Anonymous Study[2] | 2 mg/day | 10 mg/day | Statistically significant increase |
| Budinski et al. (2009)[3] | 2 mg/day | 10 mg/day | 4.0% |
| Budinski et al. (2009)[3] | 4 mg/day | 20 mg/day | 5.0% |
| Pitavastatin vs. Simvastatin | |||
| Study | Pitavastatin Dose | Simvastatin Dose | % Increase in HDL-C (Pitavastatin) |
| Meta-analysis[4][5] | 2 mg/day | 20 mg/day | No statistically significant difference |
| Meta-analysis[4][5] | 4 mg/day | 40 mg/day | No statistically significant difference |
| Pitavastatin vs. Pravastatin | |||
| Study | Pitavastatin Dose | Pravastatin Dose | % Increase in HDL-C (Pitavastatin) |
| Sponseller et al. (2014)[6] | 4 mg/day | 40 mg/day | Significant increase (P < 0.001) |
| PREVAIL US Trial[7][8] | 4 mg/day | 40 mg/day | No significant change |
| Pitavastatin vs. Rosuvastatin | |||
| Study | Pitavastatin Dose | Rosuvastatin Dose | % Increase in HDL-C (Pitavastatin) |
| Crossover Study[9] | 2 mg/day | 2.5 mg/day | Increased HDL-C |
| PATROL Trial[10] | 2 mg/day | 2.5 mg/day | No significant change |
Mechanistic Insights into Pitavastatin's HDL-C Elevating Properties
Research suggests that pitavastatin's favorable effect on HDL-C is multi-faceted, primarily revolving around its influence on Apolipoprotein A-I (ApoA-I), the main protein component of HDL, and its role in reverse cholesterol transport.
A key mechanism is the enhanced production of ApoA-I. Studies have shown that pitavastatin can efficiently increase ApoA-I synthesis in liver cells (HepG2). This effect is believed to be mediated through the inhibition of the HMG-CoA reductase pathway and subsequent suppression of Rho activity, a small GTPase that negatively regulates ApoA-I production.
Furthermore, pitavastatin has been shown to enhance cholesterol efflux capacity, a critical function of HDL in removing cholesterol from peripheral cells and transporting it back to the liver. This process is a cornerstone of reverse cholesterol transport and is crucial for preventing the buildup of cholesterol in artery walls.
References
- 1. Comparison of pitavastatin with atorvastatin in increasing HDL-cholesterol and adiponectin in patients with dyslipidemia and coronary artery disease: the COMPACT-CAD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. ovid.com [ovid.com]
- 4. Comparative efficacy of pitavastatin and simvastatin in patients with hypercholesterolemia: a meta-analysis of randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the lipid-lowering effects of pitavastatin 4 mg versus pravastatin 40 mg in adults with primary hyperlipidemia or mixed (combined) dyslipidemia: a Phase IV, prospective, US, multicenter, randomized, double-blind, superiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pitavastatin 4 mg Provides Significantly Greater Reduction in Remnant Lipoprotein Cholesterol Compared With Pravastatin 40 mg: Results from the Short-term Phase IV PREVAIL US Trial in Patients With Primary Hyperlipidemia or Mixed Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A crossover study of rosuvastatin and pitavastatin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Low Drug-Drug Interaction Potential of Pitavastatin: A Comparative Guide for Researchers
An in-depth analysis of the metabolic and transporter-mediated drug-drug interaction (DDI) potential of pitavastatin and its lactone metabolite, with a comparative assessment against other commonly prescribed statins.
This guide provides a comprehensive overview of the drug-drug interaction (DDI) profile of pitavastatin, a potent inhibitor of HMG-CoA reductase. For researchers, scientists, and drug development professionals, understanding the DDI potential of a drug candidate is critical for ensuring its safety and efficacy. This document summarizes key quantitative data from in vitro and in vivo studies, details experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a thorough understanding of pitavastatin's favorable DDI profile compared to other statins.
Executive Summary
Pitavastatin exhibits a distinct and advantageous DDI profile primarily due to its unique metabolic pathway. Unlike many other statins that are extensively metabolized by the cytochrome P450 (CYP) enzyme system, pitavastatin undergoes minimal CYP-mediated metabolism.[1][2][3][4] The primary metabolic route for pitavastatin is glucuronidation via UDP-glucuronosyltransferases (UGTs) to its inactive lactone form.[5] This fundamental difference significantly reduces the likelihood of clinically relevant DDIs with co-administered drugs that are inhibitors or inducers of CYP enzymes, a common source of interactions with other statins.[1][6]
While the potential for CYP-mediated interactions is low, the disposition of pitavastatin is significantly influenced by drug transporters, particularly the organic anion transporting polypeptide 1B1 (OATP1B1) responsible for its hepatic uptake.[2][7][8] Inhibition of OATP1B1 can lead to increased systemic exposure to pitavastatin and is the primary mechanism for clinically significant DDIs observed with this drug.
Comparative Analysis of Statin Metabolism and DDI Potential
The following table summarizes the primary metabolic pathways and key transporter interactions for pitavastatin and other commonly used statins, highlighting the lower DDI potential of pitavastatin related to CYP enzyme interactions.
| Statin | Primary Metabolic Pathway | Key Transporters Involved in Disposition | Notable DDI Potential |
| Pitavastatin | Glucuronidation (UGT1A3, UGT2B7); Minimal CYP2C9/2C8 | OATP1B1, OATP1B3, BCRP | Low for CYP-mediated interactions; Moderate for OATP1B1 inhibitors (e.g., cyclosporine, rifampin).[2][7][8] |
| Atorvastatin | CYP3A4 | OATP1B1, P-gp, BCRP | High with potent CYP3A4 inhibitors (e.g., itraconazole, clarithromycin) and P-gp inhibitors.[6][9] |
| Rosuvastatin | Primarily excreted unchanged; Minor metabolism by CYP2C9/2C19 | OATP1B1, BCRP | Moderate with inhibitors of OATP1B1 and BCRP. |
| Simvastatin | CYP3A4 | OATP1B1, P-gp | Very high with potent CYP3A4 inhibitors, leading to a significant risk of myopathy.[6][9] |
| Pravastatin | Sulfation and renal excretion; Minor CYP metabolism | OATP1B1, MRP2 | Low for CYP-mediated interactions; Moderate with OATP1B1 inhibitors. |
| Lovastatin | CYP3A4 | OATP1B1, P-gp | Very high with potent CYP3A4 inhibitors.[6] |
| Fluvastatin | CYP2C9 | OATP1B1 | Moderate with potent CYP2C9 inhibitors.[6] |
Quantitative Data on DDI Potential
In Vitro Inhibition of Cytochrome P450 Enzymes
Studies have consistently shown that neither pitavastatin nor its lactone form are significant inhibitors of major CYP isoforms at clinically relevant concentrations.[4]
-
Pitavastatin and Pitavastatin Lactone: In vitro studies using human liver microsomes have demonstrated that pitavastatin and its lactone metabolite have a negligible inhibitory effect on the activities of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[3] This is a key differentiator from other statins like simvastatin and atorvastatin, which are both substrates and inhibitors of CYP3A4.[6][9]
In Vitro Inhibition of Drug Transporters
The primary mechanism for pitavastatin DDIs involves the inhibition of hepatic uptake transporters. The following table summarizes the in vitro inhibition constants (Ki) or IC50 values for the inhibition of OATP1B1-mediated pitavastatin uptake by various drugs.
| Inhibitor | Transporter | IC50 / Ki (µM) | Reference |
| Cyclosporine A | OATP1B1 | 0.35 (Ki) | [2] |
| Rifampicin | OATP1B1 | 1.1 - 1.6 (IC50) | [10] |
| Rifamycin SV | OATP1B1 | 0.16 (Ki) | [2] |
| Clarithromycin | OATP1B1 | 10.2 (Ki) | [2] |
| Indinavir | OATP1B1 | 1.9 (Ki) | [2] |
Clinical Drug-Drug Interaction Studies
The clinical significance of transporter-mediated interactions is evident in pharmacokinetic studies. The following table presents the impact of co-administered drugs on the systemic exposure (AUC and Cmax) of pitavastatin.
| Co-administered Drug | Mechanism of Interaction | Fold-Increase in Pitavastatin AUC | Fold-Increase in Pitavastatin Cmax | Reference |
| Cyclosporine | OATP1B1 Inhibition | 4.6 | 6.6 | [7] |
| Rifampin | OATP1B1 Inhibition | 1.3 | 1.8 | [10] |
| Erythromycin | OATP1B1/CYP3A4 Inhibition | 2.8 | 3.6 |
Experimental Protocols
In Vitro CYP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., pitavastatin, this compound) against major human CYP isoforms.
Methodology:
-
System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Substrates: Isoform-specific probe substrates are used (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4).
-
Incubation: The test compound at various concentrations is pre-incubated with the enzyme source and NADPH (cofactor) in an incubation buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the probe substrate.
-
Termination: The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound to determine the IC50 value.
In Vitro Transporter Inhibition Assay (OATP1B1)
Objective: To determine the Ki or IC50 value of a test compound for the inhibition of OATP1B1-mediated transport.
Methodology:
-
System: Human embryonic kidney (HEK293) cells or other suitable cell lines stably transfected with the gene encoding for the OATP1B1 transporter.
-
Probe Substrate: A known substrate of OATP1B1, such as radiolabeled pitavastatin or another validated probe, is used.
-
Incubation: The transfected cells are incubated with the probe substrate in the presence and absence of various concentrations of the test compound.
-
Uptake Measurement: After a defined incubation period, the cells are washed to remove the extracellular substrate, and the intracellular concentration of the probe substrate is measured (e.g., by liquid scintillation counting for radiolabeled substrates).
-
Data Analysis: The rate of uptake of the probe substrate is plotted against the concentration of the test compound to determine the IC50 or Ki value.
Clinical DDI Study (Example: Pitavastatin and Cyclosporine)
Objective: To evaluate the effect of a potential inhibitor (cyclosporine) on the pharmacokinetics of pitavastatin in healthy volunteers.
Methodology:
-
Study Design: A randomized, two-period, crossover study design is typically employed.
-
Subjects: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria.
-
Treatment Periods:
-
Period 1: Subjects receive a single oral dose of pitavastatin.
-
Period 2: Subjects receive multiple doses of cyclosporine to achieve steady-state concentrations, followed by a single oral dose of pitavastatin co-administered with cyclosporine.
-
A washout period separates the two treatment periods.
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after pitavastatin administration in both periods.
-
Bioanalysis: Plasma concentrations of pitavastatin and its lactone metabolite are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), are calculated for pitavastatin with and without cyclosporine.
-
Statistical Analysis: The geometric mean ratios of AUC and Cmax are calculated to quantify the magnitude of the drug interaction.
Visualizations
Caption: Metabolic pathway of pitavastatin.
Caption: Mechanism of OATP1B1-mediated DDI with pitavastatin.
Caption: Workflow of a clinical drug-drug interaction study.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-drug interaction between pitavastatin and various drugs via OATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitavastatin - pharmacological profile from early phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacological comparison of the statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] DRUG-DRUG INTERACTION BETWEEN PITAVASTATIN AND VARIOUS DRUGS VIA OATP 1 B 1 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Pitavastatin is a more sensitive and selective organic anion-transporting polypeptide 1B clinical probe than rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Pitavastatin and Other Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profiles of pitavastatin and other commonly prescribed statins: atorvastatin, rosuvastatin, and simvastatin. Understanding the distinct metabolic pathways of these HMG-CoA reductase inhibitors is crucial for predicting their pharmacokinetic behavior, potential for drug-drug interactions, and overall clinical efficacy. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes metabolic and experimental workflows.
Comparative Pharmacokinetics and Metabolism
The metabolic fate of a statin significantly influences its systemic exposure and potential for adverse effects. Pitavastatin distinguishes itself with a metabolic profile that is less dependent on the cytochrome P450 (CYP) 3A4 enzyme system, a major pathway for many other statins and a common source of drug-drug interactions.
Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of pitavastatin, atorvastatin, rosuvastatin, and simvastatin, offering a quantitative comparison of their absorption, distribution, metabolism, and excretion.
| Parameter | Pitavastatin | Atorvastatin | Rosuvastatin | Simvastatin |
| Bioavailability | >60%[1][2] | ~14%[3] | ~20%[4][5] | <5% |
| Time to Peak (Tmax) | ~1 hour[6] | 1-2 hours[3] | 3-5 hours[1] | 1.3-2.4 hours |
| Half-life (t½) | ~12 hours[6][7] | ~14 hours (parent drug)[3] | ~19-20 hours[4][5] | ~2-3 hours |
| Protein Binding | >99%[6] | >98%[3] | ~88% | ~95% |
| Primary Excretion | Feces (79%)[6][7] | Bile/Feces[3] | Feces (90%)[1][8] | Feces (60%)[9] |
Primary Metabolic Pathways and Enzymes
The enzymatic pathways responsible for statin metabolism are critical determinants of their interaction profiles. The table below details the primary enzymes involved in the metabolism of each statin.
| Statin | Primary Metabolic Enzymes | Major Metabolites |
| Pitavastatin | UGT1A3 and UGT2B7 (major); CYP2C9 and CYP2C8 (minimal)[6] | Pitavastatin lactone (inactive)[7] |
| Atorvastatin | CYP3A4 and CYP3A5 (major); UGT1A1 and UGT1A3 (glucuronidation)[3] | Ortho- and parahydroxylated metabolites (active)[3] |
| Rosuvastatin | CYP2C9 (minor); largely unmetabolized[8] | N-desmethyl rosuvastatin (less active) |
| Simvastatin | CYP3A4 and CYP3A5 (major) | Simvastatin acid (active), various hydroxylated metabolites |
Experimental Protocols
The characterization of statin metabolism relies on a variety of in vitro experimental models. Below are detailed methodologies for key experiments commonly employed in drug metabolism studies.
In Vitro Metabolism using Human Liver Microsomes
This assay is a standard method to assess the metabolic stability of a compound and identify the CYP enzymes involved.
Objective: To determine the rate of metabolism of a statin and identify its metabolites when incubated with human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
Statin of interest
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the statin in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, the statin solution, and the human liver microsomes. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to the pre-incubated mixture to initiate the metabolic reaction.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins. An internal standard is typically included in the quenching solution for accurate quantification.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug and its metabolites, is collected.
-
Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the disappearance of the parent statin over time and to identify and quantify the formation of metabolites.
Metabolism Studies with Recombinant CYP Enzymes
This experiment helps to pinpoint the specific CYP isoforms responsible for the metabolism of a drug.
Objective: To identify the specific cytochrome P450 enzymes involved in the metabolism of a statin.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Statin of interest
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Individual Incubations: The statin is incubated separately with each recombinant CYP enzyme in the presence of the NADPH regenerating system and buffer at 37°C.
-
Control Incubations: Control experiments are performed in the absence of the NADPH regenerating system or with heat-inactivated enzymes to ensure that the observed metabolism is enzyme-dependent.
-
Reaction Termination and Analysis: The reactions are stopped and analyzed using LC-MS/MS as described in the human liver microsome protocol.
-
Data Interpretation: The rate of metabolism of the statin by each individual CYP isoform is determined. Significant metabolism by a particular recombinant enzyme indicates its role in the in vivo metabolism of the drug.
UGT-Mediated Metabolism Assay
This assay is used to investigate the role of UDP-glucuronosyltransferases in the metabolism of a drug, which is particularly relevant for pitavastatin.
Objective: To determine if a statin is a substrate for UGT enzymes and to identify the specific UGT isoforms involved.
Materials:
-
Human liver microsomes or recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT2B7)
-
Statin of interest
-
UDP-glucuronic acid (UDPGA) - the cofactor for UGT enzymes
-
Buffer (e.g., Tris-HCl, pH 7.4) containing magnesium chloride
-
LC-MS/MS system
Procedure:
-
Incubation: The statin is incubated with the enzyme source (microsomes or recombinant UGTs) and UDPGA in the buffer at 37°C.
-
Control: A control incubation without UDPGA is included to ensure that the observed conjugation is dependent on the cofactor.
-
Termination and Analysis: The reaction is terminated, and the samples are processed and analyzed by LC-MS/MS to detect and quantify the formation of the glucuronide conjugate.
-
Isoform Specificity: By using a panel of recombinant UGT enzymes, the specific isoforms responsible for the glucuronidation of the statin can be identified.[10]
Visualizations
The following diagrams illustrate the metabolic pathways of the compared statins and a typical experimental workflow for studying statin metabolism.
References
- 1. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicine.com [medicine.com]
- 7. drugs.com [drugs.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statin Lactonization by Uridine 5'-Diphospho-glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pitavastatin Lactone in a Laboratory Setting
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The proper disposal of pitavastatin lactone, a pharmaceutical compound utilized in research and development, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Improper disposal can lead to chemical contamination and potential health hazards. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste generated in a laboratory environment.
Hazard Identification
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
Suspected of damaging fertility or the unborn child.
Personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2]
Quantitative Chemical Waste Handling Parameters
While specific quantitative disposal limits for this compound are not defined, general best practices for laboratory chemical waste management should be strictly followed.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not exceed 90% of the container's capacity.[3] | To allow for expansion of contents and prevent spills from overfilling. |
| Maximum Container Weight | Should be compatible with load handling regulations (typically max 15 kg).[4] | To ensure safe manual handling by laboratory and waste management personnel. |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste may be stored.[5] | Regulatory limit for waste accumulation in a laboratory setting before requiring removal. |
| SAA Storage Time Limit | Containers may remain for up to one year (if partially filled).[6] | To ensure timely disposal and prevent degradation of containers or waste. |
Experimental Protocols
This document outlines disposal procedures. Experimental protocols for research involving this compound should be developed separately, incorporating safety information from the relevant Safety Data Sheet (SDS).
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: Determine the type of this compound waste generated:
-
Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weighing paper, gloves, absorbent towels).[3]
-
Liquid Waste: Solutions containing this compound, contaminated solvents.
-
Sharps Waste: Needles or blades contaminated with this compound.
-
-
Segregate Waste: Do not mix this compound waste with other incompatible chemical waste streams.[6] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[6]
Step 2: Container Selection and Preparation
-
Choose a Compatible Container: Use a leak-proof container with a secure screw-top cap that is chemically resistant to the waste.[6][7] For solid waste, the original container or a clearly labeled, sealable plastic bag or container is appropriate.[3]
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container.[3][4] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
For mixtures, list all components and their approximate percentages.[6]
-
The date waste was first added to the container.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
Step 3: Waste Accumulation
-
Add Waste to the Container: Place the waste into the appropriately labeled container.
-
Keep Containers Closed: Always keep the waste container tightly sealed when not in use to prevent spills or the release of vapors.[5][6]
-
Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] This area should be under the control of the laboratory personnel, away from heat sources or drains, and clearly marked.[4][6]
Step 4: Arranging for Disposal
-
Do Not Dispose Down the Drain: Never dispose of this compound or any chemical waste via the sewer system.[4][8]
-
Schedule a Pickup: Once the container is full (not exceeding 90% capacity) or the storage time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5]
-
Final Disposal: The EHS department will transport the waste to a licensed hazardous waste disposal facility, where it will likely be incinerated in accordance with EPA and local regulations.[8]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the disposal of this compound waste.
Regulatory Framework
The disposal of pharmaceutical and chemical waste is regulated by several agencies. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] Additionally, state and local regulations may impose more stringent requirements.[9] It is the responsibility of the waste generator—the laboratory—to ensure all disposal activities comply with current federal, state, and institutional policies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. canbipharm.com [canbipharm.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Pitavastatin lactone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pitavastatin lactone. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.
Hazard Identification and Personal Protective Equipment
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment (PPE). It is classified as harmful if swallowed, causing skin irritation and serious eye irritation.[1] It may also be irritating to the mucous membranes and the upper respiratory tract.[2] Furthermore, it is suspected of damaging fertility or the unborn child.
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious gloves are recommended. Consider double gloving for enhanced protection.[3] |
| Eye & Face Protection | Safety glasses with side shields, chemical splash goggles, or a full face shield | Choice of protection should be based on the specific laboratory activity and the potential for splashes or contact with the eyes or face. An emergency eyewash station should be readily available. |
| Skin & Body Protection | Protective disposable gown or lab coat | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3] |
| Respiratory Protection | NIOSH-approved respirator | Required when there is a risk of inhaling dust, such as during a spill or when handling the powder outside of a containment system.[2] |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical to minimize exposure and ensure safety.
Engineering Controls:
-
Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels of the compound.[2]
-
Facilities where this material is stored or used should be equipped with an eyewash station and a safety shower.[2]
General Handling Precautions:
-
Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke in areas where the compound is being handled or stored.[1]
-
Keep the container tightly closed when not in use.[2]
Emergency Procedures and First Aid
In the event of exposure, immediate action is necessary.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately hold eyelids apart and flush with plenty of water for at least 15 minutes. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse. Get medical attention if symptoms develop.[2] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2] |
Spill and Disposal Plan
Spill Containment:
-
Avoid raising dust.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including a NIOSH-approved respirator, rubber boots, safety goggles, and heavy rubber gloves.[2]
-
Contain the spill and collect the material.
-
Transfer the spilled material to a designated chemical waste container for proper disposal in accordance with local regulations.[2]
Disposal:
-
All waste materials, including contaminated PPE and empty containers, should be disposed of in accordance with local, regional, and national regulations.
-
If a drug take-back program is not available, unused this compound can be disposed of in household trash by following these steps:
-
Remove the compound from its original container.
-
Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter.[4][5]
-
Place the mixture in a sealable container, like a resealable plastic bag or an empty can, to prevent leakage.[4][5]
-
Dispose of the sealed container in the household trash.[4][5]
-
Remove or scratch out all personal information from the original packaging before recycling or discarding it.[4]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
